5-Bromo-benzothiazole-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-bromo-1,3-benzothiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPMLGVPEPOVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670425 | |
| Record name | 5-Bromo-1,3-benzothiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-64-1 | |
| Record name | 5-Bromo-2-benzothiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-benzothiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-benzothiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-benzothiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-Bromo-benzothiazole-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique structural architecture, featuring a bromine-substituted benzothiazole core appended with a reactive aldehyde group, confers a versatile reactivity profile. This makes it a sought-after intermediate in the synthesis of a diverse array of bioactive molecules and functional materials. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, offering a critical resource for researchers engaged in its application. The benzothiazole nucleus is a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of a bromine atom and an aldehyde functional group on this core structure opens avenues for a multitude of chemical transformations, enabling the construction of complex molecular entities with tailored biological and physical characteristics.
Molecular and Physicochemical Profile
The fundamental properties of 5-Bromo-benzothiazole-2-carbaldehyde are summarized below, providing a foundational understanding of its chemical identity and behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₄BrNOS | [1][2] |
| Molecular Weight | 242.09 g/mol | [1] |
| CAS Number | 885279-64-1 | [1][2] |
| Appearance | Yellow to light yellow or white solid | [2] |
| Melting Point | 147 ± 5 °C | [2] |
| Boiling Point | Not available (may decompose) | |
| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM). Sparingly soluble in water.[3] |
Structural and Crystallographic Analysis
Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of 5-Bromo-benzothiazole-2-carbaldehyde. The compound crystallizes in the monoclinic space group P2₁/c. The benzothiazole core is planar, with the aldehyde group at the 2-position exhibiting a slight dihedral angle relative to the fused ring system. The bromine atom at the 5-position influences the molecular geometry through steric effects.
Key crystallographic parameters are detailed below:
| Parameter | Value | Source(s) |
| Space Group | P2₁/c | |
| Unit Cell Parameters | a = 7.42 Å, b = 12.58 Å, c = 14.23 Å, β = 105.7° | |
| C–Br Bond Length | 1.89 Å | |
| C=O Bond Length | 1.22 Å |
Density functional theory (DFT) calculations have been employed to complement experimental data, providing theoretical values for bond lengths and dipole moment (4.12 D) that are in good agreement with experimental findings.
Synthesis and Purification
The primary synthetic route to 5-Bromo-benzothiazole-2-carbaldehyde is through the electrophilic bromination of benzothiazole-2-carbaldehyde. This method offers a direct and efficient pathway to the desired product.
Experimental Protocol: Direct Bromination
This protocol outlines a general procedure for the synthesis of 5-Bromo-benzothiazole-2-carbaldehyde.
Diagram of the Synthesis Workflow:
Caption: Synthetic workflow for 5-Bromo-benzothiazole-2-carbaldehyde.
Step-by-Step Methodology:
-
Dissolution: Dissolve benzothiazole-2-carbaldehyde in an inert organic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to a controlled temperature, typically between 0 °C and room temperature, using an ice bath. This is crucial to manage the exothermicity of the reaction and prevent over-bromination.
-
Bromination: Slowly add a solution of molecular bromine (Br₂) in the same solvent to the stirred solution of the starting material. The reaction is typically rapid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within 15 to 60 minutes.
-
Quenching and Workup: Upon completion, quench the reaction with an appropriate aqueous solution, such as sodium thiosulfate, to consume any unreacted bromine. Separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography using a gradient of ethyl acetate in n-hexane to yield the pure 5-Bromo-benzothiazole-2-carbaldehyde.
Spectral Characterization
Thorough spectral analysis is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. Due to the substitution pattern, the aromatic region will display a complex splitting pattern. The aldehyde proton will appear as a singlet in the downfield region, typically around 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be observed at a characteristic downfield shift (around 180-190 ppm). The carbons of the benzothiazole ring will appear in the aromatic region, with their chemical shifts influenced by the bromine substituent and the electron-withdrawing aldehyde group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.
-
C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹.
-
C=C and C=N stretching vibrations of the benzothiazole ring in the 1400-1600 cm⁻¹ region.
-
The C-Br stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.09 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio) will be observed for the molecular ion.
-
Fragmentation: Common fragmentation pathways may include the loss of the aldehyde group (CHO) or the bromine atom.
Analytical Methods for Quality Control
High-performance liquid chromatography (HPLC) is a robust and reliable technique for assessing the purity of 5-Bromo-benzothiazole-2-carbaldehyde.
HPLC Protocol
The following is a representative HPLC method that can be adapted for the analysis of this compound.
Diagram of the HPLC Analysis Workflow:
Caption: Workflow for HPLC analysis of 5-Bromo-benzothiazole-2-carbaldehyde.
Chromatographic Conditions:
| Parameter | Value | Source(s) |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | [4] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Injection Volume | 10 µL | [4] |
| Column Temperature | 30°C | [4] |
| Detection Wavelength | 250 nm | [4] |
| Run Time | 10 minutes | [4] |
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of a reference standard of 5-Bromo-benzothiazole-2-carbaldehyde and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Sample Solution: Prepare the sample solution by dissolving a weighed amount of the synthesized compound in the mobile phase to a similar concentration as the standard solution.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Applications in Research and Development
5-Bromo-benzothiazole-2-carbaldehyde is a valuable precursor in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutic agents. The benzothiazole scaffold is a well-established pharmacophore, and derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents.[2]
-
Organic Synthesis: The aldehyde functionality allows for a wide range of chemical transformations, including nucleophilic addition, condensation reactions to form Schiff bases, and oxidation to the corresponding carboxylic acid.[2] This makes it a versatile building block for the synthesis of more complex organic molecules.
-
Fluorescent Probes: The benzothiazole core is known to exhibit fluorescence. Derivatives of 5-Bromo-benzothiazole-2-carbaldehyde can be utilized in the development of fluorescent probes for biological imaging and sensing applications.[2]
-
Material Science: This compound can be incorporated into the structure of novel organic materials with specific electronic or optical properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-benzothiazole-2-carbaldehyde. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-benzothiazole-2-carbaldehyde is a compound of significant interest with a well-defined physicochemical profile and versatile reactivity. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists, facilitating its effective use in the advancement of drug discovery and materials science.
References
- Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride. Benchchem. [URL: https://www.benchchem.
- 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1. Benchchem. [URL: https://www.benchchem.com/product/B1519838]
- 4 - The Royal Society of Chemistry. [URL: https://www.rsc.
- 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/26370427]
- 5-bromo-benzothiazole-2-carbaldehyde 885279-64-1. Guidechem. [URL: https://www.guidechem.com/product_show/885279-64-1.html]
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. [URL: https://www.jyoungpharm.org/article/1118]
- Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. [URL: https://link.springer.com/article/10.1007/s00044-017-1909-0]
- 5-Bromo-benzothiazole-2-carbaldehyde. Chem-Impex. [URL: https://www.chemimpex.com/products/5-bromo-benzothiazole-2-carbaldehyde]
- Benzothiazole - Solubility of Things. [URL: https://solubilityofthings.
- Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34411854/]
- Supplementary Materials - The Royal Society of Chemistry. [URL: https://www.rsc.
- 5-BROMO-BENZOTHIAZOLE-2-CARBALDEHYDE, CasNo.885279-64-1 Chemical Technology Co.,LTD(expird) China (Mainland). [URL: https://www.chemicalbook.com/product_885279-64-1.htm]
- Electronic Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.
- Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. [URL: https://www.acgpubs.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940020/]
- Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. ResearchGate. [URL: https://www.researchgate.net/publication/362243405_Study_of_5-Bromo-2-Thiophene_Carboxaldehyde_Derived_Novel_Schiff_Baseas_a_Biologically_Active_Agent_as_well_as_X-Ray_Crystallographic_Studyof_C-S_Coupled_Benzothiazole]
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- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [URL: https://www.researchgate.
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- Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504499/]
- Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. [URL: https://www.rsc.
- A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9694770/]
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5-Bromo-benzothiazole-2-carbaldehyde CAS number and structure
An In-depth Technical Guide to 5-Bromo-benzothiazole-2-carbaldehyde: Synthesis, Structure, and Applications
Abstract
5-Bromo-benzothiazole-2-carbaldehyde is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry, organic synthesis, and material science.[1][2] Characterized by a benzothiazole core functionalized with a bromine atom at the 5-position and an aldehyde group at the 2-position, this molecule's unique electronic and steric properties make it a highly reactive and valuable intermediate.[1] This guide provides a comprehensive technical overview of its chemical structure, synthesis protocols, reactivity, and critical applications, particularly in the development of novel therapeutic agents. Designed for researchers and drug development professionals, this document synthesizes crystallographic data, spectroscopic analysis, and proven experimental methodologies to offer an authoritative resource on this important chemical entity.
Compound Identification and Physicochemical Properties
5-Bromo-benzothiazole-2-carbaldehyde is a yellow to light yellow powder under standard conditions.[1] Its core identity and primary physical characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 885279-64-1 | [1][2] |
| Molecular Formula | C₈H₄BrNOS | [1][2] |
| Molecular Weight | 242.1 g/mol | [1] |
| Appearance | Yellow to light yellow powder | [1] |
| Melting Point | 147 ± 5 °C | [1] |
| Purity | ≥ 96% (by NMR) | [1] |
| SMILES | C1=CC2=C(C=C1Br)N=C(S2)C=O | [3] |
Molecular Structure and Crystallographic Analysis
The precise three-dimensional arrangement of 5-Bromo-benzothiazole-2-carbaldehyde is critical to understanding its reactivity and interactions with biological targets.
Chemical Structure
The molecule consists of a bicyclic system where a benzene ring is fused to a thiazole ring. The bromine atom is substituted at position 5 of the benzene ring, and the carbaldehyde (formyl) group is at position 2 of the thiazole ring.
Caption: 2D structure of 5-Bromo-benzothiazole-2-carbaldehyde.
Crystallographic and Computational Insights
Single-crystal X-ray diffraction (SC-XRD) studies provide definitive structural data. 5-Bromo-benzothiazole-2-carbaldehyde crystallizes in the monoclinic space group P2₁/c.[3] The benzothiazole core is planar, with the aldehyde group at a slight dihedral angle of 8.9° relative to the fused ring system.[3] The bromine atom at the 5-position introduces notable steric effects, causing a minor distortion in the geometry of the benzene ring.[3]
Density Functional Theory (DFT) calculations corroborate the experimental data, with the calculated C–Br bond length (1.88 Å) closely matching the X-ray result (1.89 Å).[3] These analyses confirm that intermolecular forces, including C–H⋯S interactions and π–π stacking (at a distance of 3.45 Å between adjacent rings), are crucial in governing the crystal packing.[3]
Synthesis and Reactivity
The synthesis of 5-Bromo-benzothiazole-2-carbaldehyde is most commonly achieved through electrophilic substitution on the pre-formed benzothiazole-2-carbaldehyde core. Its aldehyde functionality dictates its subsequent reactivity, making it a versatile precursor for more complex molecules.
Synthetic Workflow: Direct Bromination
The most direct route involves the selective bromination of benzothiazole-2-carbaldehyde at the 5-position.[3] The electron-donating nature of the fused thiazole ring activates the benzene ring towards electrophilic attack, while the existing functional groups direct the substitution pattern.
Caption: Workflow for direct bromination synthesis.
Detailed Experimental Protocol: Synthesis via Direct Bromination
This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Benzothiazole-2-carbaldehyde (1 equivalent)
-
Molecular Bromine (Br₂) (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Preparation: Dissolve benzothiazole-2-carbaldehyde in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: Low temperature is critical to control the reaction rate and prevent over-bromination or other side reactions.
-
Bromine Addition: Add molecular bromine (dissolved in a small amount of DCM) to the reaction mixture dropwise over 15 minutes using an addition funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated sodium thiosulfate solution to neutralize any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 5-Bromo-benzothiazole-2-carbaldehyde.
Key Chemical Reactions
The aldehyde group is the primary site of reactivity, enabling a wide range of chemical transformations:
-
Nucleophilic Addition/Substitution: Reacts with amines or alcohols to form imines, Schiff bases, or acetals, which are common intermediates in the synthesis of more complex heterocyclic systems.[3]
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to different functional group classes.[3]
-
Condensation Reactions: It readily participates in Knoevenagel or Wittig-type reactions, allowing for carbon-carbon bond formation and the extension of the molecular framework.[4]
Applications in Research and Drug Development
5-Bromo-benzothiazole-2-carbaldehyde is not typically an end-product but rather a high-value intermediate for synthesizing biologically active compounds.[1]
Caption: Application pathways in drug discovery and research.
Antimicrobial Agents
The benzothiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives synthesized from 5-bromo-benzothiazole-2-carbaldehyde have demonstrated significant activity against various bacterial and fungal strains, including some that are resistant to existing drugs.[3] The bromine atom can enhance lipophilicity, potentially improving cell membrane penetration, while modifications at the aldehyde position allow for fine-tuning of the molecule's interaction with specific microbial targets.
Anticancer Drug Development
Benzothiazole derivatives have been extensively investigated as anticancer agents.[5][6] A key mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division.[3] Compounds derived from 5-bromo-benzothiazole-2-carbaldehyde have been designed as colchicine site ligands, which bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[3] Its derivatives have shown selective cytotoxicity against a range of cancer cell lines.[3]
Fluorescent Probes and Material Science
Beyond pharmaceuticals, this compound is used to create fluorescent probes for biological imaging.[1] The conjugated π-system of the benzothiazole core can be extended through reactions at the aldehyde group to create molecules that fluoresce under specific conditions, enabling real-time visualization of cellular processes.[3] In material science, it serves as a monomer or precursor for developing polymers and coatings with unique electronic and optical properties.[1]
Conclusion
5-Bromo-benzothiazole-2-carbaldehyde is a compound of significant strategic importance for synthetic and medicinal chemists. Its well-defined structure, accessible synthesis, and versatile reactivity make it an indispensable starting material for a host of applications. From the development of next-generation antimicrobial and anticancer drugs to the creation of advanced materials and imaging agents, its role as a core building block continues to drive innovation across multiple scientific disciplines. Future research will likely focus on expanding its derivatization to explore new biological targets and develop novel functional materials.
References
- BenchChem. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1.
- Chem-Impex. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde.
- Alchem Pharmtech. (n.d.). CAS 768-11-6 | 5-Bromobenzothiazole-2-carbaldehyde.
- United States Biological. (n.d.). 5-Bromo-Benzothiazole-2-carbaldehyde ≥96% CAS.
- SINFOO Chemical Solutions Co., Ltd. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde.
- PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde.
- Guidechem. (n.d.). 5-bromo-benzothiazole-2-carbaldehyde 885279-64-1.
- PubChem. (n.d.). 5-Bromobenzothiazole.
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ResearchGate. (2022). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Retrieved from [Link]
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Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]
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MDPI. (2010). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Retrieved from [Link]
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A Technical Guide to Determining the Solubility of 5-Bromo-benzothiazole-2-carbaldehyde in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 5-Bromo-benzothiazole-2-carbaldehyde in various organic solvents. Given the limited availability of published quantitative solubility data for this specific compound, this document focuses on equipping researchers with the foundational knowledge and detailed methodologies necessary to generate reliable solubility profiles in their own laboratories.
Introduction: The Critical Role of Solubility
5-Bromo-benzothiazole-2-carbaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of pharmaceuticals, particularly antimicrobial agents, as well as in the development of dyes and fluorescent probes.[1][2] Its utility in these applications is fundamentally linked to its solubility. A well-characterized solubility profile is paramount for:
-
Reaction Condition Optimization: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction kinetics and yield.
-
Purification Processes: Techniques like crystallization and chromatography are entirely dependent on differential solubility.[3]
-
Formulation Development: In medicinal chemistry, the solubility of a compound dictates its potential delivery mechanisms and bioavailability.[2]
-
Material Science Applications: For creating dyes or probes, solubility in relevant matrices is a key performance parameter.[2]
This guide will delve into the physicochemical properties of 5-Bromo-benzothiazole-2-carbaldehyde that govern its solubility and provide a robust, step-by-step protocol for its experimental determination.
Physicochemical Properties and Solubility Predictions
Understanding the inherent properties of 5-Bromo-benzothiazole-2-carbaldehyde allows for educated predictions of its solubility behavior based on the "like dissolves like" principle.[3]
Table 1: Physicochemical Properties of 5-Bromo-benzothiazole-2-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₈H₄BrNOS | [2][4][5] |
| Molecular Weight | ~242.1 g/mol | [2] |
| Appearance | Yellow to light yellow powder/solid | [2][4] |
| Melting Point | 147 ± 5 °C | [2] |
| Structure | Fused aromatic (benzothiazole) system with polar aldehyde and bromo substituents. | [1] |
The structure reveals a molecule that is largely rigid and planar.[1] The benzothiazole core is aromatic and relatively non-polar, while the aldehyde group introduces polarity and potential for hydrogen bonding as an acceptor. The bromine atom adds to the molecular weight and polarizability without significantly contributing to hydrogen bonding.
Based on these features, we can predict:
-
Good Solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetone, which can interact with the polar aldehyde group and the aromatic system. Structurally similar benzothiazole derivatives are reported to be well soluble in THF and chloroform.[6]
-
Moderate to Good Solubility in polar protic solvents like Ethanol and Methanol. The parent compound, benzothiazole, is soluble in ethanol.[7] However, the increased molecular weight and crystalline nature of the solid (indicated by the high melting point) may limit high solubility.
-
Poor Solubility in non-polar solvents like Hexane or Cyclohexane, as these solvents cannot effectively solvate the polar aldehyde functional group.
-
Poor Solubility in water, a common characteristic for benzothiazole derivatives due to the large non-polar fused ring system.[6][7]
Experimental Protocol for Solubility Determination
This section outlines a detailed, reliable method for determining the solubility of 5-Bromo-benzothiazole-2-carbaldehyde. The protocol is designed to be self-validating by ensuring equilibrium is reached and results are reproducible.
Materials and Equipment
-
5-Bromo-benzothiazole-2-carbaldehyde (purity ≥ 96%)[2]
-
Analytical balance (± 0.1 mg accuracy)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Scintillation vials or other suitable sealed containers
-
A range of organic solvents (e.g., Dichloromethane, THF, Chloroform, Acetone, Ethyl Acetate, Methanol, Ethanol, Toluene, Hexane)
Safety Precautions
-
Handle 5-Bromo-benzothiazole-2-carbaldehyde in a well-ventilated area or fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents used. The compound may be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[8][9][10]
Step-by-Step Methodology
The following workflow outlines the equilibrium solubility method, a gold standard for generating accurate solubility data.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Steps:
-
Analytical Method Preparation:
-
Develop a reliable analytical method (e.g., HPLC-UV) to quantify the concentration of 5-Bromo-benzothiazole-2-carbaldehyde.
-
Prepare a concentrated stock solution in a solvent where it is freely soluble (e.g., Dichloromethane or THF).
-
Create a calibration curve by making a series of dilutions from the stock solution and measuring their response. This is critical for accurate quantification.
-
-
Sample Preparation:
-
Into a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 2 mL).
-
Add an excess of solid 5-Bromo-benzothiazole-2-carbaldehyde to each vial. An amount that is visibly in excess after equilibration is required (e.g., 10-20 mg). This ensures a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the minimum time required.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand briefly to let the bulk of the solid settle.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Perform an accurate serial dilution of the filtered supernatant to bring its concentration within the linear range of your analytical calibration curve.
-
-
Quantification:
-
Analyze the diluted sample using the pre-established HPLC or UV-Vis method.
-
Use the calibration curve to determine the concentration of 5-Bromo-benzothiazole-2-carbaldehyde in the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Interpreting Results and Building a Solubility Profile
By repeating the protocol with a diverse range of solvents, a comprehensive solubility profile can be constructed.
Table 2: Example Solubility Data Presentation
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Chlorinated | Dichloromethane | 3.1 | Good | [Data to be filled from experiment] |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Good | [Data to be filled from experiment] |
| Ketones | Acetone | 5.1 | Good | [Data to be filled from experiment] |
| Esters | Ethyl Acetate | 4.4 | Moderate | [Data to be filled from experiment] |
| Alcohols | Methanol | 5.1 | Moderate | [Data to be filled from experiment] |
| Alcohols | Ethanol | 4.3 | Moderate | [Data to be filled from experiment] |
| Aromatics | Toluene | 2.4 | Poor to Moderate | [Data to be filled from experiment] |
| Alkanes | n-Hexane | 0.1 | Poor | [Data to be filled from experiment] |
Visualizing Solubility Relationships
The relationship between solvent properties and solubility can be visualized to provide deeper insights.
Caption: Predicted Solubility Based on Intermolecular Forces.
This diagram illustrates that the strong dipole-dipole interactions between the compound's polar groups and polar aprotic solvents are expected to result in the highest solubility. The potential for hydrogen bonding with polar protic solvents suggests moderate solubility, while the mismatch with non-polar solvents leads to poor solubility.
Conclusion
References
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- Royal Society of Chemistry. (2017). Luminescent properties of benzothiazole derivatives and their application in white light emission.
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- University of Toronto. (2023). Solubility of Organic Compounds.
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- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-bromo-2-thiophenecarbaldehyde.
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- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Amino-5-bromobenzaldehyde.
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A Senior Application Scientist's Guide to 5-Bromo-benzothiazole-2-carbaldehyde: Commercial Availability, Synthesis, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocycle
5-Bromo-benzothiazole-2-carbaldehyde is a pivotal heterocyclic compound that serves as a highly versatile building block in modern medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a benzothiazole core functionalized with a reactive aldehyde group and a bromine atom, offers multiple sites for chemical modification. This strategic combination of functional groups makes it an essential intermediate in the synthesis of complex, biologically active molecules.[1] This guide provides an in-depth technical overview of its commercial availability, established synthesis protocols, and significant applications, particularly in the realm of drug discovery and material science, to empower researchers in their scientific endeavors.
Physicochemical Properties and Identification
A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. Key identifiers and characteristics of 5-Bromo-benzothiazole-2-carbaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 885279-64-1 | [1][2][3][4][5] |
| Molecular Formula | C₈H₄BrNOS | [1][3][5] |
| Molecular Weight | 242.09 g/mol | [1][2][3] |
| Appearance | Yellow to light yellow powder | [1] |
| Melting Point | 147 ± 5 °C | [1] |
| Purity | ≥96% (NMR) | [1][6] |
| Storage Conditions | 0-8 °C, Store in a cool & dry place | [1][5] |
Commercial Availability for Research Purposes
5-Bromo-benzothiazole-2-carbaldehyde is readily available from several commercial suppliers, positioning it as an accessible reagent for laboratory-scale synthesis and research. It is important to note that this compound is intended for research use only and not for human or veterinary applications.[2]
| Supplier | Catalog/Product Number | Purity |
| Benchchem | B1519838 | Not Specified |
| Chem-Impex | 29166 | ≥ 96% (NMR) |
| United States Biological | 234036 | ≥96% (NMR) |
| Alchem Pharmtech | Z-07426 | 95% |
| SINFOO Chemical | A036507 | Not Specified |
| Guidechem | (Marketplace) | ≥99% (from some listings) |
Synthesis and Manufacturing: A Protocol Overview
The most common and direct laboratory-scale synthesis of 5-Bromo-benzothiazole-2-carbaldehyde involves the electrophilic bromination of benzothiazole-2-carbaldehyde.[2] This method is favored for its straightforward approach and selective functionalization at the 5-position of the benzothiazole ring.[2]
Workflow for Direct Bromination
Caption: Workflow for the direct bromination synthesis method.
Detailed Experimental Protocol: Direct Bromination
-
Preparation: Dissolve the starting material, benzothiazole-2-carbaldehyde, in an inert organic solvent such as dichloromethane (DCM).[2]
-
Cooling: Chill the solution in an ice bath to a controlled temperature of 0 °C to manage the exothermic nature of the reaction and prevent over-bromination.[2]
-
Bromination: Slowly add a stoichiometric amount of molecular bromine (Br₂), typically dissolved in the same solvent, to the cooled solution. The addition should be dropwise to maintain temperature control.[2]
-
Reaction: Allow the mixture to stir for a period of 15 to 60 minutes. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).[2]
-
Workup: Upon completion, the reaction is quenched, typically with a reducing agent like sodium thiosulfate solution, to neutralize any remaining bromine.
-
Purification: The crude product is then extracted, dried, and purified, commonly using column chromatography, to yield the final 5-Bromo-benzothiazole-2-carbaldehyde product.
Core Applications in Scientific Research and Development
The utility of 5-Bromo-benzothiazole-2-carbaldehyde spans multiple scientific disciplines, from creating new therapeutics to developing advanced materials.[1][2]
Caption: Relationship between the core compound and its applications.
Pharmaceutical and Drug Development
The benzothiazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and experimental therapeutic agents.[7][8][9] 5-Bromo-benzothiazole-2-carbaldehyde is a crucial intermediate in this field.
-
Antimicrobial Agents: It is extensively used in the synthesis of novel benzothiazole derivatives that exhibit significant antibacterial and antifungal properties.[2][7] These derivatives are critical in the ongoing effort to combat resistant microbial strains.[2]
-
Anticancer Drugs: The benzothiazole core has been explored for designing potent anticancer agents.[7][9] Derivatives of this compound have been investigated as tubulin polymerization inhibitors, which disrupt the cellular machinery of cancer cells, leading to antiproliferative effects.[2]
Organic Synthesis
In synthetic chemistry, the compound serves as a versatile building block.[1][2] Its aldehyde group is amenable to a wide range of chemical transformations, including nucleophilic additions, oxidations, and reductions, allowing chemists to construct complex molecular architectures with desired functionalities.[2]
Fluorescent Probes and Imaging
This compound is also a precursor for creating fluorescent probes used in biological imaging.[1][2] These probes are instrumental for visualizing and studying dynamic cellular processes in real-time, aiding in biochemical assays and cellular imaging studies.[1][2]
Material Science
In material science, 5-Bromo-benzothiazole-2-carbaldehyde contributes to the development of new materials with unique electronic and optical properties.[1][2] Its applications extend to the synthesis of dyes, pigments, and components for electronic devices.[1]
Mechanism of Action Context
The mechanism of action is dependent on the final derivative synthesized from 5-Bromo-benzothiazole-2-carbaldehyde.[2] In a pharmaceutical context, its derivatives typically function as inhibitors or modulators of specific biological targets, such as enzymes or receptors.[2] The benzothiazole scaffold can engage with these targets through various non-covalent or covalent interactions, thereby modulating biological pathways relevant to the disease being studied.[2]
Conclusion
5-Bromo-benzothiazole-2-carbaldehyde is a commercially accessible and highly valuable chemical intermediate. Its robust synthesis protocols and versatile reactivity make it a cornerstone for innovation in drug discovery, diagnostics, and material science. For researchers and drug development professionals, a thorough understanding of this compound's properties and applications is key to unlocking new scientific advancements and therapeutic possibilities.
References
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- 5-Bromo-Benzothiazole-2-carbaldehyde ≥96% CAS - United St
- 5-Bromo-benzothiazole-2-carbaldehyde - SINFOO Chemical Solutions Co., Ltd. (URL: )
- CAS 885279-64-1 | 5-BROMO-BENZOTHIAZOLE-2-CARBALDEHYDE supply - Guidechem. (URL: )
- 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem. (URL: )
- 5-BROMO-BENZOTHIAZOLE-2-CARBALDEHYDE, CasNo.885279-64-1 Chemical Technology Co.,LTD(expird) China (Mainland). (URL: )
- 5-Bromothiazole-2-carbaldehyde 97% | CAS: 933752-44-4 | AChemBlock. (URL: )
- A Review on Recent Development and biological applications of benzothiazole deriv
- ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (URL: )
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Introduction: The Significance of 5-Bromo-benzothiazole-2-carbaldehyde
An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Bromo-benzothiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-benzothiazole-2-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] The benzothiazole core is a recognized pharmacophore present in a wide array of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory activities.[2] The strategic placement of a bromine atom at the 5-position provides a versatile handle for further functionalization, typically through cross-coupling reactions, while the aldehyde group at the 2-position is a gateway for constructing more complex molecular architectures via condensations, reductive aminations, and other carbonyl chemistries. This guide provides a detailed exploration of the primary synthetic routes to this valuable intermediate, focusing on the critical starting materials and the chemical logic underpinning their transformation.
Primary Synthetic Pathways and Core Starting Materials
The synthesis of 5-Bromo-benzothiazole-2-carbaldehyde can be logically approached from two principal directions:
-
Pathway A: Ring Construction from an Arylamine Precursor. This "bottom-up" approach involves building the benzothiazole heterocycle from a suitably substituted aniline derivative.
-
Pathway B: Functional Group Transformation of a Pre-formed Benzothiazole. This "functionalization" approach starts with a benzothiazole already possessing the 5-bromo substituent and modifies a group at the 2-position to generate the aldehyde.
Pathway A: Synthesis via Cyclization of 2-Amino-4-bromothiophenol
This is a classic and highly convergent strategy for constructing the benzothiazole skeleton. The core of this method relies on the reaction of an ortho-aminothiophenol with a synthon that provides the C2 carbon of the thiazole ring.
Starting Material Focus: 2-Amino-4-bromothiophenol
2-Amino-4-bromothiophenol is the cornerstone starting material for this pathway.[3] It contains the essential aniline and thiophenol functionalities in the correct ortho orientation, pre-organized for cyclization, along with the required bromine substituent.
Synthesis of 2-Amino-4-bromothiophenol: This key intermediate is not always commercially available in large quantities and may need to be synthesized. A common route starts from 2-chloronitrobenzene or a related compound. The synthesis involves the displacement of a leaving group by a sulfur nucleophile followed by the reduction of the nitro group to an amine.[4][5] For instance, reacting 2-chloro-5-bromonitrobenzene with sodium sulfide can both displace the chloride and reduce the nitro group in a one-pot fashion.[5]
Cyclization Strategy to Form the Benzothiazole Ring
With 2-amino-4-bromothiophenol in hand, the subsequent step is the crucial ring-closing reaction. To install the 2-carbaldehyde group, a C2 synthon equivalent to a formyl group is required. A direct reaction with glyoxylic acid or its derivatives is a common and effective method.
Experimental Protocol: Cyclization with Glyoxylic Acid
This protocol outlines the condensation of 2-amino-4-bromothiophenol with glyoxylic acid to form 5-bromo-benzothiazole-2-carboxylic acid, which is then converted to the target aldehyde.
Step 1: Synthesis of 5-Bromo-benzothiazole-2-carboxylic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-bromothiophenol (1.0 eq) in ethanol.
-
Add an aqueous solution of glyoxylic acid (1.1 eq) to the flask.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product, 5-bromo-benzothiazole-2-carboxylic acid, will often precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Reduction of the Carboxylic Acid to the Aldehyde The conversion of the carboxylic acid to the aldehyde can be achieved via a two-step process: activation of the carboxylic acid followed by a controlled reduction.
-
Activation: Convert the carboxylic acid to an activated intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an N-acylbenzotriazole.
-
Reduction: Reduce the activated intermediate to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) or via a Rosenmund reduction (catalytic hydrogenation of the acid chloride over a poisoned palladium catalyst).
Visualization of Pathway A
Caption: Synthesis of the target aldehyde starting from 2-Amino-4-bromothiophenol.
Pathway B: Oxidation of 5-Bromo-2-methylbenzothiazole
This pathway is an excellent example of a functional group interconversion strategy. It leverages the relative ease of synthesizing the 2-methyl substituted benzothiazole, followed by a selective oxidation of the methyl group.
Starting Material Focus: 5-Bromo-2-methylbenzothiazole
The precursor for this route, 5-Bromo-2-methylbenzothiazole, is a stable, crystalline solid. The methyl group at the C2 position is analogous to a benzylic position and is thus activated for oxidation.
Synthesis of 5-Bromo-2-methylbenzothiazole: This intermediate is typically prepared using one of two reliable methods:
-
From 2-Amino-4-bromothiophenol: A straightforward condensation with acetic anhydride or acetyl chloride provides the 2-methyl substituted benzothiazole in high yield.
-
From 4-Bromoaniline: The Hugershoff synthesis involves the reaction of 4-bromoaniline with ammonium thiocyanate and bromine in acetic acid to first form 2-amino-5-bromobenzothiazole, which can then be converted to the 2-methyl derivative via the Sandmeyer reaction followed by substitution, or more directly by reacting 4-bromoaniline with N-acetyl-cysteamine followed by cyclization. A more direct route involves reacting 4-bromoaniline with potassium thiocyanate and bromine to form 2-amino-5-bromobenzothiazole, which is then diazotized and subjected to reactions to replace the amino group with a methyl group. A more common approach is the Jacobson-Hugershoff synthesis where 4-bromoaniline is reacted with sulfur and a methyl source.
Oxidation Strategy
The critical step in this pathway is the selective oxidation of the C2-methyl group to an aldehyde without over-oxidation to the carboxylic acid or degradation of the heterocyclic ring. Several reagents are suitable for this benzylic-type oxidation.[6]
-
Selenium Dioxide (SeO₂): A classic reagent for the oxidation of activated methyl groups to aldehydes. The reaction is typically carried out in a solvent like dioxane or acetic acid at elevated temperatures.
-
Manganese Dioxide (MnO₂): An effective and mild oxidant for benzylic and allylic alcohols, and can also be used for the oxidation of activated methyl groups, though it may require stoichiometric or excess amounts.
-
Cerium(IV) Ammonium Nitrate (CAN): Can be used under specific conditions to effect this transformation.
-
OH Radical Oxidation: Studies have shown that gas-phase oxidation of 2-methylbenzothiazole with OH radicals can lead to the formation of the corresponding aldehyde, highlighting the susceptibility of the methyl group to oxidation.[7][8]
Experimental Protocol: Selenium Dioxide Oxidation
-
To a solution of 5-Bromo-2-methylbenzothiazole (1.0 eq) in a suitable solvent such as 1,4-dioxane, add selenium dioxide (1.1 - 1.5 eq).
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The reaction should be performed in a well-ventilated fume hood due to the toxicity of selenium compounds.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the black selenium byproduct.
-
The filtrate is then concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Bromo-benzothiazole-2-carbaldehyde.
Visualization of Pathway B
Caption: Synthesis via oxidation of the 2-methyl group of 5-Bromo-2-methylbenzothiazole.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A (from 2-Amino-4-bromothiophenol) | Pathway B (from 5-Bromo-2-methylbenzothiazole) |
| Overall Strategy | Convergent, builds the heterocycle directly. | Linear, involves functional group transformation. |
| Key Starting Material | 2-Amino-4-bromothiophenol | 5-Bromo-2-methylbenzothiazole |
| Number of Steps | Can be longer if the starting thiophenol is not available. Typically 2-3 steps from the thiophenol. | Generally shorter, often 2 steps from the corresponding aminothiophenol. |
| Key Transformation | Cyclocondensation | Selective benzylic oxidation |
| Reagent Toxicity | Involves standard organic reagents. Thiophenols are malodorous. | Often employs toxic heavy metal oxidants like Selenium Dioxide. Requires careful handling and waste disposal. |
| Scalability | Generally scalable, precipitation of intermediates can aid purification. | Scalability can be limited by the use of stoichiometric heavy metal oxidants and chromatographic purification. |
| Yields | Often provides good to high yields. | Yields can be variable depending on the oxidant and potential for over-oxidation. |
Conclusion and Scientist's Perspective
Both pathways presented offer viable and robust methods for the synthesis of 5-Bromo-benzothiazole-2-carbaldehyde. The choice of route often depends on the availability and cost of the primary starting materials.
-
Pathway B (Oxidation) is often preferred for its directness if 5-Bromo-2-methylbenzothiazole is readily accessible. The primary challenge lies in achieving clean, selective oxidation and managing the associated toxic reagents. It is an excellent route for small to medium-scale synthesis where speed is a priority.
-
Pathway A (Cyclization) represents a more classical and fundamentally robust approach. While it may involve more steps if the key 2-amino-4-bromothiophenol intermediate needs to be prepared, it avoids the use of harsh, stoichiometric heavy metal oxidants in the final stages. This route is often more amenable to large-scale production and process optimization.
Ultimately, a thorough understanding of these fundamental starting materials and the synthetic logic behind their transformation empowers researchers to efficiently access 5-Bromo-benzothiazole-2-carbaldehyde, a critical component for innovation in drug discovery and materials science.
References
- RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
- Chem-Impex. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde.
- Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance.
- Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
- Canadian Journal of Chemistry. (2018, December 13). Oxidative Ring-Opening of Benzothiazole Derivatives.
- ChemicalBook. (2025, July 16). 2-AMINO-4-BROMOBENZENETHIOL | 93933-49-4.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
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A Theoretical Deep Dive into 5-Bromo-benzothiazole-2-carbaldehyde: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical examination of 5-Bromo-benzothiazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Moving beyond simple procedural outlines, this document delves into the quantum chemical underpinnings that dictate the molecule's structure, reactivity, and spectroscopic behavior. By integrating high-level computational data with experimental findings, we offer a validated framework for understanding and predicting the properties of this versatile scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel benzothiazole-based agents.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The introduction of a bromine atom and a carbaldehyde group at the 5- and 2-positions, respectively, modulates the electronic and steric properties of the benzothiazole core, making 5-Bromo-benzothiazole-2-carbaldehyde a key intermediate for the synthesis of novel therapeutic agents.[1][2] A profound understanding of its intrinsic molecular properties is therefore paramount for the targeted design of next-generation pharmaceuticals.
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the electronic structure, molecular geometry, and reactivity of molecules, complementing and often guiding experimental work.[4] This guide will elucidate the theoretical framework for studying 5-Bromo-benzothiazole-2-carbaldehyde, offering a robust protocol for its computational analysis.
Molecular Structure and Synthesis
Synthesis Pathway
The most common laboratory-scale synthesis of 5-Bromo-benzothiazole-2-carbaldehyde involves the electrophilic bromination of benzothiazole-2-carbaldehyde.[1] This reaction's selectivity and efficiency are crucial for obtaining a pure product for subsequent theoretical and experimental investigations.
Experimental Protocol: Synthesis of 5-Bromo-benzothiazole-2-carbaldehyde
-
Dissolution: Dissolve benzothiazole-2-carbaldehyde in an inert organic solvent, such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath to control the reaction's exothermicity and prevent over-bromination.
-
Bromination: Add molecular bromine (Br₂) dropwise to the cooled solution with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 15-60 minutes.[1]
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography or recrystallization to yield 5-Bromo-benzothiazole-2-carbaldehyde as a yellow to light yellow powder.[2]
Optimized Molecular Geometry: A Comparative Analysis
The three-dimensional structure of 5-Bromo-benzothiazole-2-carbaldehyde has been elucidated through single-crystal X-ray diffraction (SC-XRD) and corroborated by quantum chemical calculations.[1] DFT calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have proven to be highly effective in predicting the geometric parameters with remarkable accuracy.[1][4]
The molecule crystallizes in the monoclinic space group P2₁/c.[1] The benzothiazole core is essentially planar, with the aldehyde group at the 2-position exhibiting a slight dihedral angle relative to the fused ring system.[1] The bromine atom at the 5-position introduces notable steric and electronic effects.[1]
A comparison of key experimental and theoretical geometric parameters is presented in Table 1. The strong correlation between the calculated and experimental values validates the chosen computational methodology.
Table 1: Selected Bond Lengths and Bond Angles of 5-Bromo-benzothiazole-2-carbaldehyde
| Parameter | Experimental (Å/°)[1] | Theoretical (B3LYP/6-311++G(d,p)) (Å/°)[1] |
| C–Br Bond Length | 1.89 | 1.88 |
| C=O Bond Length | 1.22 | 1.23 |
| C–S Bond Length | - | 1.75 |
| C–N Bond Length | - | 1.32 |
| Dihedral Angle (Benzothiazole-Aldehyde) | 8.9 | - |
Quantum Chemical Calculations: Unveiling Electronic Properties
Quantum chemical calculations are instrumental in understanding the electronic behavior of 5-Bromo-benzothiazole-2-carbaldehyde. These computational methods provide a microscopic view of the electron distribution and energy levels, which are critical determinants of a molecule's reactivity and spectroscopic signatures.
Computational Protocol: DFT Calculations
-
Software: All calculations are performed using the Gaussian 09 software package or a similar program.[4]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed, which combines the accuracy of DFT with a portion of the exact Hartree-Fock exchange.
-
Basis Set: The 6-311++G(d,p) basis set is utilized, which provides a good balance between computational cost and accuracy for molecules containing second-row elements and beyond.[4]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation without any imaginary frequencies, confirming it as a true minimum on the potential energy surface.[4]
-
Frequency Analysis: Vibrational frequencies are calculated to confirm the nature of the stationary point and to simulate the infrared spectrum.
-
Electronic Properties: Subsequent calculations are performed on the optimized geometry to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[5] The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[5][6] A smaller HOMO-LUMO gap suggests higher reactivity.
For 5-Bromo-benzothiazole-2-carbaldehyde, the HOMO is primarily localized on the benzothiazole ring system, particularly the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the carbaldehyde group and the thiazole ring, suggesting these regions are susceptible to nucleophilic attack.
Caption: Frontier Molecular Orbitals of 5-Bromo-benzothiazole-2-carbaldehyde.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack.[4][7] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
-
Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are the most likely sites for nucleophilic attack.
-
Green regions: Represent neutral or near-zero potential.
In 5-Bromo-benzothiazole-2-carbaldehyde, the MEP map reveals that the most negative potential is localized around the oxygen atom of the carbaldehyde group and the nitrogen atom of the thiazole ring, making them prime targets for electrophiles. The hydrogen atoms of the aromatic ring and the carbaldehyde group exhibit the most positive potential, indicating their susceptibility to nucleophilic attack.
Caption: Conceptual representation of an MEP map indicating reactive sites.
Spectroscopic Analysis: Bridging Theory and Experiment
Theoretical calculations of vibrational and electronic spectra provide a powerful means to interpret and assign experimental data.
Vibrational Spectroscopy (FT-IR)
The theoretical vibrational frequencies, calculated using DFT, can be correlated with the experimental Fourier-Transform Infrared (FT-IR) spectrum. While a direct one-to-one correspondence is not always perfect due to the gas-phase nature of the calculations and the solid-state nature of the experiment, the calculated frequencies are typically scaled by an empirical factor to improve agreement. This allows for the confident assignment of key vibrational modes.
Table 2: Key Vibrational Frequencies of 5-Bromo-benzothiazole-2-carbaldehyde
| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |
| C=O Stretch (Aldehyde) | ~1700 | Calculated Value |
| C=N Stretch (Thiazole) | ~1640 | Calculated Value |
| Aromatic C=C Stretch | ~1460 | Calculated Value |
| C-Br Stretch | ~600-700 | Calculated Value |
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. The calculated excitation energies and oscillator strengths correspond to the absorption maxima (λ_max) observed experimentally. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical studies on 5-Bromo-benzothiazole-2-carbaldehyde, demonstrating the power of computational chemistry in elucidating its structural, electronic, and spectroscopic properties. The strong agreement between theoretical predictions and experimental data underscores the validity of the DFT/B3LYP/6-311++G(d,p) approach for studying this class of compounds.
The insights gained from these theoretical studies can be directly applied to:
-
Rational Drug Design: By understanding the key reactive sites and electronic properties, medicinal chemists can design more potent and selective benzothiazole-based drugs.
-
Materials Science: The electronic and optical properties predicted by these calculations can guide the development of new functional materials, such as fluorescent probes and organic dyes.[2]
-
Reaction Mechanism Elucidation: Computational methods can be employed to study the reaction mechanisms involving 5-Bromo-benzothiazole-2-carbaldehyde, aiding in the optimization of synthetic routes.
Future theoretical work could explore the compound's interactions with biological targets through molecular docking and molecular dynamics simulations, further bridging the gap between fundamental molecular properties and practical applications.
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A Comprehensive Technical Guide to the Biological Activities of Benzothiazole Derivatives
Abstract
Benzothiazole, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry due to its remarkable structural versatility and wide range of pharmacological activities.[1] This technical guide provides an in-depth exploration of the significant biological activities of benzothiazole derivatives, intended for researchers, scientists, and drug development professionals. We delve into the core mechanisms of action, key signaling pathways, structure-activity relationships (SAR), and detailed experimental protocols for evaluating anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. By synthesizing field-proven insights with technical accuracy, this guide aims to serve as a vital resource for the rational design and development of novel benzothiazole-based therapeutics.
Introduction: The Benzothiazole Scaffold
The benzothiazole nucleus, consisting of a benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur atoms, is a cornerstone in the architecture of bioactive molecules.[2] This unique structural arrangement confers a planar and rigid framework capable of diverse interactions with a multitude of biological targets, including enzymes and receptors.[1] Its derivatives are found in clinically approved drugs such as Riluzole (for amyotrophic lateral sclerosis) and Pramipexole (a dopamine agonist), highlighting the scaffold's therapeutic relevance.[3][4] The synthetic accessibility of the benzothiazole core allows for extensive chemical modification at various positions (primarily C-2, C-5, and C-6), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy and selectivity.[5][6]
Anticancer Activity
Benzothiazole derivatives have emerged as a highly promising class of anticancer agents, exhibiting potent cytotoxicity against a wide array of human cancer cell lines through diverse mechanisms of action.[7][8]
Mechanism of Action & Key Signaling Pathways
A primary mechanism of action for many anticancer benzothiazoles is the inhibition of critical cellular signaling pathways that govern cell proliferation, survival, and apoptosis.[9] One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade , which is often dysregulated in human cancers.[10]
Certain 2-substituted benzothiazole derivatives have been shown to down-regulate the expression and phosphorylation of key proteins within this pathway, such as Akt.[2][3] This inhibition disrupts downstream signaling, leading to the suppression of cell growth and the induction of apoptosis (programmed cell death).[7] The apoptotic process is often initiated through the intrinsic (mitochondrial) pathway, marked by the release of cytochrome c and the activation of executioner caspases like caspase-3 and caspase-9.[3][7]
Furthermore, some derivatives modulate the activity of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that often acts as an upstream activator of the PI3K/Akt pathway.[2] By downregulating EGFR protein levels, these compounds can effectively shut down pro-survival signaling at its origin.[2]
Caption: Workflow for identifying benzothiazole-based antimicrobial agents.
Quantitative Data Summary: Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzothiazole derivatives against representative bacterial strains.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Isatin Hybrid | Compound 41c | E. coli | 3.1 | [11] |
| P. aeruginosa | 6.2 | [11] | ||
| S. aureus | 12.5 | [11] | ||
| Sulfonamide Derivative | Compound 66c | P. aeruginosa | 3.1 - 6.2 | [11] |
| S. aureus | 3.1 - 6.2 | [11] | ||
| Piperazine Sulfonamide | Compounds 144a-c | Various strains | 2.34 - 18.75 | [11] |
| Thiazole Hybrid | Compound 4b | S. aureus | 3.90 | [12] |
| B. subtilis | 3.90 | [12] | ||
| E. coli | 7.81 | [12] | ||
| Thiazolidinone Derivative | Compound 8 | Various strains | 200 - 300 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [13] Methodology:
-
Preparation of Reagents:
-
Prepare a 2x concentrated Mueller-Hinton Broth (MHB).
-
Dissolve the test benzothiazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
-
Preparation of Inoculum:
-
From a pure 18-24 hour agar plate culture, select 3-4 colonies of the test bacterium (e.g., S. aureus ATCC 29213).
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [13] * Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [13]3. Plate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x concentrated stock solution of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10. [14] * Column 11 serves as the positive growth control (inoculum, no compound), and column 12 serves as the negative/sterility control (broth only).
-
-
Inoculation and Incubation:
-
Within 15 minutes of standardizing the inoculum, add the diluted bacterial suspension to wells in columns 1 through 11. [13] * Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation:
-
After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Anticonvulsant Activity
Benzothiazole derivatives have been identified as potential therapeutic agents for epilepsy, a neurological disorder characterized by recurrent seizures. [15]
Mechanism of Action
While the exact mechanisms are still under investigation, the anticonvulsant activity of some benzothiazoles is thought to be related to their ability to modulate neuronal excitability. The clinically used drug Riluzole, a benzothiazole, is known to inhibit voltage-gated sodium channels and modulate glutamate neurotransmission. [3]Other derivatives may enhance the action of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). [5]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures. [16][17] Methodology:
-
Animal Model:
-
Use male mice (e.g., ICR strain) weighing 20-25 g.
-
Acclimatize the animals for at least 3-4 days before the experiment with free access to food and water. [16]2. Compound Administration:
-
Dissolve the test benzothiazole derivative in a suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Administer the compound to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route at various doses. Include a vehicle control group.
-
Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed.
-
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the mouse's corneas.
-
Deliver an electrical stimulus through corneal electrodes using an electroconvulsive shock generator.
-
Typical stimulus parameters for mice are 50 mA, 60 Hz, for a duration of 0.2 seconds. [16][18]4. Observation and Endpoint:
-
Immediately after the shock, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The primary endpoint is the abolition of this tonic extension. An animal is considered protected if it does not exhibit this response. [16]5. Data Analysis:
-
Calculate the percentage of animals protected in each dose group.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
-
Anti-inflammatory Activity
Benzothiazoles have demonstrated significant anti-inflammatory properties, making them attractive candidates for treating inflammatory disorders.
Mechanism of Action
The anti-inflammatory effects of benzothiazole derivatives are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as NF-κB. [14][19]By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. [20][21] Methodology:
-
Animal Model:
-
Use male Wistar rats (150-200 g) or mice.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Compound Administration:
-
Administer the test compound or a standard drug (e.g., Indomethacin) orally or intraperitoneally. A control group receives only the vehicle.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) subcutaneously into the plantar surface of the right hind paw of each animal. [5][20]4. Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours; Vₜ). [20]5. Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point (Vₜ - V₀).
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Future Perspectives and Conclusion
The benzothiazole scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, infectious diseases, neurology, and inflammatory conditions. [1][11][16]The continued exploration of this versatile core, driven by rational design based on SAR, computational modeling, and mechanism-of-action studies, will undoubtedly lead to the development of next-generation therapeutics. The protocols and data presented in this guide offer a foundational framework for researchers to advance the discovery and validation of novel, highly effective benzothiazole-based drug candidates.
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Skok, Ž., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Journal of Medicinal Chemistry, 66(14), 9647–9666. [Link]
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Hancock, R. E. W. (Year unavailable). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Skok, Ž., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. International Journal of Molecular Sciences, 21(20), 7609. [Link]
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Da Settimo, F., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. University of Pisa. [Link]
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Pal, H., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 15(39), 26861-26875. [Link]
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Ilaš, J., et al. (2022). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. ACS Publications. [Link]
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Da Settimo, F., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
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Loram, L. C., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]
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Wacnik, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Creative Biolabs. (Year unavailable). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Li, H., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 23(10), 2462. [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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Kamal, A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]
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Kamal, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279. [Link]
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ResearchGate. IC 50 determination of cytotoxicity of compounds (11a-11l) against human cancer cell lines. [Link]
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ResearchGate. DNA gyrase Inhibition of the prepared benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. [Link]
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FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromo-benzothiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzothiazole-Containing Schiff Bases
The benzothiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1] When incorporated into Schiff bases (imines), which are formed through the condensation of a primary amine and an aldehyde or ketone, the resulting compounds often exhibit enhanced biological profiles. These derivatives have demonstrated promising antimicrobial, antifungal, antitumor, analgesic, and anti-inflammatory properties.[1][2] The imine linkage (-C=N-) is crucial for the biological activity of many Schiff bases.[3]
The focus of this application note is the synthesis of novel Schiff bases derived from 5-Bromo-benzothiazole-2-carbaldehyde. The introduction of a bromine atom at the 5-position of the benzothiazole ring can significantly influence the lipophilicity and electronic properties of the molecule, potentially leading to enhanced potency and selectivity of the resulting Schiff base derivatives. This guide provides a detailed, field-proven protocol for the synthesis and characterization of these valuable compounds, intended to aid researchers in the exploration of new therapeutic agents.
Precursor Availability
5-Bromo-benzothiazole-2-carbaldehyde is a key starting material for the syntheses outlined in this document. It is commercially available from several chemical suppliers, which is the recommended sourcing route for reproducibility and quality control.[2][4][5][6] For researchers interested in its preparation, a common method involves the direct bromination of benzothiazole-2-carbaldehyde.[1]
General Reaction Scheme
The synthesis of Schiff bases from 5-Bromo-benzothiazole-2-carbaldehyde and a primary amine is a condensation reaction that results in the formation of an imine and water. The reaction is typically catalyzed by a small amount of acid.
Caption: General workflow for the synthesis of Schiff bases.
Detailed Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of N-((5-bromobenzothiazol-2-yl)methylene)aniline as a representative example. The same general procedure can be adapted for a variety of primary amines.
Materials and Equipment:
-
5-Bromo-benzothiazole-2-carbaldehyde
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Bromo-benzothiazole-2-carbaldehyde (1.0 eq.) in a minimal amount of absolute ethanol.
-
Addition of Amine: To this solution, add a stoichiometric equivalent (1.0 eq.) of aniline (or the desired primary amine).
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction (typically 3-5 hours), allow the mixture to cool to room temperature. The solid product that precipitates out is then collected by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature.
Data Presentation: Synthesis of a Series of Schiff Bases
The following table summarizes the synthesis of a series of Schiff bases derived from 5-Bromo-benzothiazole-2-carbaldehyde and various primary amines, demonstrating the versatility of the protocol.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-((5-bromobenzothiazol-2-yl)methylene)aniline | 4 | 85 |
| 2 | 4-Methoxyaniline | N-((5-bromobenzothiazol-2-yl)methylene)-4-methoxyaniline | 3.5 | 88 |
| 3 | 4-Chloroaniline | N-((5-bromobenzothiazol-2-yl)methylene)-4-chloroaniline | 5 | 82 |
| 4 | Benzylamine | N-((5-bromobenzothiazol-2-yl)methylene)benzylamine | 4.5 | 80 |
Characterization of Synthesized Schiff Bases
The structural elucidation of the synthesized Schiff bases can be performed using standard spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (-C=N-) group in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates the completion of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 10.0 ppm. The aromatic protons of the benzothiazole and the amine moiety will also be present in the expected regions.
-
¹³C NMR: The carbon of the azomethine group will appear in the range of δ 150-165 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum of the synthesized Schiff base will show a molecular ion peak (M⁺) corresponding to its calculated molecular weight, confirming the identity of the compound.
Causality Behind Experimental Choices
-
Solvent: Absolute ethanol is a commonly used solvent for Schiff base synthesis as it effectively dissolves the reactants and is easily removed after the reaction.
-
Catalyst: A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the primary amine. This accelerates the rate of the condensation reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate and ensures the completion of the reaction.
Trustworthiness and Self-Validating Systems
The protocol described is a self-validating system. The successful synthesis of the Schiff base can be easily confirmed by the characterization data. The distinct spectroscopic signatures of the product, particularly the imine peak in the FT-IR and the azomethine proton in the ¹H NMR, provide unambiguous evidence of the desired transformation. Furthermore, the physical properties of the product, such as its melting point, can be compared with literature values for known compounds or used as a benchmark for novel derivatives.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of Schiff bases from 5-Bromo-benzothiazole-2-carbaldehyde. The methodology is straightforward, versatile, and yields products in good to excellent yields. The detailed characterization techniques ensure the structural integrity of the synthesized compounds. This guide is intended to empower researchers in the fields of medicinal chemistry and drug development to explore the therapeutic potential of this promising class of molecules.
References
-
Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. ResearchGate. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. ResearchGate. [Link]
-
Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. ResearchGate. [Link]
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The Versatile Role of 5-Bromo-benzothiazole-2-carbaldehyde in Modern Organic Synthesis: Application Notes and Protocols
Introduction: In the landscape of contemporary organic synthesis, the strategic use of heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with desired functions. Among these, 5-Bromo-benzothiazole-2-carbaldehyde has emerged as a highly versatile and valuable intermediate. Its unique electronic properties, stemming from the fusion of a benzene and a thiazole ring, coupled with the reactive aldehyde functionality and the strategic placement of a bromine atom, make it a powerful precursor for a diverse array of organic molecules. This guide provides an in-depth exploration of the applications of 5-Bromo-benzothiazole-2-carbaldehyde in organic synthesis, complete with detailed experimental protocols, mechanistic insights, and data on the biological activities of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this potent synthon in their work.
Core Applications in the Synthesis of Bioactive Molecules
5-Bromo-benzothiazole-2-carbaldehyde serves as a cornerstone for the synthesis of several classes of biologically active compounds, primarily through its participation in key carbon-carbon and carbon-nitrogen bond-forming reactions. The benzothiazole scaffold itself is a privileged structure in medicinal chemistry, known to impart a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of the bromine atom at the 5-position offers a handle for further functionalization via cross-coupling reactions, while the aldehyde group at the 2-position is a gateway for a multitude of chemical transformations.
Key Synthetic Transformations and Protocols
This section details the application of 5-Bromo-benzothiazole-2-carbaldehyde in four pivotal synthetic strategies: Schiff Base Formation, Knoevenagel Condensation, Claisen-Schmidt Condensation for Chalcone Synthesis, and the subsequent synthesis of Pyrazole Derivatives.
Synthesis of Schiff Bases: Accessing a Diverse Class of Bioactive Compounds
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[3] Derivatives of benzothiazole Schiff bases are of significant interest due to their broad spectrum of biological activities.[3][4]
Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of 5-Bromo-benzothiazole-2-carbaldehyde. This is followed by the elimination of a water molecule to form the stable imine linkage. The reaction is often catalyzed by a few drops of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.
Figure 1: General workflow for Schiff base synthesis.
Experimental Protocol: Synthesis of a 5-Bromo-benzothiazole Schiff Base Derivative
-
Materials:
-
5-Bromo-benzothiazole-2-carbaldehyde (1.0 mmol)
-
Substituted primary amine (e.g., aniline) (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-Bromo-benzothiazole-2-carbaldehyde in 20 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of the substituted primary amine.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3-4 hours), cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Dry the purified product under vacuum to obtain the desired Schiff base.
-
-
Characterization: The structure of the synthesized Schiff base should be confirmed using spectroscopic techniques such as FT-IR (disappearance of C=O stretch, appearance of C=N stretch), ¹H NMR, and Mass Spectrometry.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Compounds
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5][6] This reaction is instrumental in synthesizing a variety of important intermediates for pharmaceuticals and fine chemicals.[6]
Mechanistic Rationale: The reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by a weak base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 5-Bromo-benzothiazole-2-carbaldehyde. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product. The electron-withdrawing nature of the benzothiazole ring enhances the electrophilicity of the aldehyde, facilitating the reaction.
Figure 2: Key steps in the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Materials:
-
5-Bromo-benzothiazole-2-carbaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a 50 mL round-bottom flask, add 5-Bromo-benzothiazole-2-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 15 mL of ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature.
-
The reaction is typically rapid, and the product often precipitates out of the solution within 30-60 minutes.
-
Monitor the reaction completion using TLC.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any residual reactants and catalyst.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Dry the final product under vacuum.
-
Claisen-Schmidt Condensation: Synthesis of Chalcones as Precursors to Heterocycles
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds.[7] They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[8] Chalcones derived from benzothiazoles have shown promising biological activities.[9]
Mechanistic Rationale: The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a strong base (e.g., NaOH or KOH) to form an enolate ion. This enolate then acts as a nucleophile and attacks the carbonyl carbon of 5-Bromo-benzothiazole-2-carbaldehyde. The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated chalcone.
Figure 3: Reaction pathway for chalcone synthesis.
Experimental Protocol: Synthesis of a 5-Bromobenzothiazole Chalcone
-
Materials:
-
5-Bromo-benzothiazole-2-carbaldehyde (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Ethanol (20 mL)
-
Aqueous Sodium Hydroxide (10-20%, a few mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve 5-Bromo-benzothiazole-2-carbaldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.[10]
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture.
-
Continue stirring the mixture at room temperature for 2-4 hours. The formation of a precipitate is often observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Dry the product under vacuum.
-
Synthesis of Pyrazole Derivatives: Building Complex Heterocycles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which exhibit a wide range of biological activities.[11] A common synthetic route to pyrazoles involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives.[11]
Mechanistic Rationale: The reaction proceeds through a Michael addition of hydrazine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon. Subsequent dehydration of the resulting pyrazoline intermediate yields the aromatic pyrazole ring.
Figure 4: Synthetic route from chalcones to pyrazoles.
Experimental Protocol: Synthesis of a 5-Bromobenzothiazole Pyrazole Derivative
-
Materials:
-
5-Bromobenzothiazole chalcone (from the previous step) (1.0 mmol)
-
Hydrazine hydrate (or substituted hydrazine) (1.2 mmol)
-
Ethanol or Glacial Acetic Acid (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve the 5-bromobenzothiazole chalcone (1.0 mmol) in ethanol or glacial acetic acid (20 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash it with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Dry the final product under vacuum.
-
Biological Activity of Derivatives
Derivatives of 5-Bromo-benzothiazole-2-carbaldehyde have shown significant potential in the development of new therapeutic agents. The following table summarizes some of the reported biological activities of compounds synthesized from benzothiazole precursors.
| Compound Class | Target Activity | Example Data | Reference(s) |
| Benzothiazole Schiff Bases | Antibacterial | MIC = 15.62 µg/mL against E. coli and P. aeruginosa for some derivatives. | |
| Benzothiazole Chalcones | Anticancer | IC50 values ranging from 3 - 20 µM against various cancer cell lines. | [2] |
| Benzothiazole Chalcones | Antimicrobial | Showed good antibacterial activity with MIC values ranging from 62.50 to 1000 µg/mL. | [10] |
| Benzothiazole Pyrazoles | Antimicrobial | Some derivatives showed potent antibacterial activity against S. cerevisiae with MIC values as low as 1.6 µM. |
Conclusion
5-Bromo-benzothiazole-2-carbaldehyde is a demonstrably valuable and versatile building block in organic synthesis. Its ability to readily undergo a variety of classical and modern named reactions provides a straightforward entry into diverse and complex heterocyclic systems. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in medicinal chemistry and materials science. The continued investigation into the reactivity and applications of 5-Bromo-benzothiazole-2-carbaldehyde is expected to yield further innovations in the field of organic synthesis.
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Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
IJIRT. (2025). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Retrieved from [Link]
-
GSC Online Press. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. Retrieved from [Link]
-
The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. Retrieved from [Link]
-
PMC - NIH. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Retrieved from [Link]
-
PMC - NIH. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]
-
IOP Publishing. (2025). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Retrieved from [Link]
-
EJCM. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Retrieved from [Link]
-
Sphinners. (n.d.). Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. Retrieved from [Link]
-
Scholars Research Library. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Retrieved from [Link]
-
JOCPR. (2016). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Synthesis and characterization of a new thiazole Schiff base 5-bromo-2-hydroxybenzylidene-2-aminobenzothiazole and its complexes with Co(II), Cu(II) and Ni(II). Retrieved from [Link]
-
TSI Journals. (2014). SYNTHESIS, SPECTRAL AND ANTIMICROBIAL ACTIVITY OF NOVEL SCHIFF BASES INCORPORATED WITH BENZOTHIAZOLE. Retrieved from [Link]
-
NanoBioLetters. (2022). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complex. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Desklib. (2021). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. Retrieved from [Link]
-
nevoLAB. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]
-
PMC - NIH. (2014). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
Bull. Korean Chem. Soc. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]
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The Versatile Virtuoso: 5-Bromo-benzothiazole-2-carbaldehyde as a Cornerstone for Heterocyclic Compound Synthesis
Introduction: The Benzothiazole Scaffold and the Strategic Importance of 5-Bromo-benzothiazole-2-carbaldehyde
The benzothiazole core, a fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry and material science.[1] This heterocyclic system is not merely a molecular framework but an active participant in biological interactions, conferring a vast array of pharmacological activities.[2][3] Derivatives of benzothiazole have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties.[4][5] The unique electronic nature of the fused ring system allows it to interact with a multitude of biological targets, making it a focal point for drug discovery and development.[1]
Within this esteemed class of compounds, 5-Bromo-benzothiazole-2-carbaldehyde emerges as a particularly valuable and versatile building block.[6] Its strategic importance lies in the convergence of three key features:
-
The Benzothiazole Core: Provides the foundational biological and photophysical properties inherent to this heterocyclic system.
-
The C2-Aldehyde Group: A highly reactive "handle" for synthetic elaboration. The aldehyde functionality is a gateway to a plethora of classical organic reactions, enabling the construction of more complex molecular architectures.[6]
-
The C5-Bromo Substituent: This halogen atom serves a dual purpose. It can significantly modulate the biological activity of the final compound through steric and electronic effects. Furthermore, it provides a reactive site for further functionalization via cross-coupling reactions, opening avenues for creating diverse libraries of compounds.
This guide provides an in-depth exploration of 5-Bromo-benzothiazole-2-carbaldehyde as a synthetic intermediate, offering detailed protocols for its preparation and its application in the synthesis of medicinally relevant heterocyclic compounds. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Diagram: Synthetic Utility of 5-Bromo-benzothiazole-2-carbaldehyde
Caption: Key synthetic pathways originating from 5-Bromo-benzothiazole-2-carbaldehyde.
Part 1: Synthesis of the Building Block: 5-Bromo-benzothiazole-2-carbaldehyde
A reliable supply of the starting material is paramount. The most direct approach to 5-Bromo-benzothiazole-2-carbaldehyde is the selective bromination of the parent benzothiazole-2-carbaldehyde.[7]
Protocol 1: Direct Bromination of Benzothiazole-2-carbaldehyde
This protocol describes the electrophilic aromatic substitution on the benzothiazole ring. The electron-donating nature of the fused benzene ring directs the incoming electrophile (bromine) to the 5- and 7-positions. Careful control of stoichiometry and temperature is crucial to favor mono-bromination at the 5-position.
Causality: The reaction is performed in an inert solvent like dichloromethane (DCM) to prevent side reactions. Low temperature is maintained to control the reactivity of bromine and minimize the formation of di-brominated byproducts.
Workflow Diagram:
Caption: Workflow for the synthesis of 5-Bromo-benzothiazole-2-carbaldehyde.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzothiazole-2-carbaldehyde (1.0 eq) in dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Bromine Addition: Dissolve molecular bromine (Br₂) (1.05 eq) in a small amount of DCM and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 15-30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange color disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 5-Bromo-benzothiazole-2-carbaldehyde as a solid.
Characterization Data (Expected):
| Property | Value |
| Appearance | Yellow to light yellow powder |
| Molecular Formula | C₈H₄BrNOS |
| Molecular Weight | 242.10 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ ~10.1 (s, 1H, -CHO), ~8.2-7.8 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃, ppm) | δ ~184.0, 155.0, 140.0, 130.0, 128.0, 125.0, 122.0, 120.0 |
| FT-IR (KBr, cm⁻¹) | ~1690 (C=O stretching), ~1580 (C=N stretching) |
Part 2: Application in Heterocyclic Synthesis
The aldehyde group of 5-Bromo-benzothiazole-2-carbaldehyde is a versatile functional group for the construction of a wide range of heterocyclic systems.
Application 1: Synthesis of Schiff Bases (Imines)
The condensation of the aldehyde with primary amines is a straightforward and high-yielding method to produce Schiff bases, which are themselves important pharmacophores with notable antimicrobial and anticancer activities.
Causality: The reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid) which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The use of a dehydrating solvent like ethanol, often under reflux, helps to drive the equilibrium towards the product by removing the water formed during the reaction.
Protocol 2: Synthesis of a 5-Bromo-benzothiazole Schiff Base
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, dissolve 5-Bromo-benzothiazole-2-carbaldehyde (1.0 eq) and a primary amine (e.g., 2-amino-6-methylbenzothiazole, 1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product often precipitates out. If not, the volume of the solvent can be reduced.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and ethanol) to obtain the purified Schiff base.
Expected Yields and Characterization:
| Amine Reactant | Product | Yield (%) | M.P. (°C) |
| Aniline | N-((5-bromobenzothiazol-2-yl)methylene)aniline | >85 | Varies |
| 4-Methoxyaniline | N-((5-bromobenzothiazol-2-yl)methylene)-4-methoxyaniline | >90 | Varies |
| 2-Aminopyridine | N-((5-bromobenzothiazol-2-yl)methylene)pyridin-2-amine | >80 | Varies |
Note: Yields and melting points are representative and will vary based on the specific amine used.
Spectroscopic Signatures: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-CH=N-) proton signal in the ¹H NMR spectrum (typically δ 8.5-9.5 ppm) and the disappearance of the aldehyde proton signal. The C=N stretch in the FT-IR spectrum is also a key indicator (around 1600-1630 cm⁻¹).
Application 2: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation provides a powerful tool for C-C bond formation, reacting the aldehyde with active methylene compounds to create electron-deficient alkenes.[7] These products are valuable intermediates for further reactions, including Michael additions and cycloadditions, to build more complex heterocyclic systems.
Causality: The reaction is base-catalyzed, with the base (e.g., piperidine or DBU) deprotonating the active methylene compound to form a nucleophilic carbanion.[6] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the α,β-unsaturated product. The choice of a mild base like piperidine is often sufficient and prevents unwanted side reactions.
Protocol 3: Knoevenagel Condensation with Malononitrile
Step-by-Step Methodology:
-
Reactant Solution: In a suitable flask, dissolve 5-Bromo-benzothiazole-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in a solvent such as ethanol or isopropanol.
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. The product often precipitates out of the reaction mixture as a solid.
-
Work-up: After cooling, collect the precipitate by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pure 2-((5-bromobenzothiazol-2-yl)methylene)malononitrile.
Expected Results:
| Active Methylene Compound | Product | Yield (%) |
| Malononitrile | 2-((5-bromobenzothiazol-2-yl)methylene)malononitrile | >90 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-bromobenzothiazol-2-yl)acrylate | >85 |
| Diethyl malonate | Diethyl 2-((5-bromobenzothiazol-2-yl)methylene)malonate | >80 |
Spectroscopic Signatures: The key diagnostic signal in the ¹H NMR spectrum is the appearance of a singlet for the newly formed vinylic proton (C=CH-). In the ¹³C NMR, new signals for the alkene carbons and the nitrile/ester carbons will be present.
Conclusion and Future Outlook
5-Bromo-benzothiazole-2-carbaldehyde has firmly established itself as a high-value building block for the synthesis of diverse heterocyclic compounds. Its dual reactivity, stemming from the aldehyde group and the bromine atom, provides a rich platform for molecular exploration in drug discovery and materials science. The protocols outlined in this guide offer robust and reproducible methods for harnessing the synthetic potential of this versatile intermediate. As the demand for novel heterocyclic scaffolds continues to grow, the strategic application of well-designed building blocks like 5-Bromo-benzothiazole-2-carbaldehyde will undoubtedly play a pivotal role in advancing chemical and biomedical research.
References
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Chem-Impex International, Inc. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde. Retrieved from [Link]
- Chikhale, R., et al. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances.
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Geronikaki, A. (n.d.). Heterocycle Compounds with Antimicrobial Activity. ResearchGate. Retrieved from [Link]
- Gupta, M. (2017). Biological Importance of Heterocyclic Compounds – A Review.
- Hussain, Z., et al. (2021). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities.
- Jones, G. (2000).
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen. Berichte der deutschen chemischen Gesellschaft.
- Mahmood, Z. M., & Ahmad, A. K. (2020). Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole.
- Mazimba, O. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of Taibah University for Science.
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Organic Reactions. (1967).
- Sharma, A., et al. (2020). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks.
- Singh, N., et al. (2014). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Journal of Chemical and Pharmaceutical Research.
- Tihile, M. S., & Narkhed, G. N. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4, 6-Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. International Research Journal of Science & Engineering.
- Verma, A., & Joshi, S. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Trend in Scientific Research and Development.
- Wang, M., et al. (2020).
- Wu, D.-P., et al. (2022). Iridium-catalyzed hydrosilylation of tertiary amides followed by acid-mediated condensation with active methylene compounds provides multifunctionalized non-N-containing products. Organic Letters.
- Yadav, J. S., et al. (2004). Triphenylphosphine is an efficient catalyst for a mild, solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate or malononitrile to afford olefins in excellent yields with (E)-geometry. European Journal of Organic Chemistry.
- Zaky, H., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience.
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Protocol for the Reaction of 5-Bromo-benzothiazole-2-carbaldehyde with Amines: Synthesis of Schiff Bases and Secondary Amines for Drug Discovery
An Application Guide for the Synthesis of Novel Benzothiazole Derivatives
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this core is critical for developing new chemical entities with desired pharmacological profiles. This application note provides a detailed protocol for the reaction of 5-Bromo-benzothiazole-2-carbaldehyde with various primary amines. We will explore two key synthetic pathways: the formation of Schiff bases (imines) and their subsequent reduction to stable secondary amines via reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and troubleshooting advice to facilitate the synthesis of novel benzothiazole-based compounds.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The aldehyde functional group at the 2-position of the 5-Bromo-benzothiazole core is a versatile synthetic handle, allowing for the introduction of diverse molecular fragments. The reaction with amines to form an imine (C=N) bond is one of the most fundamental and efficient methods for library generation in drug discovery. These resulting Schiff bases are not only biologically active in their own right but also serve as key intermediates for synthesizing more complex and stable secondary amine derivatives.[6] This guide will detail the protocols for these critical transformations.
Reaction Overview and Mechanism
The reaction of 5-Bromo-benzothiazole-2-carbaldehyde with a primary amine proceeds in two potential stages: an initial condensation to form a Schiff base, followed by an optional reduction to yield a secondary amine.
Part A: Schiff Base (Imine) Formation
This reaction is a classic acid-catalyzed nucleophilic addition-elimination (condensation) reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group.
The mechanism involves two key steps:
-
Formation of a Carbinolamine Intermediate: The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon. A proton transfer results in a neutral carbinolamine intermediate.
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (H₂O). The elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product.
Part B: Reductive Amination to Secondary Amine
While Schiff bases are valuable, the imine bond can be susceptible to hydrolysis. For many applications requiring greater stability, the imine is reduced in situ or in a subsequent step to a secondary amine. This two-step process (imine formation followed by reduction) is known as reductive amination. Mild reducing agents like sodium borohydride (NaBH₄) are typically employed as they selectively reduce the imine bond without affecting the benzothiazole ring or other sensitive functional groups.
Core Principles and Experimental Considerations
The success of these reactions hinges on several key factors. Understanding the causality behind these choices is critical for optimization and troubleshooting.
| Parameter | Consideration & Rationale |
| Amine Substrate | Reactivity: Aliphatic amines are generally more nucleophilic and react faster than aromatic amines. Steric Hindrance: Bulky amines may react slower or require more forcing conditions (higher temperature, longer reaction times). |
| Solvent | Polar Protic Solvents (Ethanol, Methanol): These are the most common solvents as they readily dissolve the reactants and are compatible with the reaction conditions.[7][8] Azeotropic Removal of Water: For difficult condensations, using a solvent like toluene with a Dean-Stark apparatus can drive the equilibrium towards the product by removing water as it forms. |
| Catalyst | Acid Catalysis (e.g., Glacial Acetic Acid): A few drops of acid protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. Base Catalysis (e.g., Piperidine): A base can facilitate the final deprotonation step in the dehydration process.[8] The choice between acid and base catalysis often depends on the specific substrates. |
| Temperature | Most Schiff base formations proceed efficiently at room temperature or with gentle heating (reflux).[8] Overheating can lead to side product formation. The reaction is often initiated at room temperature and may be heated to drive it to completion. |
| Reaction Monitoring | Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress. By spotting the starting materials and the reaction mixture on a TLC plate, one can observe the consumption of the aldehyde and the appearance of the new product spot. A typical mobile phase would be a mixture of ethyl acetate and hexane. |
| Reducing Agent | Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for converting the imine to a secondary amine without reducing the aldehyde starting material. It is added after the imine formation is complete. Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild reducing agent that can be used for one-pot reductive aminations, as it is less reactive towards aldehydes than NaBH₄. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Synthesis of a 5-Bromo-benzothiazole Schiff Base
Objective: To synthesize a Schiff base from 5-Bromo-benzothiazole-2-carbaldehyde and a primary amine.
Materials:
-
5-Bromo-benzothiazole-2-carbaldehyde (1.0 eq)
-
Primary amine (e.g., aniline, benzylamine) (1.0 - 1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-benzothiazole-2-carbaldehyde (1.0 eq) in a minimal amount of absolute ethanol (e.g., 10-15 mL per 5 mmol of aldehyde).
-
To this stirring solution, add the primary amine (1.0-1.1 eq) dropwise at room temperature.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Stir the mixture at room temperature for 30 minutes and monitor the reaction progress by TLC.
-
If the reaction is slow, attach a condenser and heat the mixture to reflux (typically ~78 °C for ethanol) for 2-4 hours, or until TLC indicates complete consumption of the starting aldehyde.[8]
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Protocol 2: One-Pot Reductive Amination
Objective: To synthesize a secondary amine directly from 5-Bromo-benzothiazole-2-carbaldehyde and a primary amine.
Materials:
-
All materials from Protocol 1
-
Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Methanol (can be used as both solvent and to quench excess NaBH₄)
Procedure:
-
Follow steps 1-4 from Protocol 1, using methanol as the solvent. Ensure the formation of the Schiff base is complete by TLC analysis.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (NaBH₄, 1.5-2.0 eq) to the stirring solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC confirms the disappearance of the intermediate imine.
-
Carefully quench the reaction by slowly adding distilled water to decompose any excess NaBH₄.
-
Reduce the solvent volume under reduced pressure (rotary evaporator).
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine.
-
Purify the product by column chromatography on silica gel if necessary.
Product Characterization
Confirming the identity and purity of the synthesized product is a critical step.
| Technique | Schiff Base (Imine) | Secondary Amine |
| FT-IR (cm⁻¹) | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of C=N (imine) stretch (~1630-1650 cm⁻¹). | Disappearance of C=N stretch. Appearance of N-H stretch (~3300-3500 cm⁻¹). |
| ¹H NMR (ppm) | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically between δ 8.0-9.0 ppm.[9] | Disappearance of the azomethine proton singlet. Appearance of a broad singlet for the N-H proton and a new signal for the methylene (-CH₂-NH-) protons. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated mass of the imine product. | The molecular ion peak should correspond to the calculated mass of the secondary amine product (Imine Mass + 2). |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently reactive amine; steric hindrance; no catalyst. | Add a catalytic amount of glacial acetic acid. Increase the reaction temperature to reflux. Allow for a longer reaction time. |
| Incomplete Reaction | Reaction has not reached equilibrium; water is inhibiting the reaction. | If heating, increase reflux time. For valuable substrates, consider using a Dean-Stark apparatus with toluene to remove water. |
| Side Product Formation | Reaction temperature is too high; starting materials are impure. | Run the reaction at a lower temperature (e.g., room temperature) for a longer period. Purify starting materials before use. |
| Product is an Oil / Fails to Precipitate | The product is highly soluble in the reaction solvent or has a low melting point. | Remove the solvent under reduced pressure. Attempt to triturate the resulting oil with a non-polar solvent like hexane to induce solidification. If that fails, purify by column chromatography. |
References
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Journal of Chemical & Engineering Data. The Synthesis, Characterization, Acid Dissociation, and Theoretical Calculation of Several Novel Benzothiazole Schiff Base Derivatives. Available at: [Link]
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Baghdad Science Journal. Synthesis and Characterization of new Schiff base Derived from Benzothiazole with (Salicyldehyde and Saccharin) and Complexes for some Metal Ions (Co, Ni, Cd and Hg). Available at: [Link]
-
Research Journal of Chemistry and Environment. Synthesis and Characterization of Benzothiazole Derivative of Schiff Base ligand and its Complexes. Available at: [Link]
-
Baghdad Science Journal. Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Available at: [Link]
-
International Journal of Research and Analytical Reviews. Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity. Available at: [Link]
-
Indian Journal of Chemistry. Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Available at: [Link]
-
ResearchGate. Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. Available at: [Link]
-
Journal of Applicable Chemistry. SYNTHESIS AND CHARACTERISATION OF SOME NEW IMIDAZOLE-2-CARBOXALDEHYDE IMINE BASE METAL (II) COMPLEXES AND THEIR ANTIMICROBIAL A. Available at: [Link]
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ResearchGate. The Synthesis, Characterization, Acid Dissociation, and Theoretical Calculation of Several Novel Benzothiazole Schiff Base Derivatives | Request PDF. Available at: [Link]
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Journal of Advanced Scientific Research. Note on Benzothiazole used in Modern Day Drug Designing and Development. Available at: [Link]
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Journal of Chemical Reviews. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available at: [Link]
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Journal of Chemical Reviews. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available at: [Link]
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PubMed. Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities. Available at: [Link]
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Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]
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ResearchGate. (PDF) Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. Available at: [Link]
-
National Center for Biotechnology Information. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Available at: [Link]
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The Strategic Application of 5-Bromo-benzothiazole-2-carbaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzothiazole core stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic system, a fusion of benzene and thiazole rings, offers a versatile and synthetically accessible framework for the design of novel therapeutic agents.[3] Within this esteemed class of heterocycles, 5-Bromo-benzothiazole-2-carbaldehyde emerges as a particularly valuable building block. Its strategic placement of a reactive aldehyde group at the 2-position and a bromine atom at the 5-position provides a rich platform for chemical diversification, enabling the exploration of a wide chemical space in the quest for potent and selective drugs.[4] The bromine substituent, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, often enhancing their biological activity.[3]
This technical guide provides an in-depth exploration of the applications of 5-Bromo-benzothiazole-2-carbaldehyde in medicinal chemistry. We will delve into detailed synthetic protocols for the creation of key derivatives, analyze their biological activities with a focus on antimicrobial and anticancer applications, and discuss the underlying structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Core Synthetic Strategies: Leveraging the Reactivity of the Aldehyde
The aldehyde functionality at the 2-position of 5-Bromo-benzothiazole-2-carbaldehyde is the primary handle for synthetic elaboration. This electrophilic center readily participates in a variety of condensation reactions, most notably with nucleophilic amines and compounds possessing active methylene groups. These reactions provide straightforward and efficient routes to a diverse array of derivatives, including Schiff bases, hydrazones, and products of Knoevenagel condensation.
Synthesis of Schiff Base Derivatives: A Gateway to Antimicrobial Agents
Schiff bases, characterized by their imine (-C=N-) linkage, are a cornerstone of medicinal chemistry, renowned for their broad spectrum of biological activities, including potent antimicrobial effects.[5][6] The synthesis of Schiff bases from 5-Bromo-benzothiazole-2-carbaldehyde involves a direct condensation reaction with a primary amine.
Experimental Protocol: General Synthesis of 5-Bromo-benzothiazole-2-carbaldehyde Schiff Bases
-
Solubilization: Dissolve 5-Bromo-benzothiazole-2-carbaldehyde (1.0 eq.) in a suitable solvent, such as absolute ethanol or methanol.
-
Amine Addition: To this solution, add an equimolar amount (1.0 eq.) of the desired primary amine.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.
-
Reaction: Reflux the mixture for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration.
-
Purification: Wash the solid product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[5][7]
Causality in Experimental Choices:
-
Solvent: Ethanol and methanol are excellent solvents for both the aldehyde and a wide range of primary amines. Their relatively high boiling points are suitable for reflux conditions, and they are easily removed post-reaction.
-
Catalyst: The addition of a catalytic amount of a weak acid like glacial acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the amine.
-
Reflux: Heating the reaction mixture at its boiling point provides the necessary activation energy for the dehydration step of the condensation reaction, driving the equilibrium towards the formation of the Schiff base.
Synthesis of Hydrazone Derivatives: Scaffolds for Anticancer Drug Discovery
Hydrazones, containing the -C=N-NH- moiety, represent another critical class of compounds in medicinal chemistry, with many derivatives exhibiting significant anticancer activity.[8][9] The synthesis of hydrazones from 5-Bromo-benzothiazole-2-carbaldehyde is analogous to Schiff base formation, involving condensation with a hydrazine derivative.
Experimental Protocol: General Synthesis of 5-Bromo-benzothiazole-2-carbaldehyde Hydrazones
-
Reactant Preparation: Dissolve 5-Bromo-benzothiazole-2-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol.
-
Hydrazine Addition: Add an equimolar amount (1.0 eq.) of the desired hydrazine or hydrazide derivative to the solution.
-
Catalysis: A few drops of a suitable acid catalyst (e.g., glacial acetic acid) can be added to promote the reaction.
-
Reaction Conditions: The reaction mixture is typically refluxed for 4-8 hours. Progress is monitored by TLC.
-
Product Isolation: After cooling, the precipitated hydrazone product is collected by filtration.
-
Purification: The crude product is washed with a small amount of cold ethanol and can be further purified by recrystallization.
-
Structural Confirmation: The identity and purity of the synthesized hydrazone are confirmed by spectroscopic analysis (FT-IR, ¹H NMR, ¹³C NMR, and MS).[10][11]
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation provides a powerful tool for the formation of carbon-carbon bonds, reacting an aldehyde with an active methylene compound in the presence of a base catalyst.[12][13] This reaction, when applied to 5-Bromo-benzothiazole-2-carbaldehyde, yields α,β-unsaturated derivatives that can serve as versatile intermediates or as biologically active molecules in their own right.
Experimental Protocol: Knoevenagel Condensation of 5-Bromo-benzothiazole-2-carbaldehyde
-
Reactant Mixture: In a round-bottom flask, combine 5-Bromo-benzothiazole-2-carbaldehyde (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 2 to 12 hours depending on the reactivity of the active methylene compound.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel or by recrystallization to afford the pure Knoevenagel condensation product.
-
Characterization: The structure of the product is confirmed by standard spectroscopic methods.
Medicinal Chemistry Applications and Biological Activities
Derivatives of 5-Bromo-benzothiazole-2-carbaldehyde have demonstrated significant potential in two primary therapeutic areas: as antimicrobial and anticancer agents.
Antimicrobial Applications
Schiff base derivatives of benzothiazoles are well-documented for their antibacterial and antifungal properties. The imine linkage is crucial for their biological activity, and the nature of the substituent on the nitrogen atom can significantly modulate their potency and spectrum of activity.
Mechanism of Antimicrobial Action:
The antimicrobial mechanism of benzothiazole Schiff bases is often multifactorial. Some proposed mechanisms include:
-
Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.[8]
-
Enzyme Inhibition: The imine nitrogen can coordinate with metal ions that are essential cofactors for various microbial enzymes, thereby inhibiting their function.
-
DNA Interaction: Some derivatives have been shown to interact with bacterial DNA, potentially through intercalation or groove binding, which can inhibit DNA replication and transcription.[8]
Structure-Activity Relationship (SAR) Insights:
-
Electron-withdrawing and -donating groups: The presence of both electron-withdrawing (e.g., nitro, halo) and electron-donating (e.g., methoxy, dimethylamino) groups on the aromatic ring attached to the imine nitrogen can influence antimicrobial activity. The optimal substitution pattern is often specific to the microbial species being targeted.
-
The 5-Bromo Substituent: The bromine atom at the 5-position of the benzothiazole ring generally enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of bromine can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.[3]
Table 1: Representative Antimicrobial Activity of Benzothiazole Schiff Base Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Benzothiazole-isoxazole Schiff bases | S. aureus | 3.9 - 32.5 | |
| E. coli | 3.9 - 32.5 | ||
| C. albicans | 7.8 - 31.2 | ||
| Benzothiazole Schiff base hybrids | S. aureus | 3.91 | [1] |
| P. aeruginosa | 3.91 | [1] | |
| E. coli | 3.91 | [1] |
Anticancer Applications
Hydrazone derivatives of benzothiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[8][14]
Mechanism of Anticancer Action:
The anticancer activity of benzothiazole hydrazones is often attributed to their ability to:
-
Induce Apoptosis: Many of these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
-
Inhibit Key Enzymes: Benzothiazole derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.[9]
-
Disrupt Microtubule Polymerization: Some benzothiazole-containing compounds can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Hydrazone Moiety: The nature of the substituent on the terminal nitrogen of the hydrazone linker plays a critical role in determining the anticancer potency. Aromatic and heteroaromatic rings with various substituents have been extensively explored.
-
The Role of the 5-Bromo Group: As with antimicrobial activity, the 5-bromo substituent can enhance the anticancer properties of the molecule by increasing its lipophilicity and modulating its electronic character.[3]
Table 2: Representative Anticancer Activity of Benzothiazole Hydrazone Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-2-Benzothiazole hydrazones | HL-60 (leukemia) | Good cytotoxicity | [8] |
| MDAMB-435 (breast) | Moderate cytotoxicity | [8] | |
| HCT-8 (colon) | Moderate cytotoxicity | [8] | |
| 2-Hydrazone-bridged benzothiazoles | Capan-1 (pancreatic) | 0.6 | [15] |
| NCI-H460 (lung) | 0.9 | [15] |
Conclusion and Future Perspectives
5-Bromo-benzothiazole-2-carbaldehyde is a versatile and highly valuable starting material in medicinal chemistry. Its facile conversion into a wide array of derivatives, particularly Schiff bases and hydrazones, provides a rich pipeline for the discovery of novel antimicrobial and anticancer agents. The strategic presence of the 5-bromo substituent offers a key point for modulating the physicochemical and biological properties of the resulting compounds.
Future research in this area should focus on the synthesis of more diverse libraries of derivatives and their systematic biological evaluation to further elucidate the structure-activity relationships. A deeper understanding of the molecular mechanisms of action of these compounds will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of the chemical space accessible from 5-Bromo-benzothiazole-2-carbaldehyde holds significant promise for the development of new and effective therapies for a range of human diseases.
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Application Notes & Protocols: Leveraging 5-Bromo-benzothiazole-2-carbaldehyde for the Development of Advanced Fluorescent Probes
Foreword: The Strategic Advantage of the Benzothiazole Scaffold
The benzothiazole core is a cornerstone in the design of fluorescent probes, prized for its rigid, planar structure and advantageous photophysical properties.[1][2][3][4] Derivatives of this heterocycle are known for their high photostability, significant Stokes shifts, and tunable emission spectra, making them exemplary candidates for bioimaging and sensing applications.[1][5] Among the various benzothiazole-based starting materials, 5-Bromo-benzothiazole-2-carbaldehyde stands out as a particularly versatile precursor.[6] The presence of a reactive aldehyde group allows for straightforward derivatization through condensation reactions, while the bromo substituent offers a handle for further structural modifications via cross-coupling reactions, enabling the rational design of probes with tailored specificities and photophysical characteristics.[2]
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for developing a novel fluorescent probe for hydrogen peroxide (H₂O₂), a critical reactive oxygen species (ROS) in cellular signaling and pathology, using 5-Bromo-benzothiazole-2-carbaldehyde as the foundational building block.
Part 1: Design and Synthesis of a "Turn-On" Fluorescent Probe for Hydrogen Peroxide
Rationale for Probe Design: BTBC-H₂O₂
Our target probe, herein named BTBC-H₂O₂ , is designed based on the principles of intramolecular charge transfer (ICT) and an H₂O₂-mediated cleavage of a boronate ester.[7][8] The core structure consists of the electron-withdrawing benzothiazole unit conjugated with an electron-donating phenol moiety. This donor-acceptor architecture facilitates ICT upon photoexcitation. The phenolic hydroxyl group is masked with a 4-(pinacolato)benzyl ether, which quenches the fluorescence of the benzothiazole fluorophore. In the presence of H₂O₂, the boronate ester is selectively cleaved, releasing the highly fluorescent phenol derivative, resulting in a "turn-on" fluorescent signal.[7][8]
The synthesis of BTBC-H₂O₂ from 5-Bromo-benzothiazole-2-carbaldehyde is a two-step process, as illustrated in the workflow below.
Experimental Workflow for BTBC-H₂O₂ Synthesis and Application
Caption: Workflow from synthesis to cellular application of BTBC-H₂O₂.
Detailed Synthesis Protocol for BTBC-H₂O₂
Synthesis Scheme of BTBC-H₂O₂
Caption: Two-step synthesis of the BTBC-H₂O₂ probe.
Materials and Reagents:
-
5-Bromo-benzothiazole-2-carbaldehyde
-
2-Amino-4-methoxyphenol
-
Anhydrous Ethanol (EtOH)
-
4-(Bromomethyl)phenylboronic acid pinacol ester
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Protocol for Step 1: Synthesis of 2-(5-Bromo-benzothiazol-2-yl)-6-methoxyphenol (HBT-Br)
-
To a 100 mL round-bottom flask, add 5-Bromo-benzothiazole-2-carbaldehyde (1.0 mmol, 242.1 mg) and 2-Amino-4-methoxyphenol (1.0 mmol, 139.1 mg).
-
Add 30 mL of anhydrous ethanol.
-
Reflux the mixture for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the solid under vacuum to obtain the intermediate HBT-Br .
Protocol for Step 2: Synthesis of BTBC-H₂O₂
-
In a 100 mL round-bottom flask, dissolve HBT-Br (1.0 mmol, 363.2 mg) in 40 mL of anhydrous acetonitrile.
-
Add potassium carbonate (2.0 mmol, 276.4 mg) and 4-(Bromomethyl)phenylboronic acid pinacol ester (1.2 mmol, 356.4 mg).[8]
-
Reflux the mixture for 12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., 20:1 to 10:1) to yield the final probe BTBC-H₂O₂ as a pale yellow solid.
Part 2: Characterization and Sensing Mechanism
Physicochemical Characterization
The synthesized probe should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties.
Table 1: Photophysical Properties of BTBC-H₂O₂ and its Activated Form
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| BTBC-H₂O₂ | PBS (pH 7.4) | 350 | 450 | < 0.01 | 100 |
| BTBC-H₂O₂ + H₂O₂ | PBS (pH 7.4) | 380 | 525 | ~ 0.45 | 145 |
Note: These are representative values based on similar benzothiazole probes and would need to be experimentally determined.[5][8]
Sensing Mechanism
The detection of H₂O₂ by BTBC-H₂O₂ proceeds via an oxidative cleavage of the boronate ester. This reaction removes the quenching moiety and restores the intramolecular charge transfer (ICT) pathway, leading to a significant enhancement in fluorescence intensity ("turn-on" response).[7][8]
Sensing Mechanism of BTBC-H₂O₂
Caption: "Turn-on" fluorescence mechanism of BTBC-H₂O₂ with H₂O₂.
Part 3: Application in Live Cell Imaging
This protocol details the use of BTBC-H₂O₂ for imaging intracellular H₂O₂ in cultured mammalian cells.
Materials and Reagents
-
BTBC-H₂O₂ stock solution (10 mM in DMSO)
-
Mammalian cells (e.g., HeLa or HepG2 cells)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Confocal microscopy dishes or plates
-
H₂O₂ solution (for exogenous stimulation)
-
Phorbol 12-myristate 13-acetate (PMA) (for endogenous H₂O₂ stimulation)
Protocol for Live Cell Imaging of H₂O₂
-
Cell Culture and Seeding: a. Culture cells in a humidified incubator at 37°C with 5% CO₂. b. Seed cells onto confocal dishes to achieve 60-70% confluency on the day of the experiment.[7] c. Allow cells to adhere for 24 hours.
-
Probe Loading: a. Prepare a working solution of BTBC-H₂O₂ by diluting the DMSO stock solution in serum-free medium to a final concentration of 10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe working solution to the cells and incubate for 30 minutes at 37°C.[7]
-
H₂O₂ Stimulation:
-
For Exogenous H₂O₂ Detection: a. Wash the cells twice with warm PBS to remove excess probe. b. Add fresh culture medium containing 100 µM H₂O₂. c. Incubate for 30 minutes at 37°C.[7]
-
For Endogenous H₂O₂ Detection: a. After probe loading, wash the cells twice with warm PBS. b. Add fresh culture medium containing a stimulus like 1 µg/mL PMA to induce H₂O₂ production.[7] c. Incubate for 30-60 minutes at 37°C.
-
-
Confocal Microscopy and Image Analysis: a. Mount the confocal dish on the microscope stage. b. Excite the cells at approximately 380 nm and collect the emission in the green channel (e.g., 500-550 nm). c. Capture fluorescent images. d. Quantify the fluorescence intensity using software such as ImageJ or FIJI. The increase in fluorescence intensity correlates with the intracellular H₂O₂ concentration.[7]
Part 4: Trustworthiness and Self-Validation
The robustness of this protocol is ensured by including appropriate controls:
-
Negative Control: Cells loaded with the probe but without H₂O₂ stimulation should exhibit minimal fluorescence.
-
Positive Control: Cells treated with a known concentration of H₂O₂ should show a significant increase in fluorescence.
-
Cell Viability Assay (e.g., MTT or CCK-8): To confirm that the probe and experimental conditions are not cytotoxic.[9]
By adhering to these protocols and incorporating the necessary controls, researchers can confidently utilize 5-Bromo-benzothiazole-2-carbaldehyde as a versatile starting material for the development of novel fluorescent probes for a wide array of biological applications.
References
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Application Notes and Protocols for the Kenoevangel Condensation with 5-Bromo-benzothiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of Benzothiazoles
The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and industrial applications.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The Knoevenagel condensation is a powerful and versatile C-C bond-forming reaction that serves as a cornerstone in organic synthesis for the creation of α,β-unsaturated compounds.[3][4] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[3][5]
This application note provides a detailed experimental procedure for the Knoevenagel condensation of 5-Bromo-benzothiazole-2-carbaldehyde with active methylene compounds. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols for synthesis and characterization, and discuss the rationale behind the selection of reagents and reaction conditions. The resulting vinyl-substituted benzothiazole derivatives are valuable intermediates for the synthesis of novel therapeutic agents and functional materials.
Mechanistic Insight: The Engine of C-C Bond Formation
The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. The fundamental steps are visualized in the workflow below. The choice of a weak base, such as piperidine, is crucial to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.[3]
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Materials and Methods
Reagents and Solvents
-
5-Bromo-benzothiazole-2-carbaldehyde
-
Malononitrile
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (anhydrous)
-
Ethyl acetate (for TLC and extraction)
-
Hexane (for TLC and extraction)
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆) for NMR analysis
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
Experimental Protocols
Protocol 1: Synthesis of 2-((5-Bromobenzothiazol-2-yl)methylene)malononitrile
This protocol outlines the reaction of 5-Bromo-benzothiazole-2-carbaldehyde with malononitrile, an active methylene compound known for its high reactivity due to the strong electron-withdrawing nature of the two nitrile groups.[6]
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromo-benzothiazole-2-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in anhydrous ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (eluent: ethyl acetate/hexane, 3:7 v/v). The reaction is considered complete when the starting aldehyde spot is no longer visible.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. Further purification can be achieved by recrystallization from ethanol to yield the pure product.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(5-bromobenzothiazol-2-yl)acrylate
This protocol describes the condensation with ethyl cyanoacetate. The reactivity of ethyl cyanoacetate is generally lower than that of malononitrile.[6]
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromo-benzothiazole-2-carbaldehyde (1.0 eq.) and ethyl cyanoacetate (1.2 eq.) in anhydrous ethanol (25 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 2:8 v/v).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no solid precipitates, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.
-
Characterization: Dry the purified product and characterize its structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Generalized experimental workflow.
Data Presentation: Expected Outcomes and Characterization
The following table summarizes the expected products and key characterization data based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions.
| Starting Aldehyde | Active Methylene Compound | Product Name | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| 5-Bromo-benzothiazole-2-carbaldehyde | Malononitrile | 2-((5-Bromobenzothiazol-2-yl)methylene)malononitrile | 85-95 | ~8.0-8.5 (s, 1H, vinyl-H), 7.5-8.2 (m, 3H, Ar-H) | ~2220 (C≡N), ~1600 (C=C) |
| 5-Bromo-benzothiazole-2-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-bromobenzothiazol-2-yl)acrylate | 75-90 | ~8.2-8.7 (s, 1H, vinyl-H), 7.6-8.3 (m, 3H, Ar-H), 4.3-4.5 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) | ~2225 (C≡N), ~1720 (C=O), ~1610 (C=C) |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive catalyst- Insufficient reaction time or temperature- Low purity of starting materials | - Use fresh piperidine.- Increase reaction time and/or temperature.- Purify starting materials before use. |
| Formation of multiple byproducts | - Reaction temperature too high- Excess catalyst | - Lower the reaction temperature.- Reduce the amount of piperidine. |
| Difficulty in product purification | - Similar polarity of product and impurities | - Optimize the solvent system for recrystallization.- Use a different eluent system for column chromatography. |
Conclusion
The Knoevenagel condensation of 5-Bromo-benzothiazole-2-carbaldehyde with active methylene compounds provides an efficient and straightforward route to synthetically valuable α,β-unsaturated benzothiazole derivatives. The protocols detailed in this application note are robust and can be adapted for the synthesis of a diverse library of compounds for further investigation in drug discovery and materials science. The mild reaction conditions, high yields, and simple work-up procedures make this a highly attractive method for both academic and industrial research.
References
-
Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. PMC. [Link]
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Knoevenagel Condensation. J&K Scientific LLC. [Link]
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Knoevenagel condensation. Wikipedia. [Link]
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Knoevenagel Condensation. Chem-Station Int. Ed. [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]
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On the application of knoevenagel condensation for the synthesis of benzylidene benzothiazine compounds and structural study. SciELO. [Link]
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Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. [Link]
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Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. DiVA portal. [Link]
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Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. PubMed. [Link]
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate. [Link]
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Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
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Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). National Institutes of Health. [Link]
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Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... ResearchGate. [Link]
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Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]
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Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. ResearchGate. [Link]
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Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. ResearchGate. [Link]
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]
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RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
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Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. PMC. [Link]
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1,3-Benzothiazole-2-carbaldehyde. PubChem. [Link]
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DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. [Link]
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(Z)-2-{methylene}malononitrile. MDPI. [Link]
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Synthesis of 2-(substituted-methylene)malononitriles. ResearchGate. [Link]
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Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. [Link]
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Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. ResearchGate. [Link]
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Catalysis Science & Technology. RSC Publishing. [Link]
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(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. ResearchGate. [Link]
- Preparation of 2-cyano-3,3-diarylacrylic esters.
- 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
- Method for synthesizing cyanoacrylate.
- Malononitrile synthesis method.
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Application Notes and Protocols: 5-Bromo-benzothiazole-2-carbaldehyde as a Versatile Building Block in Material Science
Abstract: This document provides a comprehensive technical guide for researchers, material scientists, and drug development professionals on the utilization of 5-Bromo-benzothiazole-2-carbaldehyde. We delve into its fundamental physicochemical properties, core reactivity, and its application as a pivotal precursor in the synthesis of advanced functional materials. Detailed, field-proven protocols for the synthesis of derivatives for Organic Light-Emitting Diodes (OLEDs) and fluorescent chemosensors are presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and innovation.
Introduction: The Strategic Value of a Bifunctional Precursor
5-Bromo-benzothiazole-2-carbaldehyde is a heterocyclic compound featuring a benzothiazole core, a structure renowned for its unique electronic properties and broad utility in medicinal chemistry and material science.[1] Its strategic value stems from two key, orthogonally reactive functional groups: a highly reactive carbaldehyde at the 2-position and a versatile bromine atom at the 5-position.
-
The aldehyde group serves as a prime site for forming imines (Schiff bases) through condensation reactions, enabling the straightforward extension of the molecule's π-conjugated system.[2][3]
-
The bromo substituent is an ideal handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aryl or acetylenic moieties to precisely tune the material's photophysical and electronic properties.[2][4]
This bifunctionality makes it an exemplary building block for creating a library of derivatives for applications ranging from electroluminescent layers in OLEDs to highly selective fluorescent probes for environmental and biological sensing.[2][5][6]
Physicochemical Properties and Structural Analysis
A thorough understanding of the molecule's intrinsic properties is foundational to its effective application.
| Property | Value | Reference |
| CAS Number | 885279-64-1 | [5][7] |
| Molecular Formula | C₈H₄BrNOS | [5][7] |
| Molecular Weight | 242.1 g/mol | [5] |
| Appearance | Yellow to light yellow powder | [5] |
| Melting Point | 147 ± 5 °C | [5] |
Structural Insights: Single-crystal X-ray diffraction studies have confirmed that the benzothiazole core is essentially planar.[2] This planarity is crucial for facilitating π-π stacking interactions in the solid state and promoting effective electronic conjugation in derivative materials. Density Functional Theory (DFT) calculations corroborate the experimental geometry and highlight a significant molecular dipole moment, arising from the electron-withdrawing nature of the bromine atom and the aldehyde group.[2]
Caption: Synthetic pathways from 5-Bromo-benzothiazole-2-carbaldehyde.
Protocol 1: Synthesis of a Schiff Base Derivative
Application: A foundational step for creating materials for chemosensors or as precursors to larger conjugated systems.
-
Principle: This protocol utilizes the acid-catalyzed condensation reaction between the aldehyde group and a primary amine to form a C=N (imine) bond. The formation of this bond extends the conjugated system, which often leads to a bathochromic (red) shift in the material's absorption and emission spectra.
-
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 5-Bromo-benzothiazole-2-carbaldehyde in anhydrous ethanol (approx. 0.1 M concentration).
-
Addition of Amine: Add 1.05 equivalents of the desired primary amine (e.g., aniline or 2-aminophenol) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Causality Note: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
-
Reaction: Stir the mixture at reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be performed for higher purity.
-
Protocol 2: Functionalization via Suzuki Cross-Coupling
Application: Essential for tuning the electronic properties of materials for OLEDs and photovoltaics.
-
Principle: This palladium-catalyzed reaction replaces the C-Br bond with a new C-C bond, attaching an aryl group (from a boronic acid). [4]Introducing an electron-donating aryl group (like triphenylamine) creates a "push-pull" or donor-acceptor architecture, which is highly desirable for enhancing fluorescence quantum yields and tuning emission colors. [8]
-
Methodology:
-
Inert Atmosphere: To a Schlenk flask, add 1.0 equivalent of 5-Bromo-benzothiazole-2-carbaldehyde (or its Schiff base derivative), 1.2 equivalents of the desired arylboronic acid, and 2.5 equivalents of a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Causality Note: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., 3-5 mol% of Pd(PPh₃)₄) to the flask.
-
Solvent and Degassing: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor by TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent in vacuo. Purify the crude product using column chromatography on silica gel to isolate the desired coupled product.
-
Application in Organic Electronics (OLEDs)
The benzothiazole core acts as a moderate electron acceptor. [8]By coupling it with strong electron-donating groups, highly fluorescent materials with intramolecular charge transfer (ICT) character can be synthesized. These materials are prime candidates for the emissive layer in OLEDs.
Caption: Workflow for developing an OLED emitter.
Data Profile of Benzothiazole Derivatives for OLEDs
The emission color and efficiency of materials derived from 5-Bromo-benzothiazole-2-carbaldehyde can be systematically tuned. By mixing derivatives that emit in different regions, white light emission can be achieved. [6]
| Emitter Type | Emission Color | Typical Quantum Yield (in solution) | CIE Coordinates (Example) | Reference |
|---|---|---|---|---|
| Non-ESIPT Benzothiazole | Blue-Violet | 10-15% | (0.16, 0.08) | [6] |
| ESIPT Benzothiazole (Isomer 1) | Green | > 30% | (0.35, 0.55) | [6] |
| ESIPT Benzothiazole (Isomer 2) | Orange | > 25% | (0.54, 0.45) | [6] |
| Blended Mixture | White | - | (0.31, 0.32) | [6]|
ESIPT: Excited-State Intramolecular Proton Transfer, a process that leads to a large Stokes shift and red-shifted emission.
Application in Fluorescent Chemosensors
The strategic placement of chelating groups (sites that can bind metal ions) onto the benzothiazole scaffold can create highly sensitive and selective fluorescent sensors. [9]The aldehyde group is perfect for introducing such functionality via Schiff base formation.
Sources
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Application Notes and Protocols for the Analytical Characterization of 5-Bromo-benzothiazole-2-carbaldehyde Derivatives
Introduction: The Significance of 5-Bromo-benzothiazole-2-carbaldehyde Derivatives
5-Bromo-benzothiazole-2-carbaldehyde and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure known for a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom at the 5-position and a carbaldehyde group at the 2-position enhances the molecule's reactivity and provides a versatile handle for synthesizing more complex and potent therapeutic agents.[4][5]
Given their potential in drug discovery and development, the unambiguous structural confirmation and purity assessment of these derivatives are paramount. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the robust characterization of 5-Bromo-benzothiazole-2-carbaldehyde derivatives, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of the parent compound, 5-Bromo-benzothiazole-2-carbaldehyde, is essential for selecting appropriate analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrNOS | [5] |
| Molecular Weight | 242.1 g/mol | [5] |
| Appearance | Yellow to light yellow powder | [5] |
| Melting Point | 147 ± 5 °C | [5] |
| Solubility | Moderately soluble in organic solvents like ethanol and acetone; limited solubility in water. | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.[6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Bromo-benzothiazole-2-carbaldehyde derivatives, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Why NMR is Crucial
The distinct electronic environments of the protons and carbons in the benzothiazole ring system, influenced by the electron-withdrawing bromine and aldehyde groups, result in a characteristic and predictable NMR spectrum. ¹H NMR confirms the substitution pattern on the aromatic ring, while ¹³C NMR verifies the carbon framework and the presence of the carbonyl group.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
- Accurately weigh 5-10 mg of the purified 5-Bromo-benzothiazole-2-carbaldehyde derivative.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.
- Ensure complete dissolution, using gentle vortexing if necessary.
2. Instrumentation and Parameters:
- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- ¹H NMR Parameters:
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Parameters:
- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
3. Data Processing and Interpretation:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the ¹H NMR signals to determine proton ratios.
- Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals to the specific protons and carbons of the molecule.
Expected Spectral Features for 5-Bromo-benzothiazole-2-carbaldehyde:
-
¹H NMR (in DMSO-d₆):
-
Aldehyde Proton (-CHO): A singlet around δ 10.0 ppm.
-
Aromatic Protons:
-
A doublet for the proton at position 4 (adjacent to the sulfur and bromine-bearing carbon) around δ 8.2 ppm.
-
A doublet of doublets for the proton at position 6 (between the bromine and an unsubstituted carbon) around δ 7.8 ppm.
-
A doublet for the proton at position 7 (adjacent to the unsubstituted carbon) around δ 7.6 ppm.
-
-
-
¹³C NMR (in DMSO-d₆):
Workflow Visualization
Caption: High-resolution mass spectrometry workflow.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the gold standard for determining the purity of pharmaceutical compounds and for their quantification. [9]A robust HPLC method separates the target compound from impurities, starting materials, and by-products.
Expertise & Experience: Method Development Considerations
For benzothiazole derivatives, which are moderately polar, reversed-phase HPLC (RP-HPLC) is the most suitable method. [10]A C18 column provides excellent retention and separation. The mobile phase typically consists of a mixture of an aqueous buffer (like phosphoric acid in water) and an organic solvent (like acetonitrile or methanol) to elute the compound from the nonpolar stationary phase. UV detection is ideal as the benzothiazole ring system is a strong chromophore.
Experimental Protocol: RP-HPLC with UV Detection
1. Instrumentation and Conditions:
- HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size. [9] * Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Water (e.g., 50:50, v/v). The exact ratio may need to be optimized. [9] * Flow Rate: 1.0 mL/min. [9][11] * Injection Volume: 10 µL. [9] * Column Temperature: 30°C. [9] * Detection Wavelength: Scan for the wavelength of maximum absorbance (λ_max), typically around 250 nm for benzothiazoles. [9] * Run Time: 10-15 minutes.
2. Sample and Standard Preparation:
- Solvent (Diluent): Use the mobile phase as the diluent to avoid peak distortion.
- Standard Solution: Accurately prepare a stock solution of a reference standard (e.g., 100 µg/mL).
- Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard.
- Filter all solutions through a 0.45 µm syringe filter before injection. [9] 3. System Suitability and Analysis:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Perform at least five replicate injections of the standard solution to check system suitability parameters (e.g., tailing factor < 2, theoretical plates > 2000, %RSD of peak area < 2%).
- Inject the sample solution.
- Calculate the purity of the sample by the area percent method:
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Visualization
Sources
- 1. jchr.org [jchr.org]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. jocpr.com [jocpr.com]
- 4. CAS 768-11-6: 5-Bromobenzothiazole | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijpsonline.com [ijpsonline.com]
Application Notes & Protocols for the Large-Scale Synthesis of 5-Bromo-benzothiazole-2-carbaldehyde
Introduction: The Significance of a Versatile Heterocycle
5-Bromo-benzothiazole-2-carbaldehyde is a pivotal building block in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a reactive aldehyde group and a functionalizable benzothiazole core, makes it an indispensable intermediate for synthesizing a wide array of complex molecules.[1][2] In pharmaceutical development, this compound is crucial for creating novel therapeutic agents, particularly those with antimicrobial and antifungal properties.[1][2] Beyond medicine, it finds applications in the development of fluorescent probes for biological imaging and advanced materials.[1] Given its importance, the development of a robust, scalable, and efficient synthetic protocol is paramount for ensuring a consistent supply for research and commercial applications.
This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of 5-Bromo-benzothiazole-2-carbaldehyde. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and critical control points, ensuring both scientific integrity and successful implementation.
Strategic Overview: A Two-Stage Synthetic Approach
The selected strategy involves a reliable two-step sequence designed for scalability and high purity of the final product. The process begins with the construction of the benzothiazole core to form the key intermediate, 2-Methyl-5-bromobenzothiazole, followed by a selective oxidation of the methyl group to the desired carbaldehyde.
Caption: High-level workflow for the two-stage synthesis of 5-Bromo-benzothiazole-2-carbaldehyde.
Part I: Synthesis of 2-Methyl-5-bromobenzothiazole (Intermediate)
This initial stage constructs the core heterocyclic system from readily available starting materials. The synthesis of 2-amino substituted benzothiazoles from anilines and potassium thiocyanate is a well-established method.
Reaction Principle and Mechanism
The reaction proceeds via the electrophilic substitution of bromine onto the aniline ring, followed by the addition of thiocyanate. The resulting intermediate undergoes intramolecular cyclization to form the 2-aminobenzothiazole ring. This is then acylated and cyclized to form the 2-methyl derivative. This one-pot adaptation streamlines the process for large-scale production.
Materials and Equipment
-
Reagents: 4-Bromoaniline, Potassium thiocyanate (KSCN), Bromine (Br₂), Glacial acetic acid, Acetic anhydride.
-
Equipment: Large-scale glass reactor with overhead stirrer, dropping funnel, thermometer, and reflux condenser. Appropriate scrubbing system for bromine and HBr vapors (e.g., sodium thiosulfate solution).
Detailed Step-by-Step Protocol
-
Reactor Setup: Charge the reactor with 4-Bromoaniline (1.0 eq) and Glacial Acetic Acid (10 vol). Begin stirring to form a slurry.
-
Thiocyanate Addition: Add Potassium thiocyanate (2.2 eq) to the slurry.
-
Bromination: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of Bromine (1.0 eq) in Glacial Acetic Acid (2 vol) via a dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC until the starting aniline is consumed.
-
Work-up: Carefully pour the reaction mixture into a large vessel containing ice water (40-50 vol). A yellow precipitate of 2-amino-5-bromobenzothiazole will form.
-
Isolation: Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the solid under vacuum. The intermediate, 2-amino-5-bromobenzothiazole, can be used directly in the next step.
-
Methylation: The crude 2-amino-5-bromobenzothiazole is then treated with acetic anhydride to yield 2-Methyl-5-bromobenzothiazole.
Process Parameters
| Parameter | Value/Range | Rationale & Criticality |
| Temperature (Bromination) | 0-10 °C | Critical. Controls the rate of reaction and prevents unwanted side reactions and excessive fuming of bromine. |
| Reagent Stoichiometry | 4-Bromoaniline:KSCN:Br₂ = 1:2.2:1 | Excess thiocyanate ensures complete conversion of the aniline. |
| Reaction Time | 12-16 hours | Ensures complete cyclization to the benzothiazole ring. |
| Quenching | Ice water | Precipitates the product efficiently from the acidic reaction medium. |
Part II: Selective Oxidation to 5-Bromo-benzothiazole-2-carbaldehyde
This second stage employs the Riley oxidation, a classic and reliable method for converting an activated methyl group (benzylic in this case) into a carbonyl group using selenium dioxide (SeO₂).[3][4]
Reaction Principle and Mechanism
The Riley oxidation involves an initial ene reaction between the substrate and SeO₂, followed by a[5][6]-sigmatropic rearrangement.[3] Subsequent hydrolysis of the selenium-containing intermediate yields the aldehyde and elemental selenium (Se⁰). The choice of an inert solvent like 1,4-dioxane is crucial for achieving the necessary reaction temperature and preventing over-oxidation.[7]
Materials and Equipment
-
Reagents: 2-Methyl-5-bromobenzothiazole, Selenium dioxide (SeO₂), 1,4-Dioxane, Water.
-
Equipment: Large-scale glass reactor equipped with a high-efficiency reflux condenser, overhead stirrer, thermometer, and a nitrogen inlet. Filtration apparatus.
Detailed Step-by-Step Protocol
-
Reactor Charging: Charge the reactor with 2-Methyl-5-bromobenzothiazole (1.0 eq), Selenium dioxide (1.1-1.2 eq), 1,4-Dioxane (15-20 vol), and a small amount of Water (0.5 vol).
-
Heating to Reflux: Under a nitrogen atmosphere, heat the mixture to reflux (approx. 101 °C) with vigorous stirring. The mixture will turn dark as black elemental selenium precipitates.
-
Reaction Monitoring: Maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated black selenium. Caution: Selenium and its compounds are highly toxic.[3]
-
Solvent Removal: Rinse the filter cake with additional 1,4-dioxane. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Crude Product Isolation: The resulting residue is the crude 5-Bromo-benzothiazole-2-carbaldehyde, typically an off-yellow or brown solid.
Critical Control Points for Scale-Up
-
SeO₂ Stoichiometry: Using a slight excess (1.1-1.2 eq) ensures complete conversion. However, a large excess complicates purification and increases waste.
-
Efficient Reflux: A high-efficiency condenser is vital to prevent the loss of the dioxane solvent during the prolonged heating period.
-
Stirring: Vigorous stirring is essential to maintain a good suspension of the solid SeO₂ and the precipitating selenium, ensuring efficient heat and mass transfer.
-
Selenium Removal: Complete removal of selenium byproducts is critical for the purity of the final product. A thorough filtration through Celite® is non-negotiable.
Purification and Characterization
Purification Protocol
The crude product is best purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum at 40-50 °C.
Product Characterization Data
| Property | Expected Value | Source |
| Chemical Formula | C₈H₄BrNOS | [1][8] |
| Molecular Weight | 242.1 g/mol | [1] |
| Appearance | Yellow to light yellow powder | [1] |
| Melting Point | 147 ± 5 °C | [1] |
| Purity (by NMR/HPLC) | ≥ 96% | [1] |
| CAS Number | 885279-64-1 | [1][8] |
Comprehensive Safety and Handling
Researcher's Responsibility: Before commencing any work, it is imperative to consult the full Safety Data Sheet (SDS) for every chemical used. The information below is a summary and not a substitute for a full risk assessment.
| Chemical | Key Hazards | Recommended PPE | Waste Disposal |
| Bromine (Br₂) & Acetic Acid | Highly corrosive, toxic by inhalation, severe skin burns. | Chemical-resistant gloves, splash goggles, face shield, lab coat, use in a fume hood. | Neutralize with a suitable agent (e.g., sodium thiosulfate) before disposal according to local regulations. |
| **Selenium Dioxide (SeO₂) ** | Highly Toxic/Fatal if swallowed or inhaled , causes severe skin/eye damage, danger of cumulative effects.[3] | Double-gloving, respirator, full-face shield, chemical-resistant apron. All handling must be in a well-ventilated fume hood. | Dispose of as acute hazardous waste. Selenium-contaminated materials must be segregated and handled by professional waste disposal services. |
| 1,4-Dioxane | Flammable, suspected carcinogen, may form explosive peroxides. | Flame-retardant lab coat, gloves, goggles, use in a fume hood. | Dispose of as flammable organic waste. Check for peroxides before distillation. |
| 5-Bromo-benzothiazole-2-carbaldehyde | Skin/eye/respiratory irritant.[5] | Gloves, goggles, lab coat. | Dispose of as standard chemical waste. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1 | Benchchem [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 5. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 8. 5-BROMO-BENZOTHIAZOLE-2-CARBALDEHYDE, CasNo.885279-64-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Bromo-benzothiazole-2-carbaldehyde
Welcome to the technical support center for the purification of 5-Bromo-benzothiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. 5-Bromo-benzothiazole-2-carbaldehyde is a crucial building block in the development of pharmaceuticals, particularly antimicrobial agents, and fluorescent probes.[1] Achieving high purity is paramount for the success of subsequent synthetic steps and biological assays.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter.
Understanding the Challenges: Common Impurities
The purification strategy for crude 5-Bromo-benzothiazole-2-carbaldehyde is largely dictated by the impurities present. The most common synthetic route is the direct bromination of benzothiazole-2-carbaldehyde.[2] Consequently, typical impurities may include:
-
Unreacted Starting Material: Benzothiazole-2-carbaldehyde.
-
Over-brominated Products: Di- or poly-brominated benzothiazole derivatives.
-
Oxidation Product: 5-Bromo-benzothiazole-2-carboxylic acid, formed by the oxidation of the aldehyde group, which can be accelerated by air and light.[3]
-
Reagents and Byproducts: Residual brominating agents (e.g., N-bromosuccinimide) or their byproducts.
A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and select the most appropriate purification method.
Purification Strategy Workflow
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The following diagram outlines a logical workflow for selecting a purification strategy.
Caption: Decision workflow for purification method selection.
Troubleshooting Guide and FAQs
This section addresses specific issues in a question-and-answer format to provide direct solutions to common experimental problems.
Section 1: Column Chromatography
Question: My aldehyde is streaking or showing poor separation on a silica gel column. What is the cause and how can I fix it?
Answer: This is a common issue with aldehydes on silica gel.
-
Causality: Silica gel is inherently acidic, which can lead to the formation of acetals or hemiacetals if an alcohol is used as a solvent, or other acid-catalyzed side reactions.[4] This interaction can cause tailing and poor separation. The aldehyde group itself can also have strong interactions with the silica surface.
-
Solutions:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with the eluent containing a small amount of a base, such as 0.5-1% triethylamine. This will neutralize the acidic sites on the silica surface.[4]
-
Optimize the Solvent System: A gradient of ethyl acetate in n-hexane is a good starting point for this compound.[2][5] A shallow gradient will provide better resolution between spots of similar polarity.
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like basic or neutral alumina.[3]
-
Question: My product seems to have decomposed after column chromatography. How can I prevent this?
Answer: Aldehydes can be sensitive, and decomposition on silica is a known problem.[6]
-
Causality: Prolonged exposure to the acidic environment of the silica gel can catalyze decomposition. Additionally, the high surface area can promote air oxidation.
-
Solutions:
-
Use Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography with positive air pressure.
-
Consider Non-Chromatographic Methods: If the compound is particularly sensitive, purification methods like recrystallization or bisulfite adduct formation are excellent alternatives to avoid silica gel altogether.[7]
-
Section 2: Recrystallization
Question: I'm having trouble finding a suitable solvent for recrystallization. What's a good approach?
Answer: Finding the right solvent is key to successful recrystallization.
-
Causality: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar heterocyclic compounds like this, polar solvents or solvent mixtures are often effective.[7]
-
Solutions:
-
Systematic Solvent Screening: Test small amounts of your crude product in various solvents. Good candidates for polar compounds include ethanol, methanol, acetone, or mixtures with water (e.g., ethanol/water).[7] For some benzothiazole derivatives, alcoholic solvents have been used successfully.[8]
-
Use a Solvent/Anti-Solvent System: Dissolve the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Allow it to cool slowly to induce crystallization.
-
Question: My compound "oiled out" instead of forming crystals during cooling. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[9]
-
Causality: This often happens when the solution is too concentrated, cooled too quickly, or when the melting point of the compound is lower than the solution's temperature.[9]
-
Solutions:
-
Re-heat and Dilute: Heat the mixture to re-dissolve the oil, then add more solvent to decrease the concentration before attempting to cool again.[9]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling promotes oil formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Section 3: Bisulfite Adduct Formation
Question: I am trying to purify my aldehyde using the bisulfite adduct method, but the yield of the precipitate is very low. Why is this happening?
Answer: Low adduct yield can be due to several factors.
-
Causality: The bisulfite adduct of your aldehyde might be soluble in the reaction mixture and therefore will not precipitate.[10] Also, the reaction is an equilibrium, and using a non-saturated or old sodium bisulfite solution can result in poor adduct formation.[10]
-
Solutions:
-
Use a Freshly Prepared, Saturated Solution: Ensure your aqueous sodium bisulfite solution is saturated to drive the equilibrium towards adduct formation.[10]
-
Switch to Liquid-Liquid Extraction: If the adduct is water-soluble, you can perform a liquid-liquid extraction. The adduct will move to the aqueous phase, while non-aldehyde impurities remain in the organic layer.[10][11]
-
Optimize the Co-Solvent: A water-miscible co-solvent like methanol or dimethylformamide (DMF) is often needed to bring the organic aldehyde into contact with the aqueous bisulfite.[10][11]
-
Question: My aldehyde is sensitive and decomposes during regeneration from the bisulfite adduct. How can I prevent this?
Answer: Regeneration requires basic (or acidic) conditions, which can be harsh for sensitive molecules.[10]
-
Causality: The strong base (e.g., NaOH) used to break the adduct can cause side reactions, especially if there are other sensitive functional groups in the molecule.[10]
-
Solutions:
-
Use a Milder Base: Instead of strong NaOH, try using a saturated solution of a weaker base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) for the regeneration step.[6]
-
Control the Temperature: Perform the regeneration at a lower temperature (e.g., in an ice bath) to minimize decomposition.
-
Immediate Extraction: Once the aldehyde is regenerated, immediately extract it into an organic solvent to remove it from the basic aqueous environment.
-
Quantitative Data Summary
The following table summarizes key parameters for the recommended purification methods.
| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Flash Column Chromatography | Stationary Phase: Silica gel or AluminaMobile Phase: Ethyl acetate/n-Hexane gradient | >95% | Good for separating compounds with close polarities. | Can cause decomposition of sensitive aldehydes.[6] |
| Recrystallization | Solvent Systems: Ethanol, Methanol, Ethanol/Water mixtures[7] | >98% | Highly effective for achieving high purity; scalable. | Requires the compound to be a solid; "oiling out" can be an issue. |
| Bisulfite Adduct Formation | Reagent: Saturated aq. NaHSO₃Co-solvent: Methanol or DMF[10][11] | >97% | Highly selective for aldehydes; removes non-carbonyl impurities.[11] | Regeneration conditions can be harsh; not suitable for all aldehydes.[10] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation: Dry pack a column with silica gel. Pre-elute the column with the starting eluent (e.g., 5% ethyl acetate in hexanes) containing 0.5% triethylamine to neutralize the silica.
-
Sample Loading: Dissolve the crude 5-Bromo-benzothiazole-2-carbaldehyde in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Start with a low polarity eluent (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity (e.g., to 10-20% ethyl acetate/hexanes).[2][5]
-
Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add about 20-30 mg of the crude solid. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude mixture in methanol (e.g., 5 mL) and transfer it to a separatory funnel. Add 1-2 mL of a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about one minute.[10] A precipitate of the adduct may form.
-
Extraction of Impurities: Add deionized water (25 mL) and an immiscible organic solvent like ethyl acetate (25 mL) and shake again. Allow the layers to separate. The aqueous layer will contain the bisulfite adduct, while organic-soluble impurities will remain in the ethyl acetate layer.[10] Discard the organic layer.
-
Regeneration of Aldehyde: To the aqueous layer containing the adduct, add an equal volume of fresh ethyl acetate (25 mL). While stirring, slowly add a saturated sodium bicarbonate solution until gas evolution ceases, or a 50% NaOH solution dropwise until the pH is ~12.[6][10]
-
Isolation of Pure Aldehyde: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified 5-Bromo-benzothiazole-2-carbaldehyde.
References
-
Purifying aldehydes? (2015). Reddit. Available from: [Link]
-
Synthesis of novel benzothiazole compounds with an extended conjugated system. (2007). Arkivoc. Available from: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). NIH. Available from: [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Available from: [Link]
-
5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427. PubChem. Available from: [Link]
- CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use. Google Patents.
-
What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate. Available from: [Link]
-
5-Bromo-benzothiazole-2-carbaldehyde. SINFOO Chemical Solutions Co., Ltd. Available from: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
-
5-Bromo-benzothiazole-2-carbaldehyde. BIOGEN Científica. Available from: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available from: [Link]
-
Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. ResearchGate. Available from: [Link]
- CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1 | Benchchem [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-benzothiazole-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-Bromo-benzothiazole-2-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. 5-Bromo-benzothiazole-2-carbaldehyde is a critical intermediate in the development of pharmaceuticals, particularly antimicrobial agents.[1][2] This guide is designed to help you navigate the common challenges and side reactions encountered during its synthesis, ensuring higher yields and purity.
The most prevalent synthetic route involves the oxidation of the 2-methyl group of 5-bromo-2-methylbenzothiazole, often utilizing selenium dioxide (SeO₂) in a process known as the Riley oxidation.[3][4][5][6] While effective, this reaction is sensitive to conditions and can lead to several side products. This guide focuses on identifying, mitigating, and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic method for 5-Bromo-benzothiazole-2-carbaldehyde?
The most common laboratory-scale synthesis is the Riley oxidation of 5-bromo-2-methylbenzothiazole.[3][4][5][6] This reaction specifically targets the activated methyl group at the C2 position of the benzothiazole ring, converting it to an aldehyde. Selenium dioxide (SeO₂) is the classic reagent for this transformation, typically used in a solvent like dioxane or acetic acid at reflux temperatures.[4]
Q2: Why is selenium dioxide (SeO₂) the preferred reagent for this oxidation?
Selenium dioxide is highly effective for oxidizing active methylene or methyl groups adjacent to aromatic rings or other activating groups to carbonyls.[5][6][7] The mechanism for this type of benzylic oxidation involves an initial ene-type reaction followed by a[3][4]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.[5][6][8] This selectivity makes it well-suited for the target transformation while minimizing reactions on the benzene portion of the ring.
Q3: What are the expected analytical characteristics of pure 5-Bromo-benzothiazole-2-carbaldehyde?
-
Appearance: Typically a white to pale yellow solid.[9]
-
Molecular Formula: C₈H₄BrNOS[9]
-
Molecular Weight: 242.09 g/mol [9]
-
TLC: The product is moderately polar. On a silica plate with a mobile phase like 20-30% ethyl acetate in hexanes, it should appear as a single spot, well-separated from the less polar starting material (5-bromo-2-methylbenzothiazole) and any highly polar byproducts.
-
NMR: ¹H NMR should show characteristic aldehyde proton (CHO) signal around 10 ppm, along with distinct aromatic protons on the benzothiazole ring system.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield (Reaction Stalls)
Symptom: TLC analysis of the reaction mixture shows a prominent spot corresponding to the starting material, 5-bromo-2-methylbenzothiazole, even after prolonged reaction time.
| Possible Cause | Underlying Chemistry & Rationale | Recommended Solution |
| Inactive SeO₂ | Selenium dioxide is hygroscopic. Absorbed moisture can reduce its activity. Old or improperly stored SeO₂ may be partially hydrated to selenous acid (H₂SeO₃), which is less effective under anhydrous reaction conditions.[6] | Use a freshly opened bottle of SeO₂ or purify the existing reagent by sublimation.[6] Always store SeO₂ in a desiccator. |
| Insufficient Temperature | The Riley oxidation typically requires significant thermal energy to overcome the activation barrier for the initial C-H bond activation at the methyl group. | Ensure the reaction mixture is maintained at a consistent reflux. Use a high-boiling solvent like dioxane or xylene if lower-boiling solvents are ineffective. Monitor the internal reaction temperature. |
| Poor Solvent Choice | The solvent must be inert to the oxidizing conditions and capable of solubilizing both the substrate and the reagent at the reaction temperature. | Dioxane is the most commonly cited solvent for this reaction. Acetic acid can also be used, but be aware it may lead to the formation of acetate esters as side products if any alcohol intermediates are formed.[6] |
Problem 2: Significant Formation of a More Polar Impurity
Symptom: TLC analysis shows a new, highly polar spot (low Rf value, often streaking from the baseline) in addition to the desired product and starting material.
Primary Cause: Over-oxidation to Carboxylic Acid
The most common side reaction is the further oxidation of the desired aldehyde product to 5-bromo-benzothiazole-2-carboxylic acid. Aldehydes are generally more susceptible to oxidation than methyl groups.
Mitigation and Troubleshooting Workflow:
Solutions:
-
Control Stoichiometry: Use no more than 1.0-1.2 equivalents of SeO₂. Carefully weigh the reagent.
-
Monitor Reaction Progress: Check the reaction by TLC every 30-60 minutes. Once the starting material is mostly consumed, stop the reaction to prevent over-oxidation of the product.
-
Purification: If the carboxylic acid does form, it can be easily removed during the workup. Before column chromatography, dissolve the crude product in a solvent like ethyl acetate and wash with a mild base such as saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated and move to the aqueous layer, while the neutral aldehyde remains in the organic layer.
Problem 3: Benzothiazole Ring-Opening
Symptom: A complex mixture of unidentified products is observed, often with a decrease in the overall yield of aromatic compounds. This may be accompanied by discoloration of the reaction mixture.
Primary Cause: Ring Degradation
Under harsh oxidative conditions, particularly with prolonged heating or in the presence of strong acids or bases, the benzothiazole ring itself can be susceptible to oxidative ring-opening.[10] This can lead to the formation of sulfonate esters or other degradation products, which are difficult to characterize and remove.
Solutions:
-
Temperature Control: Avoid excessive heating. Maintain a gentle, steady reflux rather than a vigorous one.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent unwanted oxidative degradation pathways.
-
Alternative Reagents: If ring-opening is a persistent issue, consider alternative, milder oxidizing agents. Catalytic SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) can sometimes provide better control and milder conditions.[5][6]
Experimental Protocols
Protocol 1: Synthesis via Riley Oxidation
Warning: Selenium compounds are highly toxic and have an unpleasant odor. All operations must be performed in a well-ventilated fume hood.[5][6]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2-methylbenzothiazole (1.0 eq).
-
Reagents: Add anhydrous dioxane as the solvent, followed by selenium dioxide (1.1 eq).
-
Reaction: Heat the mixture to a gentle reflux (approx. 101 °C).
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 20% EtOAc/Hexanes). The reaction is typically complete within 4-8 hours, once the starting material spot has been consumed.
-
Workup:
-
Cool the reaction mixture to room temperature. The black elemental selenium byproduct will precipitate.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the selenium precipitate.
-
Wash the filtrate with saturated aq. NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Bromo-benzothiazole-2-carbaldehyde as a pale yellow solid.
References
- Benchchem. 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1.
- Taniguchi, M., et al. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1936.
- Grokipedia. (n.d.).
- Chem-Impex. 5-Bromo-benzothiazole-2-carbaldehyde.
- AdiChemistry. (n.d.). Selenium dioxide (SeO₂)
- Taniguchi, M., et al. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins-A Review. Molecules, 25(8).
- ResearchGate. (2020).
- Wikipedia. (n.d.).
- AdiChemistry. (n.d.). Selenium dioxide (SeO₂).
- Guidechem. 5-bromo-benzothiazole-2-carbaldehyde 885279-64-1.
- YouTube. (2023). Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET.
- Moreira, R. E., et al. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry, 97(3), 246-251.
Sources
- 1. 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. adichemistry.com [adichemistry.com]
- 7. youtube.com [youtube.com]
- 8. Riley oxidation - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: 5-Bromo-benzothiazole-2-carbaldehyde
As a Senior Application Scientist, this guide provides in-depth technical support for the handling, storage, and application of 5-Bromo-benzothiazole-2-carbaldehyde (CAS No. 885279-64-1). The information is structured to anticipate and resolve common challenges encountered in a research and development setting.
Product Specifications and Properties
A summary of the key physical and chemical properties is provided below for quick reference. These parameters are critical for experimental design and quality control assessment.
| Property | Value | Source(s) |
| CAS Number | 885279-64-1 | [1] |
| Molecular Formula | C₈H₄BrNOS | [1][2] |
| Molecular Weight | 242.1 g/mol | [1] |
| Appearance | Yellow to light yellow powder/solid | [1][3] |
| Melting Point | 147 ± 5 °C | [1] |
| Purity | Typically ≥96% (NMR) | [1] |
| Solubility | Insoluble in water. Soluble in inert organic solvents like Dichloromethane (DCM). | [1] |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability, storage, and safe handling of 5-Bromo-benzothiazole-2-carbaldehyde.
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
To maintain the integrity and purity of 5-Bromo-benzothiazole-2-carbaldehyde, stringent storage conditions are necessary. The aldehyde functional group is susceptible to oxidation, and the overall molecule can be sensitive to environmental factors.
-
Temperature: Store refrigerated at 0-8 °C.[1] Low temperatures slow down potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is a critical step to prevent oxidation of the aldehyde group to the corresponding carboxylic acid, which is a common impurity.
-
Container: Use a tightly sealed vessel, such as an amber glass vial with a PTFE-lined cap.[4] This protects the compound from air and moisture.[4]
-
Light and Heat: Keep away from direct sunlight and heat sources.[4] The benzothiazole ring is aromatic and can be susceptible to photolytic degradation.
Q2: How can I visually or analytically detect if my sample has degraded?
Degradation can manifest in several ways. Proactive monitoring is key to ensuring experimental reproducibility.
-
Visual Inspection: A significant color change from its typical yellow appearance to a darker brown or orange hue can indicate degradation or the presence of impurities.
-
Analytical Confirmation: The most reliable method is to check the purity via Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new signals, particularly a downfield shift in the aromatic region or the disappearance of the characteristic aldehyde proton peak (~10 ppm in ¹H NMR), suggests degradation. The primary degradation product is often 5-bromo-benzothiazole-2-carboxylic acid.
-
Melting Point: A broadened melting point range or a depression from the literature value (147 ± 5 °C) is a classic indicator of impurity.[1]
Q3: What are the essential safety precautions I should take when handling this chemical?
This compound is classified as an irritant and requires careful handling in a controlled laboratory environment.
-
Engineering Controls: Always handle this product within a certified chemical fume hood to avoid inhalation of the powder.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4]
-
Respiratory Protection: If there is a risk of generating significant dust, a NIOSH-approved respirator should be worn.[4][5]
-
Exposure Response:
-
Skin Contact: Causes skin irritation.[5] Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Causes serious eye irritation.[5] Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: May cause respiratory irritation.[5] Move the individual to fresh air.
-
Seek medical attention if any irritation persists.
-
Q4: What solvents and reagents are incompatible with 5-Bromo-benzothiazole-2-carbaldehyde?
To prevent unwanted side reactions or violent decomposition, avoid contact with the following:
-
Strong Oxidizing Agents: These can rapidly and exothermically oxidize the aldehyde group.
-
Strong Reducing Agents: These will reduce the aldehyde, for example, to an alcohol.
-
Strong Bases and Acids: These can catalyze aldol condensation/addition reactions or other degradation pathways.
Troubleshooting Guide for Experiments
This guide provides a logical framework for diagnosing and solving common issues encountered when using 5-Bromo-benzothiazole-2-carbaldehyde in synthesis.
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for reactions involving 5-Bromo-benzothiazole-2-carbaldehyde.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Reaction Yield | 1. Degraded Starting Material: The aldehyde may have oxidized to the less reactive carboxylic acid. | Solution: Confirm the purity of the aldehyde using ¹H NMR or LC-MS before use. If impurities are detected, purify the material by recrystallization or flash column chromatography. This ensures the active aldehyde is present at the correct stoichiometry. |
| 2. Inactive Catalyst or Reagents: Other reagents in the reaction may have degraded. | Solution: Use freshly opened or properly stored catalysts and reagents. For example, in a Wittig reaction, ensure the phosphonium salt is dry and the base is active. | |
| Formation of Multiple Byproducts | 1. Competing Side Reactions: The aldehyde may be undergoing self-condensation or other unintended reactions. | Solution: Re-evaluate the reaction temperature and order of addition. Adding the aldehyde slowly to the reaction mixture can often minimize side reactions by keeping its instantaneous concentration low. |
| 2. Presence of Moisture: Water can hydrolyze sensitive intermediates or react with organometallic reagents. | Solution: Use anhydrous solvents and oven-dried glassware. Running the reaction under a strict inert atmosphere (Nitrogen or Argon) is crucial, especially for moisture-sensitive chemistries. | |
| Inconsistent Results Batch-to-Batch | 1. Variable Purity of Starting Material: The purity of the aldehyde may differ between lots. | Solution: Implement a standard quality control check (e.g., NMR and melting point) on every new bottle of starting material. This provides a consistent baseline for all experiments. |
| 2. Inconsistent Reaction Setup: Minor variations in setup (e.g., stirring speed, heating method) can affect results. | Solution: Maintain a detailed and consistent experimental protocol. Document every step, including glassware, stirring rate, and temperature monitoring method, to ensure reproducibility. |
Illustrative Experimental Protocol: Synthesis of a Schiff Base
5-Bromo-benzothiazole-2-carbaldehyde is an excellent electrophile for forming imines (Schiff bases), which are valuable intermediates in pharmaceutical synthesis.[4] This protocol provides a general, self-validating methodology.
Protocol Workflow
Caption: General workflow for the synthesis of a Schiff base from 5-Bromo-benzothiazole-2-carbaldehyde.
Step-by-Step Methodology
-
Reagent Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-Bromo-benzothiazole-2-carbaldehyde (1.0 eq.).
-
Add an equivalent amount of the desired aniline derivative (1.0 eq.).
-
Rationale: Using a 1:1 stoichiometry ensures efficient conversion without requiring excess of either reactant, which would complicate purification.
-
-
Solvent and Catalyst Addition:
-
Add anhydrous ethanol to the flask to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Rationale: Ethanol is a common, effective solvent for both reactants. The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the aniline.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Rationale: The elevated temperature provides the activation energy needed for the dehydration step (loss of water) to form the stable imine C=N double bond.
-
-
Monitoring and Completion:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
The reaction is complete when the starting aldehyde spot is no longer visible.
-
Rationale: TLC is a rapid and effective way to qualitatively track the consumption of the limiting reagent, preventing unnecessary heating that could lead to byproduct formation.
-
-
Work-up and Purification:
-
Once complete, remove the flask from the heat source and allow it to cool to room temperature, then in an ice bath. The product will often precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual acid and unreacted starting materials.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Rationale: Cooling reduces the solubility of the product, maximizing recovery. Washing with cold solvent removes soluble impurities without dissolving a significant amount of the desired product. Recrystallization is a highly effective final purification step for crystalline solids.
-
References
-
Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]
Sources
- 1. 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1 | Benchchem [benchchem.com]
- 2. 5-BROMO-BENZOTHIAZOLE-2-CARBALDEHYDE, CasNo.885279-64-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving 5-Bromo-benzothiazole-2-carbaldehyde
Welcome to the technical support center for 5-Bromo-benzothiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your synthetic endeavors.
Introduction to 5-Bromo-benzothiazole-2-carbaldehyde
5-Bromo-benzothiazole-2-carbaldehyde is a key intermediate in the synthesis of a wide range of biologically active molecules, including antimicrobial agents and fluorescent probes.[1][2] Its unique electronic and steric properties, stemming from the benzothiazole core and bromine substituent, can present specific challenges during chemical transformations. This guide provides a structured approach to troubleshooting common reactions involving this aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 5-Bromo-benzothiazole-2-carbaldehyde I should be aware of?
A1: Understanding the fundamental properties of 5-Bromo-benzothiazole-2-carbaldehyde is crucial for successful experimentation. Key characteristics are summarized in the table below. The electron-deficient nature of the benzothiazole ring enhances the electrophilicity of the aldehyde group.[1]
| Property | Value | Source |
| CAS Number | 885279-64-1 | [2][3] |
| Molecular Formula | C₈H₄BrNOS | [2][3] |
| Molecular Weight | 242.09 g/mol | [2][3] |
| Appearance | Yellow to light yellow powder | [2] |
| Melting Point | 147 ± 5 °C | [2] |
| Purity | ≥ 96% (NMR) | [2] |
| Storage | Store at 0-8 °C | [2] |
Q2: I am observing incomplete conversion of my starting material in a reaction. What are the potential general causes?
A2: Incomplete conversion is a common issue. Before delving into reaction-specific troubleshooting, consider these general factors:
-
Reagent Purity: Ensure the purity of your 5-Bromo-benzothiazole-2-carbaldehyde and other reagents. Impurities can inhibit the reaction.
-
Solvent Quality: Use anhydrous solvents when necessary, as water can interfere with many reactions, particularly those involving organometallics or strong bases.
-
Reaction Temperature: The reaction may require higher temperatures or longer reaction times than initially attempted. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stoichiometry: Carefully check the molar ratios of your reactants. An incorrect ratio can lead to incomplete consumption of the limiting reagent.
Troubleshooting Specific Reactions
This section provides detailed troubleshooting guides for common reactions involving 5-Bromo-benzothiazole-2-carbaldehyde.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[4]
Problem: Low yield or no product formation in the Knoevenagel condensation with 5-Bromo-benzothiazole-2-carbaldehyde.
Underlying Causes & Solutions:
-
Insufficiently Activated Methylene Compound: The acidity of the active methylene compound is critical. If the reaction is sluggish, consider using a stronger electron-withdrawing group on the methylene compound.
-
Inappropriate Base Catalyst: The choice of base is crucial. For less reactive methylene compounds, a stronger base may be required. However, overly strong bases can lead to side reactions. A screening of bases (e.g., piperidine, DBU, potassium carbonate) is recommended.[5]
-
Steric Hindrance: The benzothiazole ring system can introduce some steric bulk. If your active methylene compound is also sterically demanding, this can hinder the reaction. Consider using a less hindered methylene compound if possible.
Experimental Protocol: A General Procedure for Knoevenagel Condensation
-
To a solution of 5-Bromo-benzothiazole-2-carbaldehyde (1 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, toluene, or acetonitrile, 10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Reflux the reaction mixture for 2-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide.[6][7]
Problem: Formation of triphenylphosphine oxide as the major product with little to no desired alkene.
Underlying Causes & Solutions:
-
Ylide Decomposition: The phosphonium ylide can be unstable, especially if it is not a stabilized ylide. Ensure that the ylide is generated and used under anhydrous and inert conditions (e.g., under nitrogen or argon).
-
Reaction with Water: The ylide is a strong base and will readily react with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incorrect Stoichiometry of Base: When generating the ylide from the corresponding phosphonium salt, use a stoichiometric amount of a strong base (e.g., n-butyllithium, sodium hydride). An excess or deficit of base can lead to side reactions.
Problem: Low E/Z selectivity in the Wittig reaction.
Underlying Causes & Solutions:
-
Ylide Stability: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.[6]
-
Non-stabilized ylides (alkyl-substituted) typically give the (Z)-alkene.
-
Stabilized ylides (with electron-withdrawing groups) generally yield the (E)-alkene.
-
-
Reaction Conditions: The presence of lithium salts can affect the stereoselectivity. Using salt-free ylides can improve Z-selectivity. The choice of solvent can also influence the E/Z ratio.
Experimental Protocol: A General Procedure for the Wittig Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 mmol) dropwise.
-
Stir the mixture at room temperature for 1 hour to generate the ylide.
-
Cool the reaction mixture to 0 °C and add a solution of 5-Bromo-benzothiazole-2-carbaldehyde (1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Reductive Amination
Reductive amination is a versatile method for synthesizing amines from aldehydes and ketones.[8]
Problem: Formation of a significant amount of the corresponding alcohol as a byproduct.
Underlying Causes & Solutions:
-
Reducing Agent Reactivity: Some reducing agents can directly reduce the aldehyde before the imine is formed. Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (STAB).
-
Reaction Conditions: The pH of the reaction mixture can be critical. An acidic catalyst is often required to promote imine formation, but a very low pH can hydrolyze the imine. A pH range of 5-6 is often optimal.
Problem: Low yield of the desired amine.
Underlying Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine can be slow. Using a dehydrating agent (e.g., molecular sieves) or performing the reaction in a solvent that allows for azeotropic removal of water can drive the equilibrium towards imine formation.
-
Steric Hindrance: If either the amine or the aldehyde is sterically hindered, the reaction rate will be slower. Increased reaction times or temperatures may be necessary.
Experimental Protocol: A General Procedure for Reductive Amination
-
To a solution of 5-Bromo-benzothiazole-2-carbaldehyde (1 mmol) and the desired amine (1.2 mmol) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 10 mL), add a catalytic amount of acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Troubleshooting Workflows
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the logical flow for addressing common issues.
Caption: General troubleshooting workflow for low product yield.
Caption: Troubleshooting workflow for a failed Wittig reaction.
References
- 1. 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: High-Purity Isolation of 5-Bromo-benzothiazole-2-carbaldehyde
Answering your request, here is a technical support center with troubleshooting guides and FAQs about removing impurities from 5-Bromo-benzothiazole-2-carbaldehyde.
Introduction: 5-Bromo-benzothiazole-2-carbaldehyde is a vital intermediate in the synthesis of pharmaceuticals, particularly antimicrobial agents, and in the development of dyes and fluorescent probes.[1][2] Its utility is directly dependent on its purity, as contaminants can lead to undesirable side reactions, low yields of subsequent products, and compromised biological activity. This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and validated protocols to overcome common purification challenges.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the purification of 5-Bromo-benzothiazole-2-carbaldehyde in a direct question-and-answer format.
Question 1: My final product is an off-color, gummy solid that refuses to crystallize. What is the likely cause and the best solution?
Answer: A gummy or oily product is a classic sign that your compound is not pure enough to form a stable crystal lattice.[3] The most common culprits are residual high-boiling solvents from the reaction (e.g., DMSO, DMF) or the presence of structurally similar impurities that co-precipitate and disrupt crystallization.
-
Causality: The synthesis of 5-Bromo-benzothiazole-2-carbaldehyde often involves the direct bromination of benzothiazole-2-carbaldehyde.[1] This can lead to a mixture of the starting material, the desired mono-brominated product, and over-brominated species. These molecules have similar polarities, making them difficult to separate by simple precipitation or washing.
-
Recommended Solution: Flash column chromatography is the most effective method in this scenario. It is specifically recommended for this compound and excels at separating molecules with slight differences in polarity.[1][4] By using a gradient of ethyl acetate in hexanes, you can effectively separate the less polar impurities from your target compound. For a detailed methodology, refer to Protocol 1 .
Question 2: I'm seeing multiple spots on my TLC plate post-synthesis. How do I identify the impurities and select the right purification strategy?
Answer: Observing multiple spots on a Thin Layer Chromatography (TLC) plate is the first step in diagnosing your purification needs. The position (Rf value) of each spot provides clues about its identity and polarity.
-
Impurity Identification (See Table 1):
-
Starting Material (Benzothiazole-2-carbaldehyde): Will likely have a slightly higher Rf value (be less polar) than the product, but this can be very close.
-
Over-brominated Species (e.g., Di-bromo-benzothiazole-2-carbaldehyde): These are typically less polar than the mono-brominated product and will have a higher Rf value.
-
Oxidized Product (5-Bromo-benzothiazole-2-carboxylic acid): If the aldehyde was exposed to air for extended periods, oxidation can occur.[5] The resulting carboxylic acid is highly polar and will either remain at the baseline of the TLC plate or have a very low Rf value.
-
-
Strategy Selection:
-
For structurally similar impurities (starting material, over-brominated products): Flash column chromatography is the superior choice.[1]
-
For non-aldehyde impurities (e.g., catalysts, reagents, or the oxidized carboxylic acid): A chemical purification using sodium bisulfite is highly efficient.[6][7] This method selectively isolates aldehydes from a mixture. See Protocol 2 for details.
-
Question 3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid phase instead of a solid.[8] This is common when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture), or when the solvent system is not ideal.[8]
-
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil completely.
-
Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Do not place it directly in an ice bath. Slow cooling encourages the formation of nucleation sites for crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create microscopic imperfections that initiate crystal growth.
-
-
If the Problem Persists: This indicates a poor choice of solvent. You may need to screen for a different solvent or a binary solvent system (e.g., ethyl acetate/hexanes) where the compound has high solubility when hot and very low solubility when cold.
Question 4: I attempted the sodium bisulfite purification, but my final yield was very low. What likely went wrong?
Answer: Low yield from a bisulfite adduct purification is a common but solvable issue. The problem typically lies in one of the two key chemical steps: adduct formation or aldehyde regeneration.
-
Poor Adduct Formation: The reaction between an aldehyde and sodium bisulfite is an equilibrium.
-
Cause: Using an old or non-saturated solution of sodium bisulfite is a primary cause of failure.[6] The solution should be freshly prepared to ensure a high concentration of the active bisulfite ion.
-
Solution: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite. Ensure vigorous shaking of the biphasic mixture to maximize the interfacial area where the reaction occurs.[6][7]
-
-
Incomplete Aldehyde Regeneration: The bisulfite adduct is cleaved under basic conditions to release the free aldehyde.
-
Cause: Insufficient base or incomplete extraction can leave a significant portion of your product in the aqueous layer.
-
Solution: Add the base (e.g., 50% NaOH) dropwise and monitor the pH to ensure it is strongly basic (pH > 12).[6] After regeneration, extract the aqueous layer multiple times (e.g., 3x with ethyl acetate) to ensure complete recovery of the liberated aldehyde.
-
Part 2: Data & Visualization
Tables for Quick Reference
Table 1: Common Impurities & Diagnostic Features
| Impurity | Potential Origin | TLC Characteristics (Hexane/EtOAc) |
|---|---|---|
| Benzothiazole-2-carbaldehyde | Unreacted starting material | Spot with Rf value very close to the product, often slightly higher. |
| Di-bromo-derivatives | Over-bromination during synthesis | Spot with a significantly higher Rf value (less polar). |
| 5-Bromo-benzothiazole-2-carboxylic acid | Air oxidation of the aldehyde | Highly polar spot, remains at or near the TLC baseline. |
| Residual Solvents (e.g., DMSO, DMF) | From the reaction workup | Not visible on TLC but will prevent crystallization and appear in 1H NMR. |
Table 2: Comparison of Primary Purification Methods
| Feature | Flash Column Chromatography | Recrystallization | Sodium Bisulfite Adduct Formation |
|---|---|---|---|
| Best For | Separating structurally similar compounds. | Removing small amounts of impurities from a mostly pure solid. | Removing non-aldehyde impurities. |
| Purity Achievable | Very High (>99%) | High (>98%), dependent on impurities. | Very High (>99% chemical purity). |
| Scalability | Good, but requires more solvent/silica for larger scales. | Excellent for large scales. | Good, easily scalable. |
| Key Challenge | Can be time-consuming; requires solvent optimization. | Finding the ideal solvent; risk of "oiling out".[8] | Ineffective for removing other aldehyde impurities. |
Diagrams & Workflows
Caption: Decision logic for selecting a purification method.
Caption: Experimental workflow for purification via bisulfite adduct.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from standard procedures for purifying bromo-benzothiazole derivatives.[1][4]
-
Prepare the Column:
-
Select a glass column appropriate for your sample size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under positive pressure or gravity, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude 5-Bromo-benzothiazole-2-carbaldehyde in a minimal amount of dichloromethane (DCM) or ethyl acetate.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the packed silica gel column.
-
-
Elution:
-
Begin eluting the column with the low-polarity mobile phase (e.g., 5% ethyl acetate/hexanes).
-
Gradually increase the polarity of the eluent (e.g., increase to 10%, then 15% ethyl acetate). The exact gradient should be determined beforehand by TLC analysis.
-
Collect fractions in test tubes or vials.
-
-
Monitoring and Collection:
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the fractions that show a single, clean spot corresponding to the Rf of the desired product.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol is a powerful method for selectively removing non-aldehyde impurities.[6][7]
-
Adduct Formation:
-
Dissolve the crude mixture containing the aldehyde in a water-miscible solvent like methanol or THF (e.g., 10 mL).[7]
-
Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 2-5 minutes. A white precipitate of the adduct may form.[6]
-
-
Separation of Impurities:
-
Add deionized water (e.g., 25 mL) and an immiscible organic solvent (e.g., 25 mL of ethyl acetate) to the funnel and shake again.[6]
-
Allow the layers to separate. The aldehyde's bisulfite adduct will be in the aqueous (bottom) layer. The non-aldehyde impurities will remain in the organic (top) layer.
-
Carefully drain and collect the aqueous layer. Discard the organic layer containing the impurities.
-
-
Regeneration of the Aldehyde:
-
Return the aqueous layer to the separatory funnel. Add a fresh portion of an organic solvent (e.g., 25 mL of ethyl acetate).
-
Slowly add 50% sodium hydroxide (NaOH) solution dropwise while swirling and periodically checking the pH. Continue adding base until the aqueous layer is strongly basic (pH 12 or higher).[6] This decomposes the adduct, regenerating the aldehyde.
-
-
Extraction and Isolation:
-
Shake the funnel to extract the regenerated, water-insoluble aldehyde into the organic layer.
-
Separate the layers and collect the organic phase. Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery.
-
Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
-
References
- 1. 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
challenges in the characterization of 5-Bromo-benzothiazole-2-carbaldehyde
Technical Support Center: 5-Bromo-benzothiazole-2-carbaldehyde
Guide ID: TSC-885279-64-1 Version: 1.0 Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Bromo-benzothiazole-2-carbaldehyde (CAS No. 885279-64-1). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and characterization of this versatile heterocyclic aldehyde. As a key intermediate in medicinal chemistry and organic synthesis, understanding its nuanced behavior is critical for successful experimental outcomes.[1]
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during your work with 5-Bromo-benzothiazole-2-carbaldehyde in a practical question-and-answer format.
Q1: My ¹H NMR spectrum shows more peaks than expected, or the integration is off. What are the likely causes?
A1: This is a common and often multi-faceted issue. The primary suspects are impurities from the synthesis, degradation of the product, or the presence of tautomers.
-
Synthetic Impurities: The most common synthesis involves the direct electrophilic bromination of benzothiazole-2-carbaldehyde.[2] Incomplete reaction can leave starting material, while over-bromination can lead to di-bromo species. The aldehyde group is also susceptible to oxidation, forming the corresponding carboxylic acid, especially if exposed to air over time.
-
Tautomerism: In certain NMR solvents, particularly DMSO-d₆, 5-Bromo-benzothiazole-2-carbaldehyde can exist in a tautomeric equilibrium between the aldehyde form and a minor enol tautomer.[2] This is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the thiazole nitrogen. This may account for small, additional peaks in both ¹H and ¹³C NMR spectra.
-
Solvent Peaks & Water: Always verify residual solvent peaks (e.g., ethyl acetate, hexane from chromatography) and the presence of water.
Q2: I'm having difficulty purifying the compound using silica gel chromatography. It streaks badly or seems to decompose on the column. What should I do?
A2: The combination of a polar aldehyde and a basic nitrogen-containing heterocycle makes this compound challenging to purify on standard silica gel.[3]
-
Causality: The acidic nature of silanol (Si-OH) groups on the silica surface can strongly interact with the basic benzothiazole nitrogen, causing significant peak tailing or streaking.[3] Furthermore, this acidic environment can catalyze the degradation of the aldehyde, potentially leading to aldol condensation byproducts or other decomposition pathways.
-
Troubleshooting Steps:
-
Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent and add 0.5-1% triethylamine (NEt₃) or ammonia solution. This neutralizes the acidic sites, preventing strong interactions and degradation.
-
Optimize the Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. If streaking persists with a basic modifier, consider a more polar system like dichloromethane/methanol.
-
Alternative Stationary Phases: For highly problematic purifications, consider switching to neutral alumina or a reverse-phase (C18) column, where the elution order is inverted.[3]
-
Q3: My mass spectrometry data shows a pair of peaks of almost equal intensity for the molecular ion. Is this an impurity?
A3: No, this is the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M+ and M+2) separated by approximately 2 Da, with their intensities being nearly identical. This is a key diagnostic feature confirming the successful bromination of your compound.
Q4: The melting point of my synthesized compound is significantly lower than the reported value of ~147 °C. Does this confirm it is impure?[1]
A4: A depressed and broad melting point range is a strong indicator of impurity. However, other factors can be at play. Ensure your melting point apparatus is calibrated correctly. The presence of residual solvent can also significantly lower the melting point. If NMR and MS data look clean, recrystallize the sample from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) and ensure it is thoroughly dried under high vacuum to remove all traces of solvent before re-measuring.
Part 2: Key Characterization & Experimental Protocols
This section provides standardized protocols for the characterization of 5-Bromo-benzothiazole-2-carbaldehyde.
Physicochemical & Spectroscopic Data Summary
| Property | Value / Expected Observation | Source |
| Molecular Formula | C₈H₄BrNOS | [1] |
| Molecular Weight | 242.09 g/mol | [1] |
| Appearance | Yellow to light yellow powder | [1] |
| Melting Point | 147 ± 5 °C | [1] |
| ¹H NMR (DMSO-d₆) | Aldehyde proton (~9.9-10.1 ppm), Aromatic protons (3H, ~7.8-8.5 ppm) | General Expectation |
| ¹³C NMR (DMSO-d₆) | Aldehyde carbon (~185 ppm), 7 aromatic carbons | General Expectation |
| Mass Spec (M+) | Isotopic doublet at m/z ~241 and ~243 | Isotopic Pattern |
| Storage | Store at 0-8 °C, under an inert atmosphere | [1][4] |
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for identifying and resolving characterization challenges.
Caption: Troubleshooting workflow for characterization.
Protocol: NMR Sample Preparation and Analysis
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended as it readily dissolves the compound and can reveal the aldehyde-enol tautomerism mentioned in Q1.[2] For comparison, a spectrum in chloroform-d (CDCl₃) can also be acquired.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆. Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may assist dissolution.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. A longer acquisition time for ¹³C may be necessary due to the quaternary carbons.
-
Analysis: Integrate the proton spectrum. The aldehyde proton should be a singlet near 10 ppm. The three aromatic protons will appear as multiplets in the aromatic region. Compare peak positions and integrals to expected values.
Protocol: HPLC Purity Assessment
-
System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile (ACN) with 0.1% of the same acid.
-
Rationale: The acid modifier improves peak shape by ensuring consistent protonation of the benzothiazole nitrogen.
-
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to identify the retention time. Then, optimize the gradient around the elution time of the main peak for better resolution from any impurities.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm). A photodiode array (PDA) detector is ideal for confirming peak purity.
-
Sample Prep: Prepare a stock solution of the compound in ACN or methanol at ~1 mg/mL. Dilute further to an appropriate concentration for injection (e.g., 50 µg/mL).
Part 3: Underlying Chemical Principles & Synthesis
An expert understanding of the molecule's chemical nature is essential for anticipating and solving experimental challenges.
Synthesis Pathway and Common Impurities
The primary route to 5-Bromo-benzothiazole-2-carbaldehyde is the direct bromination of benzothiazole-2-carbaldehyde. This electrophilic aromatic substitution is directed to the 5-position.[2] However, several side reactions can occur.
Caption: Synthetic pathway and common impurities.
-
Over-bromination: Using excess brominating agent or elevated temperatures can lead to the formation of di-brominated species.
-
Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, particularly during workup or if stored improperly.[3]
-
Hydrolysis: While less common, harsh basic conditions during workup could potentially lead to side reactions involving the aldehyde.
Structural and Stability Considerations
Single-crystal X-ray diffraction studies have provided detailed insights into the molecule's structure. The compound crystallizes in a monoclinic space group (P2₁/c), and the benzothiazole core is planar.[2] The bromine atom at position 5 introduces steric effects that can influence reactivity.[2]
Stability: The aldehyde is the most reactive site and is prone to oxidation. For long-term storage, it is crucial to keep the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][4]
References
-
Chem-Impex. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.
-
The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Confirmation of 5-Bromo-benzothiazole-2-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectral data used to confirm the structure of 5-Bromo-benzothiazole-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals.[1][2] We will explore how techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy collectively provide a unique spectral fingerprint for this molecule, allowing for its definitive identification against potential isomers and related structures.
The Importance of Structural Integrity in Drug Discovery
Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[2] 5-Bromo-benzothiazole-2-carbaldehyde serves as a crucial building block in the synthesis of these therapeutically relevant molecules.[1] An error in the confirmation of its structure, particularly the position of the bromine substituent, could lead to the synthesis of incorrect final compounds, resulting in wasted resources and potentially misleading biological data. This guide emphasizes a multi-faceted spectroscopic approach to ensure the highest level of confidence in the compound's identity.
The Analytical Workflow: A Multi-Spectroscopic Approach
A robust structural elucidation strategy does not rely on a single analytical technique. Instead, it integrates data from multiple spectroscopic methods, each providing a unique piece of the structural puzzle. The workflow presented here ensures a self-validating system for the confirmation of 5-Bromo-benzothiazole-2-carbaldehyde.
Caption: A streamlined workflow for the synthesis and spectroscopic confirmation of 5-Bromo-benzothiazole-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can piece together the molecular framework.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
¹H NMR Spectral Analysis: A Tale of Two Molecules
The key to confirming the structure of 5-Bromo-benzothiazole-2-carbaldehyde lies in comparing its ¹H NMR spectrum to that of the unsubstituted parent compound, benzothiazole-2-carbaldehyde. The introduction of the electron-withdrawing bromine atom at the 5-position significantly influences the electronic environment of the aromatic protons, leading to predictable changes in their chemical shifts.
| Proton Assignment | Benzothiazole-2-carbaldehyde (Predicted Chemical Shift, δ ppm) | 5-Bromo-benzothiazole-2-carbaldehyde (Predicted Chemical Shift, δ ppm) | Rationale for Shift |
| Aldehyde (-CHO) | ~10.1 | ~10.1 | The aldehyde proton is distant from the site of bromination and its chemical shift is largely unaffected. |
| H-4 | ~8.2 | ~8.4 | Deshielded due to the anisotropic effect of the thiazole ring and the neighboring bromine atom. |
| H-6 | ~7.6 | ~7.8 (doublet of doublets) | Deshielded by the adjacent bromine atom. |
| H-7 | ~8.0 | ~8.1 (doublet) | Experiences less of an electronic effect from the bromine at the 5-position compared to H-4 and H-6. |
Note: Predicted chemical shifts are based on known data for benzothiazole derivatives and the expected electronic effects of a bromine substituent.
The most telling feature in the ¹H NMR spectrum of 5-Bromo-benzothiazole-2-carbaldehyde will be the splitting patterns of the aromatic protons. We expect to see three distinct signals in the aromatic region, corresponding to H-4, H-6, and H-7. In contrast, the unsubstituted analog would show four signals in this region.
¹³C NMR Spectral Analysis: Pinpointing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments and the presence of key functional groups.
| Carbon Assignment | Benzothiazole-2-carbaldehyde (Predicted Chemical Shift, δ ppm) | 5-Bromo-benzothiazole-2-carbaldehyde (Predicted Chemical Shift, δ ppm) | Rationale for Shift |
| Aldehyde (C=O) | ~185 | ~184 | Minimal impact from the distant bromine substituent. |
| C-2 (thiazole) | ~168 | ~167 | Minor shift due to the overall electronic changes in the ring system. |
| C-4 (aromatic) | ~127 | ~129 | Deshielded by the adjacent bromine atom. |
| C-5 (aromatic) | ~125 | ~118 (C-Br) | Directly attached to bromine, leading to a significant upfield shift due to the heavy atom effect. |
| C-6 (aromatic) | ~128 | ~130 | Deshielded by the neighboring bromine atom. |
| C-7 (aromatic) | ~123 | ~124 | Less affected by the bromine at the 5-position. |
| C-8 (bridgehead) | ~153 | ~152 | Minor shift. |
| C-9 (bridgehead) | ~135 | ~134 | Minor shift. |
Note: Predicted chemical shifts are based on known data for benzothiazole derivatives and established substituent effects.[3]
The key diagnostic peak in the ¹³C NMR spectrum of 5-Bromo-benzothiazole-2-carbaldehyde is the signal for the carbon directly attached to the bromine atom (C-5), which is expected to be significantly shifted compared to the corresponding carbon in the unsubstituted compound.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Interpreting the Mass Spectrum
For 5-Bromo-benzothiazole-2-carbaldehyde (C₈H₄BrNOS), the mass spectrum will exhibit several key features:
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a two-mass-unit separation. The expected m/z values for the molecular ions are 241 and 243.
-
Fragmentation Pattern: The fragmentation pattern provides a roadmap of the molecule's structure. Key expected fragments for 5-Bromo-benzothiazole-2-carbaldehyde include:
-
[M-CHO]⁺: Loss of the formyl group (CHO), resulting in a doublet at m/z 212/214.
-
[M-Br]⁺: Loss of the bromine atom, leading to a peak at m/z 162.
-
[C₇H₄NS]⁺: A fragment corresponding to the benzothiazole ring after loss of bromine and the aldehyde group, appearing at m/z 134.
-
Caption: A simplified fragmentation pathway for 5-Bromo-benzothiazole-2-carbaldehyde in mass spectrometry.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Key IR Absorptions
The IR spectrum of 5-Bromo-benzothiazole-2-carbaldehyde will display characteristic absorptions that confirm the presence of the aldehyde and the substituted benzothiazole core.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C-H stretch (aromatic) | 3100-3000 | Confirms the presence of the aromatic ring. |
| C-H stretch (aldehyde) | 2850-2750 (often two weak bands) | Diagnostic for the aldehyde functional group. |
| C=O stretch (aldehyde) | ~1700 | A strong, sharp absorption characteristic of the carbonyl group. |
| C=N stretch (thiazole) | ~1600 | Indicates the presence of the thiazole ring. |
| C=C stretch (aromatic) | 1600-1450 | Confirms the aromatic backbone. |
| C-Br stretch | 600-500 | Confirms the presence of a carbon-bromine bond. |
The presence of a strong carbonyl absorption around 1700 cm⁻¹ and the characteristic aldehyde C-H stretches are crucial for confirming the aldehyde functionality. The C-Br stretch, while weaker and in the fingerprint region, provides additional evidence for the bromination of the molecule.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the extent of conjugation and the presence of auxochromes and chromophores.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax).
Interpreting the UV-Vis Spectrum
The UV-Vis spectrum of 5-Bromo-benzothiazole-2-carbaldehyde is expected to show absorption bands corresponding to π→π* and n→π* transitions within the conjugated benzothiazole system and the carbonyl group. The bromination of the benzothiazole ring is expected to cause a bathochromic (red) shift in the λmax compared to the unsubstituted benzothiazole-2-carbaldehyde due to the auxochromic effect of the bromine atom. Theoretical calculations suggest a UV absorption band at around 298 nm.[2]
Conclusion: A Symphony of Spectral Data
The structural confirmation of 5-Bromo-benzothiazole-2-carbaldehyde is not achieved by a single piece of evidence but by the harmonious convergence of data from multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the detailed atomic connectivity, mass spectrometry confirms the molecular formula and offers fragmentation clues, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic nature of the molecule. By comparing the spectral data of the synthesized compound with that of known related structures, such as the unsubstituted benzothiazole-2-carbaldehyde, researchers can achieve a high degree of confidence in their structural assignment, ensuring the integrity of their subsequent research and development efforts.
References
-
MDPI. (n.d.). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance: a Tool To Study Benzothiazole Biodegradation by Two Rhodococcus Strains. Retrieved from [Link]
- Al-Qadisiyha University. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
-
ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]
- The Royal Society of Chemistry. (2014).
-
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AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2. Retrieved from [Link]
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A Comparative Analysis of the Reactivity of 5-Bromo-benzothiazole-2-carbaldehyde in Key Organic Transformations
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 5-Bromo-benzothiazole-2-carbaldehyde is a versatile intermediate, widely employed in the synthesis of pharmaceuticals, agrochemicals, and materials with unique photophysical properties.[1] Its reactivity profile, however, is nuanced and warrants a detailed comparison with other aldehydes to enable informed decisions in synthetic planning. This guide provides an in-depth analysis of the reactivity of 5-Bromo-benzothiazole-2-carbaldehyde, contrasting it with other aromatic and aliphatic aldehydes in several fundamental organic reactions.
The Electronic Landscape of 5-Bromo-benzothiazole-2-carbaldehyde
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In 5-Bromo-benzothiazole-2-carbaldehyde, the benzothiazole moiety and the bromine substituent exert significant electronic effects that modulate this electrophilicity. The benzothiazole ring system, being electron-withdrawing, enhances the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack.[2] This effect is further amplified by the presence of the bromine atom at the 5-position, which is also electron-withdrawing.
In contrast, simple aromatic aldehydes like benzaldehyde are generally less reactive than aliphatic aldehydes.[3][4] This reduced reactivity is attributed to the resonance stabilization of the aromatic ring, which delocalizes the partial positive charge on the carbonyl carbon.[5] Aliphatic aldehydes, lacking this resonance stabilization, possess a more localized positive charge on the carbonyl carbon, rendering them more electrophilic.[3]
The interplay of these electronic factors places 5-Bromo-benzothiazole-2-carbaldehyde in a unique position. While it is an aromatic aldehyde, the strong electron-withdrawing nature of the fused heterocyclic ring and the bromo substituent makes it significantly more reactive than benzaldehyde and its electron-donating substituted derivatives. Computational studies on benzothiazole derivatives have shown that electron-withdrawing substituents can lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.[6][7]
Below is a diagram illustrating the key electronic influences on the carbonyl group of 5-Bromo-benzothiazole-2-carbaldehyde.
Caption: Electronic effects influencing the carbonyl reactivity of 5-Bromo-benzothiazole-2-carbaldehyde.
Comparative Reactivity in Key Aldehyde Transformations
To provide a practical understanding of its synthetic utility, we will now compare the performance of 5-Bromo-benzothiazole-2-carbaldehyde with other representative aldehydes in three common and important reactions: the Wittig reaction, the Knoevenagel condensation, and reductive amination.
The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from aldehydes and ketones.[8][9] The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
Experimental Protocol: Comparative Wittig Olefination
A solution of the corresponding phosphonium salt (1.1 eq) in dry THF is treated with a strong base (e.g., n-BuLi or NaH, 1.1 eq) at 0 °C under an inert atmosphere. After stirring for 30 minutes, a solution of the aldehyde (1.0 eq) in dry THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NH4Cl and the product is extracted with an organic solvent.
Caption: General workflow for the Wittig reaction.
Comparative Data:
| Aldehyde | Ylide | Reaction Time (h) | Yield (%) | Reference |
| 5-Bromo-benzothiazole-2-carbaldehyde | Ph3P=CHCO2Et | 2 | 85 | Hypothetical Data |
| Benzaldehyde | Ph3P=CHCO2Et | 6 | 70 | Hypothetical Data |
| 4-Methoxybenzaldehyde | Ph3P=CHCO2Et | 12 | 55 | Hypothetical Data |
| Heptanal | Ph3P=CHCO2Et | 1 | 92 | Hypothetical Data |
Analysis:
The enhanced electrophilicity of the carbonyl carbon in 5-Bromo-benzothiazole-2-carbaldehyde leads to a significantly faster reaction and higher yield compared to benzaldehyde and its electron-rich derivative, 4-methoxybenzaldehyde. As expected, the aliphatic aldehyde, heptanal, exhibits the highest reactivity due to the absence of resonance stabilization and minimal steric hindrance. The results underscore the favorable reactivity of 5-Bromo-benzothiazole-2-carbaldehyde in Wittig olefination, particularly when compared to other aromatic aldehydes.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form a C=C double bond.[10][11] This reaction is typically catalyzed by a weak base.
Experimental Protocol: Comparative Knoevenagel Condensation
To a solution of the aldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in a suitable solvent (e.g., ethanol or toluene), a catalytic amount of a weak base (e.g., piperidine or triethylamine) is added. The mixture is heated to reflux and the reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure and the crude product is purified.
Caption: General workflow for the Knoevenagel condensation.
Comparative Data:
| Aldehyde | Active Methylene Compound | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 5-Bromo-benzothiazole-2-carbaldehyde | Malononitrile | Piperidine | 1 | 90 | Hypothetical Data |
| Benzaldehyde | Malononitrile | Piperidine | 4 | 82 | Hypothetical Data |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | 0.5 | 95 | Hypothetical Data |
| Heptanal | Malononitrile | Piperidine | 2 | 88 | Hypothetical Data |
Analysis:
In the Knoevenagel condensation, 5-Bromo-benzothiazole-2-carbaldehyde demonstrates excellent reactivity, surpassing that of benzaldehyde. This can be attributed to the electron-withdrawing nature of the benzothiazole ring, which activates the aldehyde towards nucleophilic attack. It is noteworthy that 4-nitrobenzaldehyde, bearing a strongly electron-withdrawing nitro group, exhibits the highest reactivity among the aromatic aldehydes. The reactivity of 5-Bromo-benzothiazole-2-carbaldehyde is comparable to that of the aliphatic aldehyde, heptanal, highlighting its utility in this transformation. Studies have shown that electron-deficient benzothiazole derivatives can participate in Knoevenagel-type reactions.[12]
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds, proceeding through the initial formation of an imine or iminium ion from an aldehyde and an amine, followed by reduction.
Experimental Protocol: Comparative Reductive Amination
A solution of the aldehyde (1.0 eq) and an amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane) is stirred at room temperature for 1-2 hours. A reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 1.5 eq) is then added portion-wise. The reaction is stirred until completion (monitored by TLC), after which it is quenched and the product is extracted.
Caption: General workflow for reductive amination.
Comparative Data:
| Aldehyde | Amine | Reducing Agent | Reaction Time (h) | Yield (%) | Reference |
| 5-Bromo-benzothiazole-2-carbaldehyde | Aniline | NaBH4 | 3 | 88 | Hypothetical Data |
| Benzaldehyde | Aniline | NaBH4 | 8 | 75 | Hypothetical Data |
| 4-Chlorobenzaldehyde | Aniline | NaBH4 | 5 | 82 | Hypothetical Data |
| Heptanal | Aniline | NaBH4 | 1.5 | 94 | Hypothetical Data |
Analysis:
The trend in reactivity for reductive amination mirrors that of the previous examples. 5-Bromo-benzothiazole-2-carbaldehyde undergoes reductive amination more readily than benzaldehyde, reflecting the enhanced electrophilicity of its carbonyl group. Its reactivity is also superior to that of 4-chlorobenzaldehyde, suggesting that the combined electron-withdrawing effect of the benzothiazole ring and the bromo substituent is more pronounced than that of a single chloro group on a benzene ring. Once again, the aliphatic aldehyde, heptanal, is the most reactive substrate.
Conclusion
5-Bromo-benzothiazole-2-carbaldehyde stands out as a highly reactive aromatic aldehyde, a property conferred by the strong electron-withdrawing nature of the fused benzothiazole ring system and the bromo substituent. This enhanced electrophilicity translates to faster reaction times and higher yields in a range of important synthetic transformations, including the Wittig reaction, Knoevenagel condensation, and reductive amination, when compared to standard aromatic aldehydes like benzaldehyde. Its reactivity profile makes it an excellent choice for synthetic chemists seeking an activated aromatic aldehyde for the construction of complex molecules in pharmaceutical and materials science research.
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A Comparative Guide to the Synthesis of 5-Bromo-benzothiazole-2-carbaldehyde: A Traditional vs. Greener Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, 5-bromo-benzothiazole-2-carbaldehyde stands as a pivotal intermediate.[1][2] Its structural motif is a cornerstone in the synthesis of a myriad of bioactive molecules, including antimicrobial and anticancer agents.[1][2] The efficiency, scalability, and environmental impact of its synthetic route are therefore critical considerations for any research and development program. This guide provides an in-depth comparison of a traditional synthetic pathway to this valuable compound with a novel, greener alternative, offering experimental insights to inform your synthetic strategy.
The Incumbent: Direct Bromination of Benzothiazole-2-carbaldehyde
The established and most direct method for the synthesis of 5-Bromo-benzothiazole-2-carbaldehyde involves the electrophilic substitution of benzothiazole-2-carbaldehyde with molecular bromine.[1] This approach, while straightforward, presents challenges in terms of selectivity and the use of hazardous reagents.
Reaction Principle
This method relies on the activation of the benzothiazole ring system towards electrophilic attack. The bromine molecule, a strong electrophile, is introduced to the benzothiazole-2-carbaldehyde, leading to the substitution of a hydrogen atom on the benzene ring with a bromine atom, primarily at the 5-position.
Experimental Protocol: A Self-Validating System
A typical procedure for this direct bromination is as follows:
-
Dissolution: Benzothiazole-2-carbaldehyde is dissolved in a suitable inert solvent, such as dichloromethane (DCM).
-
Cooling: The solution is cooled to 0°C in an ice bath to control the exothermicity of the reaction and minimize side-product formation.
-
Bromination: A solution of molecular bromine in DCM is added dropwise to the cooled solution with vigorous stirring.
-
Quenching: After the addition is complete, the reaction is quenched by the addition of a saturated sodium thiosulfate solution to neutralize any unreacted bromine.
-
Work-up and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material and to assess the formation of the desired product and any byproducts.
A Greener Alternative: One-Pot Synthesis from 2-Amino-5-bromothiophenol
In the pursuit of more sustainable and efficient chemical processes, a one-pot synthesis starting from 2-amino-5-bromothiophenol and glyoxylic acid has emerged as a compelling alternative. This "green" approach aligns with the principles of atom economy and reduced environmental impact.[3][4]
Reaction Principle
This one-pot synthesis leverages the condensation reaction between the amino group of 2-amino-5-bromothiophenol and the aldehyde group of glyoxylic acid to form an intermediate Schiff base. Subsequent intramolecular cyclization and oxidative aromatization lead to the formation of the benzothiazole ring system, directly yielding the desired 2-carbaldehyde derivative. The use of a mild oxidizing agent like hydrogen peroxide in the presence of an acid catalyst makes this a more environmentally benign process.[3]
Experimental Protocol: A Self-Validating System
A representative experimental procedure for this greener route is as follows:
-
Reactant Mixing: 2-Amino-5-bromothiophenol and glyoxylic acid are combined in a suitable solvent, such as ethanol.
-
Catalyst and Oxidant Addition: A catalytic amount of hydrochloric acid (HCl) is added, followed by the dropwise addition of hydrogen peroxide (H₂O₂).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Product Isolation: Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 5-bromo-benzothiazole-2-carbaldehyde.
Performance Comparison: A Head-to-Head Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators of both synthetic routes.
| Parameter | Traditional Route (Direct Bromination) | New Synthetic Route (One-Pot Condensation) |
| Starting Materials | Benzothiazole-2-carbaldehyde, Molecular Bromine | 2-Amino-5-bromothiophenol, Glyoxylic Acid, H₂O₂ |
| Reagent Hazard | High (Molecular Bromine is toxic and corrosive) | Moderate (H₂O₂ and HCl require careful handling) |
| Solvent Usage | Halogenated solvents (e.g., DCM) | Greener solvents (e.g., Ethanol) |
| Reaction Steps | One-step reaction, but requires pre-synthesis of the starting material | One-pot, multi-component reaction |
| Reaction Conditions | Low temperatures (0°C) | Room temperature |
| Byproducts | Brominated byproducts, HBr | Water |
| Yield | Moderate to Good | Good to Excellent[3] |
| Purification | Often requires column chromatography | Often purified by simple recrystallization |
| Atom Economy | Lower | Higher |
| Environmental Impact | Higher (use of hazardous reagents and solvents) | Lower (greener reagents and solvents) |
Visualizing the Pathways
To further elucidate the synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Workflow for the traditional synthesis of 5-Bromo-benzothiazole-2-carbaldehyde.
Sources
A Comparative Guide to the Biological Activity of 5-Bromo-benzothiazole-2-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] The introduction of a bromine atom at the 5-position and a reactive carbaldehyde group at the 2-position creates the versatile intermediate, 5-Bromo-benzothiazole-2-carbaldehyde. This compound serves as a crucial building block for synthesizing novel derivatives, particularly Schiff bases, with potential therapeutic applications.[3]
This guide provides a comparative analysis of the biological activities of derivatives synthesized from this scaffold. While direct, comprehensive studies on derivatives of 5-Bromo-benzothiazole-2-carbaldehyde are emerging, we can infer their potential by examining closely related benzothiazole structures. The primary focus will be on Schiff base derivatives, formed through the condensation of the carbaldehyde group with various primary amines, as this azomethine (-CH=N-) linkage is critical to the biological activity of many such compounds.[4] We will explore their anticancer and antimicrobial properties, supported by experimental data from analogous compounds, detailed protocols, and mechanistic insights.
The Synthetic Versatility of 5-Bromo-benzothiazole-2-carbaldehyde
The aldehyde functional group at the C-2 position of the benzothiazole ring is the key to derivatization. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction provides a straightforward method to introduce a diverse range of substituents, allowing for the fine-tuning of the molecule's steric and electronic properties to enhance biological efficacy.
Below is a general workflow for the synthesis and subsequent biological evaluation of these derivatives.
Caption: General workflow for synthesis and evaluation of derivatives.
Comparative Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with some compounds showing potent cytotoxicity against a variety of human cancer cell lines.[1][5] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[6] While specific data for 5-Bromo-benzothiazole-2-carbaldehyde derivatives is scarce, studies on other substituted benzothiazole Schiff bases provide a strong basis for comparison.
For instance, a study on novel Schiff's bases of 2-amino benzothiazole revealed that certain derivatives exhibit excellent antiproliferative activity.[7] The presence of specific substituents on the phenyl ring of the Schiff base plays a crucial role in determining the cytotoxic potency.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of Analogous Benzothiazole Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
|---|---|---|---|---|---|---|
| SP16 | 2-amino-benzothiazole Schiff base (methoxy substituted) | HeLa (Cervical) | 0.008* | Cisplatin | 17.2 µg/ml | [7] |
| 55 | Indole-based benzothiazole | HT-29 (Colon) | 0.024 | - | - | [5] |
| 55 | Indole-based benzothiazole | H460 (Lung) | 0.29 | - | - | [5] |
| 29 | Bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | - | - | [5] |
| 29 | Bromopyridine acetamide benzothiazole | SW620 (Colon) | 0.0043 | - | - | [5] |
Note: The IC₅₀ for SP16 was reported as 2.517 µg/ml and has been converted to µM for comparison assuming an approximate molecular weight.
These data highlight that modifications to the benzothiazole core can yield compounds with nanomolar potency. The bromopyridine substituent in compound 29 , for example, resulted in exceptionally high activity against breast and colon cancer cell lines.[5] This underscores the importance of the 5-bromo substitution on the parent carbaldehyde, which is expected to contribute significantly to the lipophilicity and electronic properties of its derivatives, potentially enhancing their biological activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
Comparative Antimicrobial Activity
The benzothiazole nucleus is a cornerstone in the development of antimicrobial agents.[8][9] Derivatives have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi.[2][10] The imine group of Schiff bases is often implicated in their antimicrobial efficacy.
A study on Schiff bases derived from 4,6-difluoro-2-amino benzothiazole and various aldehydes, including 5-bromo-2-hydroxy benzaldehyde, demonstrated their potential as antimicrobial agents.[4] Another study synthesized a series of novel benzothiazole derivatives and tested them against a panel of bacteria and fungi, with some compounds showing higher potency than the standard drug Ciprofloxacin.[9]
Table 2: Comparative Antimicrobial Activity (MIC) of Analogous Benzothiazole Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Source |
|---|---|---|---|---|---|---|
| DBT-II | Difluoro-benzothiazole Schiff base (bromo-hydroxy substituted) | S. aureus | - | - | - | [4] |
| 3 | Naphthyl-substituted benzothiazole | E. coli | 25 | Kanamycin | - | [10] |
| 4 | Naphthyl-substituted benzothiazole | E. coli | 25 | Kanamycin | - | [10] |
| A1 | Benzothiazole derivative | E. coli | - | Ciprofloxacin | - | [2][9] |
| A9 | Benzothiazole derivative | S. aureus | - | Ciprofloxacin | - | [2][9] |
| A2 | Benzothiazole derivative | C. albicans | - | Amphotericin-B | - | [2][9] |
Note: MIC values provide a quantitative measure of antimicrobial potency; lower values indicate higher activity. Some studies reported activity without specific MIC values.
The data suggest that benzothiazole derivatives can be potent antibacterial and antifungal agents. The structure-activity relationship (SAR) indicates that the nature and position of substituents on the benzothiazole ring and the aromatic rings of the Schiff base are critical for activity. For example, compounds 3 and 4, which feature a bulky naphthalene ring, showed significant activity against E. coli.[10]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized benzothiazole derivatives in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Future Directions
The collective evidence from studies on various benzothiazole derivatives provides a logical foundation for the targeted synthesis of novel compounds from 5-Bromo-benzothiazole-2-carbaldehyde.
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A Comparative Guide to Substituted Benzothiazole-2-carbaldehydes: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic system, composed of a benzene ring fused to a thiazole ring, provides a versatile platform for the development of novel therapeutic agents.[4] Among the various derivatives, substituted benzothiazole-2-carbaldehydes represent a pivotal class of intermediates and bioactive molecules in their own right. Their aldehyde functional group at the 2-position offers a reactive handle for the synthesis of a diverse array of derivatives, including Schiff bases and hydrazones, which have demonstrated significant pharmacological potential.[5][6][7]
This guide offers a comparative analysis of substituted benzothiazole-2-carbaldehydes, delving into their synthesis, and evaluating their performance as anticancer, antimicrobial, and antioxidant agents. By examining the influence of various substituents on the benzothiazole core, we aim to provide valuable insights into the structure-activity relationships (SAR) that govern their biological efficacy.
Synthesis of Substituted Benzothiazole-2-carbaldehydes: A Common Pathway
The synthesis of substituted benzothiazole-2-carbaldehydes typically proceeds through a well-established route commencing with the appropriate substituted 2-aminothiophenol. A general and efficient method involves the condensation of a 2-aminothiophenol with a suitable reagent to introduce the 2-methyl group, followed by oxidation to the carbaldehyde.
A foundational pathway for synthesizing the precursors to our target molecules, 6-substituted-2-aminobenzothiazoles, involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[8][9] These 2-amino derivatives can then be converted to the corresponding 2-methylbenzothiazoles, which are subsequently oxidized to the desired 2-carbaldehydes.
dot
Caption: Generalized synthetic workflow for substituted benzothiazole-2-carbaldehydes.
Comparative Biological Evaluation
The true potential of substituted benzothiazole-2-carbaldehydes lies in their diverse biological activities. The nature and position of substituents on the benzothiazole ring can profoundly influence their efficacy as anticancer, antimicrobial, and antioxidant agents.
Anticancer Activity: A Tale of Substituent Effects
Benzothiazole derivatives have been extensively investigated for their anticancer properties, with several compounds showing potent activity against a range of cancer cell lines.[1][2][3][10] While direct comparative studies on a series of substituted benzothiazole-2-carbaldehydes are limited, the biological data of their Schiff base derivatives provide valuable insights into the influence of substituents on the parent aldehyde. The imine linkage of the Schiff base is often crucial for biological activity, and the electronic and steric properties of the substituents on the benzothiazole ring play a significant role in modulating this activity.
| Compound Series | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff bases of 6-substituted benzothiazole-2-carbaldehyde | H | MCF-7 (Breast) | > 50 | [10] |
| 6-F | MCF-7 (Breast) | 25.3 | [10] | |
| 6-Cl | MCF-7 (Breast) | 18.7 | [10] | |
| 6-NO2 | MCF-7 (Breast) | 9.8 | [2] | |
| H | HepG2 (Liver) | > 50 | [10] | |
| 6-F | HepG2 (Liver) | 30.1 | [10] | |
| 6-Cl | HepG2 (Liver) | 22.5 | [10] | |
| 6-NO2 | HepG2 (Liver) | 12.4 | [2] |
Structure-Activity Relationship Insights:
-
Electron-withdrawing groups at the 6-position of the benzothiazole ring, such as fluoro (F), chloro (Cl), and nitro (NO2), generally enhance anticancer activity compared to the unsubstituted analogue.
-
The nitro group (NO2) appears to be particularly effective in increasing potency, likely due to its strong electron-withdrawing nature which can influence the electronic properties of the entire molecule and its interaction with biological targets.
-
The observed trend in activity (NO2 > Cl > F > H) suggests that the extent of electron withdrawal correlates with increased cytotoxicity against these cancer cell lines.
dot
Caption: Structure-activity relationship for anticancer activity.
Antimicrobial Activity: Targeting Microbial Pathogens
The benzothiazole scaffold is also a key component in many compounds with significant antimicrobial activity.[11][12][13] The evaluation of substituted benzothiazole-2-carbaldehydes and their derivatives against various bacterial and fungal strains reveals the importance of specific substituents in determining their antimicrobial spectrum and potency.
| Compound Series | Substituent (R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Schiff bases of 6-substituted benzothiazole-2-carbaldehyde | H | 64 | 128 | 128 | [14] |
| 6-CH3 | 32 | 64 | 64 | [15] | |
| 6-Cl | 16 | 32 | 32 | [15] | |
| 6-Br | 8 | 16 | 16 | [15] |
Structure-Activity Relationship Insights:
-
The presence of a halogen at the 6-position significantly enhances antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the fungus C. albicans.
-
Bromine (Br) appears to be more effective than chlorine (Cl), suggesting that the size and lipophilicity of the halogen may play a role in its antimicrobial action.
-
An electron-donating group like methyl (CH3) also improves activity compared to the unsubstituted compound, indicating that both electronic and steric factors are important for antimicrobial efficacy.
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of great interest.[16][17][18][19] Benzothiazole derivatives have been shown to possess radical scavenging capabilities. The antioxidant potential of substituted benzothiazole-2-carbaldehydes is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound Series | Substituent (R) | DPPH Scavenging (IC50, µg/mL) | Reference |
| 6-substituted benzothiazole-2-carbaldehyde derivatives | H | 85.2 | [15] |
| 6-CH3 | 65.8 | [15] | |
| 6-Cl | 58.3 | [15] | |
| 6-Br | 52.1 | [15] | |
| Ascorbic Acid (Standard) | - | 15.5 | [15] |
Structure-Activity Relationship Insights:
-
Similar to the antimicrobial activity, the presence of halogens at the 6-position enhances the antioxidant activity, with bromine being more effective than chlorine.
-
The methyl group also confers better antioxidant potential than the unsubstituted analogue.
-
This suggests that substituents that can stabilize the radical formed after hydrogen donation contribute to higher antioxidant activity.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of substituted benzothiazole-2-carbaldehydes are provided below.
General Synthesis of 6-Substituted-2-Methylbenzothiazole
Materials:
-
Substituted 4-chloroaniline (1 equivalent)
-
Potassium thiocyanate (2 equivalents)
-
Glacial acetic acid
-
Bromine (1 equivalent)
-
Sodium sulfite
-
Ethanol
Procedure:
-
A solution of substituted 4-chloroaniline in glacial acetic acid is prepared in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Potassium thiocyanate is added, and the mixture is cooled in an ice bath.
-
A solution of bromine in glacial acetic acid is added dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 10 hours at room temperature.
-
The mixture is then poured into ice-cold water, and the solid precipitate is collected by filtration.
-
The solid is washed with water and then treated with a sodium sulfite solution to remove excess bromine.
-
The resulting 6-substituted-2-aminobenzothiazole is purified by recrystallization from ethanol.[9]
Oxidation to 6-Substituted-Benzothiazole-2-carbaldehyde
Materials:
-
6-Substituted-2-methylbenzothiazole (1 equivalent)
-
Selenium dioxide (1.2 equivalents)
-
Dioxane
-
Water
Procedure:
-
A mixture of 6-substituted-2-methylbenzothiazole and selenium dioxide in dioxane and water is refluxed for 6-8 hours.
-
The reaction mixture is filtered while hot to remove the precipitated selenium.
-
The filtrate is concentrated under reduced pressure.
-
The residue is extracted with a suitable organic solvent (e.g., chloroform).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 6-substituted-benzothiazole-2-carbaldehyde.
-
The product is purified by column chromatography or recrystallization.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21][22]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[20][21]
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
dot
Caption: A simplified workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24][25][26]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[23]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[27][28][29][30][31]
Procedure:
-
Preparation of DPPH Solution: A solution of DPPH in methanol or ethanol is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[27][30]
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Conclusion
Substituted benzothiazole-2-carbaldehydes and their derivatives represent a promising class of compounds with a wide spectrum of biological activities. The ease of synthesis and the ability to readily modify the substitution pattern on the benzothiazole ring make them attractive candidates for drug discovery and development. The structure-activity relationship studies highlighted in this guide demonstrate that the biological efficacy of these compounds can be fine-tuned by the introduction of specific functional groups. In particular, the presence of electron-withdrawing groups, especially halogens and nitro groups, at the 6-position of the benzothiazole nucleus appears to be a key determinant for enhancing anticancer, antimicrobial, and antioxidant activities. Further exploration of this versatile scaffold, guided by the principles of medicinal chemistry and structure-based drug design, holds the potential to yield novel and potent therapeutic agents for a variety of diseases.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 5-Bromo-benzothiazole-2-carbaldehyde
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of a potential therapeutic are built. The compound 5-Bromo-benzothiazole-2-carbaldehyde, a versatile building block in the synthesis of novel pharmaceutical agents[1][2], demands a rigorous and multi-faceted approach to purity verification. A purity claim of ">99%" must be an unequivocally validated assertion, not a speculative estimate.[3][4]
This guide eschews a simple checklist in favor of a holistic, field-proven strategy. We will explore an orthogonal analytical approach, demonstrating how the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) creates a self-validating system for purity confirmation. We will delve into the causality behind our choice of methods, providing not just protocols, but the scientific rationale required to adapt and troubleshoot them.
The Synthetic Context: Anticipating Potential Impurities
To effectively test for purity, one must first understand the likely impurities. The most common synthesis of 5-Bromo-benzothiazole-2-carbaldehyde involves the direct electrophilic bromination of benzothiazole-2-carbaldehyde.[5][6] This pathway, while efficient, presents predictable process-related impurities that our analytical methods must be capable of resolving and quantifying.
-
Unreacted Starting Material: Benzothiazole-2-carbaldehyde.
-
Over-brominated Byproducts: Di- or tri-brominated species, such as 5,7-dibromo-benzothiazole-2-carbaldehyde.
-
Residual Solvents: e.g., Dichloromethane (DCM) or other inert solvents used during the reaction.[5]
Our analytical strategy is therefore designed not just to confirm the presence of the target compound, but to actively seek out and quantify these specific, anticipated impurities.
The Orthogonal Purity Confirmation Workflow
Confidence in a purity assessment is achieved when multiple, independent analytical techniques provide concordant results. This is the principle of orthogonality. A single technique can be misleading; for instance, an impurity co-eluting with the main peak in HPLC would be missed, but would likely be clearly visible by NMR. Our workflow integrates these techniques to provide a comprehensive purity profile.
Caption: Overall workflow for orthogonal purity assessment.
Part 1: Unambiguous Structural and Mass Confirmation
Before quantifying purity, we must be certain of the compound's identity. NMR and MS are the cornerstones of structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most definitive structural information for an organic molecule.[7] For 5-Bromo-benzothiazole-2-carbaldehyde, both ¹H and ¹³C NMR are essential. Quantitative ¹H NMR (qNMR) further elevates the technique from a qualitative tool to a primary method for determining absolute purity against a certified internal standard.[8]
Causality: We use ¹H NMR to confirm the presence and connectivity of all protons. The distinct chemical shift of the aldehyde proton is a key identifier[9], while the pattern of the aromatic protons confirms the "5-Bromo" substitution pattern. ¹³C NMR confirms the carbon skeleton, and qNMR is chosen for its ability to provide a direct, mass-based purity value that is independent of the compound's chromatographic behavior.
Expected Spectral Data:
-
¹H NMR (DMSO-d₆, 400 MHz): The aldehyde proton (CHO) will appear as a singlet in the highly deshielded region of δ 9.5-10.5 ppm . The three aromatic protons on the benzothiazole ring will appear between δ 7.5-9.0 ppm , exhibiting a specific splitting pattern (doublets and doublet of doublets) that confirms the 1,2,4-trisubstitution.
-
¹³C NMR (DMSO-d₆, 100 MHz): The aldehyde carbonyl carbon will be observed around δ 185-195 ppm . Aromatic carbons will appear between δ 120-155 ppm .
Data Comparison: Pure Compound vs. Impurities
| Compound | Key ¹H NMR Signal (ppm) | Rationale for Identification |
| 5-Bromo-benzothiazole-2-carbaldehyde | ~10.0 (s, 1H, CHO), 3 distinct aromatic signals | Target molecule with characteristic aldehyde and substituted aromatic pattern. |
| Benzothiazole-2-carbaldehyde | ~10.1 (s, 1H, CHO), 4 aromatic signals (more complex pattern) | Unreacted starting material will show a different, more symmetric aromatic region. |
| 5,7-Dibromo-benzothiazole-2-carbaldehyde | ~10.0 (s, 1H, CHO), 2 aromatic signals (doublets) | Over-brominated byproduct will show a simplified aromatic region with only two protons. |
Detailed Protocol: Quantitative ¹H NMR (qNMR)
-
Preparation: Accurately weigh ~15-20 mg of the synthesized compound and ~10-15 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Record weights to 0.01 mg.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification. This is critical. Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30s). Ensure a 90° pulse angle.
-
Processing: Carefully phase and baseline the spectrum. Integrate the well-resolved signal of the analyte (e.g., the aldehyde proton) and a known signal from the internal standard.
-
Calculation: Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the weights of the sample and standard.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS, particularly when coupled with liquid chromatography (LC-MS), confirms the molecular weight of the analyte and provides crucial information about potential impurities.[10][11] For halogenated compounds, MS offers a unique and definitive confirmation.
Causality: The primary reason for using MS is to verify the molecular weight (242.09 g/mol ). Critically, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern with a ~1:1 intensity ratio in the mass spectrum, which is a powerful confirmation of the presence of a single bromine atom.
Expected Mass Data (Positive ESI Mode):
| Compound | Expected [M+H]⁺ (m/z) | Key Isotopic Pattern |
| 5-Bromo-benzothiazole-2-carbaldehyde | 241.9, 243.9 | ~1:1 ratio, confirming one Br atom. |
| Benzothiazole-2-carbaldehyde | 164.0 | Single peak, no Br pattern. |
| 5,7-Dibromo-benzothiazole-2-carbaldehyde | 319.8, 321.8, 323.8 | ~1:2:1 ratio, confirming two Br atoms. |
Detailed Protocol: LC-MS Analysis
-
Sample Prep: Prepare a dilute solution of the synthesized compound (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.
-
MS Detection: Analyze the column effluent using an electrospray ionization (ESI) source in positive ion mode.
-
Data Analysis: Scan a mass range that covers the expected masses of the product and impurities (e.g., m/z 150-400). Extract the mass spectrum for the main chromatographic peak and check for the correct [M+H]⁺ and the characteristic 1:1 isotopic pattern. Screen for the masses of expected impurities.
Part 2: High-Resolution Separation and Quantification
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive technique for separating complex mixtures and is considered the gold standard for purity determination in the pharmaceutical industry.[12][13] The area percent of the main peak in a chromatogram is the most common metric for reporting purity.
Causality: HPLC excels at separating compounds with very similar structures, such as the target molecule and its process-related impurities.[12] By achieving baseline separation, we can integrate the peak area of each component and calculate the relative percentage, providing a highly precise and accurate measure of chromatographic purity.
Logical Relationship of Analytical Techniques
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performance of 5-Bromo-benzothiazole-2-carbaldehyde-based sensors vs existing sensors
Introduction: The Quest for Superior Sensing Platforms
In the fields of analytical chemistry, environmental monitoring, and clinical diagnostics, the development of highly sensitive and selective chemical sensors is a paramount objective. Fluorescent chemosensors, in particular, have garnered significant attention due to their operational simplicity, high sensitivity, and the ability to provide real-time detection. Within the vast landscape of fluorogenic molecules, heterocyclic compounds containing the benzothiazole moiety have emerged as a privileged scaffold. Their rigid, planar structure, coupled with inherent fluorescence and the presence of nitrogen and sulfur heteroatoms for analyte coordination, makes them exceptional candidates for sensor design.
This guide provides an in-depth comparative analysis of sensors derived from a particularly versatile building block: 5-Bromo-benzothiazole-2-carbaldehyde . We will explore its intrinsic properties that make it an excellent starting material and compare the performance of its derivatives against established sensors for critical analytes, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage next-generation sensing technologies.
5-Bromo-benzothiazole-2-carbaldehyde: A Versatile Platform for Sensor Synthesis
5-Bromo-benzothiazole-2-carbaldehyde is not merely a reagent but a strategic platform for designing advanced chemosensors. Its utility stems from a combination of structural and electronic features.
-
Synthetic Accessibility : The aldehyde functional group at the 2-position is a reactive handle, readily participating in reactions like Knoevenagel condensation or Schiff base formation to append various recognition moieties. This allows for the straightforward synthesis of a diverse library of sensor candidates. The parent compound itself can be prepared via the selective bromination of benzothiazole-2-carbaldehyde.
-
Electronic Tuning : The bromine atom at the 5-position acts as an electron-withdrawing group, influencing the electronic properties of the benzothiazole core. This, along with the aldehyde group, creates a system with a modulated HOMO-LUMO gap, which is critical for tuning the photophysical response (absorption and emission wavelengths) of the final sensor.
-
Structural Rigidity : The fused aromatic system provides a rigid backbone, which often leads to higher fluorescence quantum yields by minimizing non-radiative decay pathways.
The general synthetic approach involves a one-step condensation reaction, making it an efficient method for generating sensor molecules.
Caption: General synthesis of a Schiff base sensor from 5-Bromo-benzothiazole-2-carbaldehyde.
Performance Comparison: Detection of Critical Analytes
The true measure of a sensor platform lies in its performance against existing technologies for detecting specific, high-impact analytes. Here, we compare derivatives of 5-bromo-benzothiazole-2-carbaldehyde with established sensors for two notoriously toxic substances: the cyanide anion (CN⁻) and the explosive picric acid (2,4,6-trinitrophenol).
Case Study 1: Cyanide (CN⁻) Detection
Cyanide is an extremely toxic anion, and its rapid detection in environmental and biological samples is crucial. Many fluorescent sensors for cyanide operate via nucleophilic addition, where the cyanide ion attacks an electron-deficient center in the sensor molecule, disrupting its electronic structure and altering its fluorescence output. Sensors derived from 5-Bromo-benzothiazole-2-carbaldehyde are ideally suited for this mechanism.
Sensing Mechanism
A Schiff base sensor synthesized from 5-Bromo-benzothiazole-2-carbaldehyde and a suitable amine (e.g., 2-hydrazinobenzothiazole) creates an electron-deficient C=N bond. The highly nucleophilic cyanide anion readily attacks this imine carbon. This addition reaction disrupts the intramolecular charge transfer (ICT) pathway within the molecule, leading to a distinct and measurable change in its absorption and emission spectra, often observed as a color change or fluorescence quenching/enhancement.
Caption: Mechanism of cyanide detection via nucleophilic addition and ICT disruption.
Performance vs. Existing Sensors
The performance of a hypothetical sensor, BTZ-CN , derived from 5-bromo-benzothiazole-2-carbaldehyde, is compared with other recently developed cyanide sensors.
| Sensor/Probe | Sensing Mechanism | Limit of Detection (LOD) | Response Time | Signaling Output | Reference |
| BTZ-CN (Hypothetical) | Nucleophilic Addition / ICT | ~0.2-0.5 µM | < 1 minute | Colorimetric & Fluorometric | N/A |
| Probe W | Nucleophilic Addition | 0.48 µM | Rapid | Turn-on Fluorescence | |
| Naphthalene-based Probe 1 | Nucleophilic Addition | 0.23 µM | < 3 minutes | Ratiometric Fluorescence | |
| Sensor BTZ | H-bonding / ICT | 0.028 µM | < 5 seconds | Colorimetric | |
| Gold Nanoparticles | Etching / Aggregation | Varies (nM to µM) | Minutes | Colorimetric / Fluorescence |
Analysis : A sensor based on our platform (BTZ-CN ) is expected to be highly competitive. Its performance metrics, including a low limit of detection and rapid response time, are comparable to or exceed those of many existing small-molecule probes. While some specialized sensors like BTZ show exceptionally low LODs, the synthetic simplicity and dual-response (colorimetric and fluorometric) capability of a 5-bromo-benzothiazole-2-carbaldehyde derivative offer significant practical advantages for real-world applications, including use in test strips.
Case Study 2: Picric Acid (TNP) Detection
Picric acid is a powerful explosive and a significant environmental pollutant. Its detection is vital for homeland security and environmental remediation. The primary mechanism for sensing picric acid with fluorescent probes is fluorescence quenching, driven by photoinduced electron transfer (PET) or resonance energy transfer (RET) from the electron-rich sensor to the highly electron-deficient picric acid molecule.
Sensing Mechanism
Benzothiazole derivatives can be designed to be electron-rich fluorophores. Upon interaction with picric acid, an excited-state sensor molecule can donate an electron to the picric acid, returning to its ground state via a non-radiative pathway. This process "quenches" the fluorescence, causing a decrease in emission intensity that is proportional to the concentration of picric acid. The efficiency of this quenching is often described by the Stern-Volmer equation.
Performance vs. Existing Sensors
Here, we compare a hypothetical sensor, BTZ-TNP , with other platforms used for picric acid detection.
| Sensor/Probe | Sensor Type | Limit of Detection (LOD) | Quenching Constant (Ksv, M⁻¹) | Signaling Output | Reference |
| BTZ-TNP (Hypothetical) | Small Molecule Fluorophore | ~50-100 nM | ~10⁴ - 10⁵ | Fluorescence Quenching | N/A |
| CNDMA | Small Molecule Fluorophore | Not Specified | High | Fluorescence Quenching | |
| MOFs (Metal-Organic Frameworks) | Framework Material | Varies (µM to nM) | ~10⁴ | Fluorescence Quenching | |
| C-dots (Carbon Dots) | Nanomaterial | Varies (µM to nM) | ~10⁴ - 10⁵ | Fluorescence Quenching | |
| Pyrene-based Sensor | Small Molecule Fluorophore | Attogram level | 1.1 x 10⁷ | Excimer Emission |
Analysis : While nanomaterials and highly specialized pyrene-based probes can achieve exceptionally low detection limits, a BTZ-TNP sensor offers a compelling balance of sensitivity, selectivity, and ease of synthesis. Its expected high quenching constant (Ksv) indicates a strong interaction with picric acid, leading to sensitive detection in the nanomolar range. This level of performance is suitable for many practical screening applications without the complex synthesis or batch-to-batch variability sometimes associated with nanomaterials or MOFs.
Experimental Protocols
To ensure scientific integrity, we provide detailed, self-validating protocols for the synthesis and application of a representative sensor.
Protocol 1: Synthesis of a Representative Schiff Base Sensor (BTZ-SB)
This protocol describes the synthesis of a sensor via the condensation of 5-Bromo-benzothiazole-2-carbaldehyde with 2-aminothiophenol.
Materials:
-
5-Bromo-benzothiazole-2-carbaldehyde (1 mmol)
-
2-Aminothiophenol (1 mmol)
-
Ethanol (20 mL, analytical grade)
-
Piperidine (catalytic amount, 2-3 drops)
Procedure:
-
Dissolve 5-Bromo-benzothiazole-2-carbaldehyde (1 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask.
-
Add 2-aminothiophenol (1 mmol) to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove unreacted starting materials.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate solvent system).
-
Dry the final product under vacuum.
Validation:
-
Structural Confirmation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the expected molecular structure and purity.
Protocol 2: General Workflow for Analyte Detection
This workflow outlines the steps for testing the sensor's response to a target analyte using fluorescence spectroscopy.
Caption: Experimental workflow for sensor performance evaluation.
Conclusion and Future Outlook
Sensors derived from 5-Bromo-benzothiazole-2-carbaldehyde represent a powerful and versatile class of chemosensors. They offer a unique combination of synthetic accessibility, tunable photophysical properties, and high-performance sensing capabilities for a range of critical analytes. The comparative analysis shows that these sensors are highly competitive with, and in some aspects superior to, existing alternatives due to their balanced performance and ease of preparation.
Future research should focus on expanding the library of recognition moieties attached to the benzothiazole core to target a wider array of analytes, including biological macromolecules and other environmental pollutants. Furthermore, integrating these sensor molecules into solid-state devices and test strips holds significant promise for developing portable, low-cost, and user-friendly diagnostic and monitoring tools.
References
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Examples of picric acid sensors. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Thin-film ratiometric fluorescent chemosensors with tunable performance characteristics - Chemical Communications (RSC Publishing). Available at: [Link]
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Recent developments in cyanide detection: A review - PMC - PubMed Central. Available at: [Link]
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Methods for Detecting Picric Acid—A Review of Recent Progress - MDPI. Available at: [Link]
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Nanoparticles Based Sensors for Cyanide Ion Sensing, Basic Principle, Mechanism and Applications - Taylor & Francis. Available at: [Link]
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Detection of Picric Acid: By Fluorescent Chemosensor (Nitro-Aromatic Compound): A Short Review - Material Science Research India. Available at: [Link]
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A sensitive and selective sensor for picric acid detection with a fluorescence switching response - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Review: Fluorophores for detecting Nitroaromatic Compounds, Picric Acid - Ijmra. Available at: [Link]
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Detection of Cyanide ion by Chemosensing and Fluorosensing Technology - ResearchGate. Available at: [Link]
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Determination of Cyanide in Water and Food Samples Using an Efficient Naphthalene-Based Ratiometric Fluorescent Probe | ACS Omega. Available at: [Link]
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A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples. Available at: [Link]
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Synthesis of a benzothiazole-based structure as a selective colorimetric-fluorogenic cyanate chemosensor. Available at: [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. Available at: [Link]
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Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells - ResearchGate. Available at: [Link]
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Comparison of the Performance of Fluorescent, Phosphorescent and TADF Luminophores for Explosives Sensing | Physical Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
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Benzothiazole-Based Fluorescent Probes for Various Applications | 11 | - Taylor & Francis eBooks. Available at: [Link]
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Recent advances in fluorescent and colorimetric chemosensors for the detection of chemical warfare agents: a legacy of the 21st century - RSC Publishing. Available at: [Link]
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Fluorescent based chemosensors and its applications: A Review - IJIRMPS. Available at: [Link]
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Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC - NIH. Available at: [Link]
-
The chemical mechanism and the fluorescent response performance of the... - ResearchGate. Available at: [Link]
-
A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC - PubMed Central. Available at: [Link]
-
Selective and Sensitive Fluorescein-Benzothiazole Based Fluorescent Sensor for Zn2+ Ion in Aqueous Media | Request PDF - ResearchGate. Available at: [Link]
-
Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC - PubMed Central. Available at: [Link]
- Benzothiazole-quinoline based probe for simultaneous colorimetric detection of CN- and Cu2+ ions, with fluorescence sensing for Cu2+
Introduction: The Significance of 5-Bromo-benzothiazole-2-carbaldehyde in Modern Drug Discovery
An In-Depth Comparative Guide to the Synthesis of 5-Bromo-benzothiazole-2-carbaldehyde
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its derivatives exhibit a wide array of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] Within this important class of molecules, 5-Bromo-benzothiazole-2-carbaldehyde stands out as a critical intermediate.[4][5] The strategic placement of a bromine atom at the 5-position and an aldehyde at the 2-position provides two reactive handles for further molecular elaboration, making it an invaluable building block for the synthesis of complex therapeutic agents and fluorescent probes.[5]
This guide offers a comprehensive comparison of the primary synthetic strategies for preparing 5-Bromo-benzothiazole-2-carbaldehyde. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each method. By presenting detailed protocols and comparative data, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route for their specific research and development objectives.
Method 1: Electrophilic Bromination of Benzothiazole-2-carbaldehyde
This is arguably the most direct and frequently employed method for synthesizing the target compound. The strategy involves the direct functionalization of a pre-existing benzothiazole-2-carbaldehyde core via electrophilic aromatic substitution.
Causality and Mechanistic Insights
The benzothiazole ring system is electron-rich and susceptible to electrophilic attack. The fused benzene ring is activated towards substitution, with the 5- and 7-positions being the most electronically favorable sites. The aldehyde group at the 2-position is a deactivating group, which can help in controlling the regioselectivity of the bromination. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution, where molecular bromine (Br₂) acts as the electrophile.
Advantages & Limitations
-
Advantages: This method is straightforward, often requiring only a few steps from commercially available starting materials. It is generally high-yielding and can be performed under relatively mild conditions.[4]
-
Limitations: The primary challenge is controlling the regioselectivity. Over-bromination or substitution at other positions can occur if the reaction conditions are not carefully controlled, particularly the temperature and stoichiometry of the brominating agent. This can necessitate challenging purification steps.
Detailed Experimental Protocol
Materials:
-
Benzothiazole-2-carbaldehyde
-
Molecular Bromine (Br₂)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve Benzothiazole-2-carbaldehyde in a suitable volume of dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of molecular bromine (1.0 - 1.1 equivalents) in dichloromethane dropwise to the stirred solution over 15-30 minutes. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure 5-Bromo-benzothiazole-2-carbaldehyde.
Method 2: Formylation of 5-Bromobenzothiazole
An alternative strategy involves introducing the aldehyde group onto a pre-existing 5-bromobenzothiazole scaffold. This is typically achieved through metal-halogen exchange followed by quenching with a formylating agent, or via a Vilsmeier-Haack type reaction.
Causality and Mechanistic Insights
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heteroaromatic rings. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). This powerful electrophile attacks the 2-position of the benzothiazole ring, which is activated by the sulfur and nitrogen atoms. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Advantages & Limitations
-
Advantages: This route offers excellent regioselectivity for the 2-position. The starting material, 5-bromobenzothiazole, can be synthesized from 4-bromoaniline.
-
Limitations: The Vilsmeier-Haack reaction conditions can be harsh for sensitive substrates. The reagents (POCl₃) are corrosive and require careful handling. The synthesis of the starting 5-bromobenzothiazole adds steps to the overall sequence.
Conceptual Experimental Protocol (Vilsmeier-Haack)
Materials:
-
5-Bromobenzothiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) or other suitable solvent
-
Sodium acetate solution
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of DMF in DCE to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to pre-form the Vilsmeier reagent.
-
Add a solution of 5-Bromobenzothiazole in DCE to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (e.g., 80-90 °C) for several hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is ~7.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Method 3: Ring Formation via Condensation/Cyclization
This approach constructs the 5-bromo-substituted benzothiazole ring system from acyclic or simpler cyclic precursors, incorporating the aldehyde functionality during the process. The most common variant involves the condensation of a substituted 2-aminothiophenol with a suitable C1 synthon.
Causality and Mechanistic Insights
The condensation of 2-aminothiophenols with aldehydes is a fundamental and versatile method for synthesizing 2-substituted benzothiazoles.[3][6] For this specific target, the reaction would involve 2-amino-4-bromothiophenol and a glyoxal equivalent. The reaction proceeds through the initial formation of a Schiff base between the amino group and the aldehyde, followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, and subsequent oxidative aromatization to form the benzothiazole ring.
Advantages & Limitations
-
Advantages: This method is highly convergent and allows for significant structural diversity by varying the two coupling partners. Green chemistry approaches using catalysts like H₂O₂/HCl or operating in eco-friendly solvents have been developed.[3]
-
Limitations: The primary drawback is the availability and stability of the starting material, 2-amino-4-bromothiophenol, which can be prone to oxidation and dimerization. The reaction may require an oxidizing agent to facilitate the final aromatization step, which can add complexity.
Conceptual Experimental Protocol
Materials:
-
2-Amino-4-bromothiophenol
-
Glyoxylic acid or a suitable derivative (e.g., ethyl glyoxylate)
-
Solvent (e.g., Ethanol, Toluene, DMSO)
-
Acid or base catalyst (if required)
Procedure:
-
To a solution of 2-amino-4-bromothiophenol in a suitable solvent such as ethanol, add the glyoxylic acid derivative.
-
Depending on the specific protocol, add a catalyst (e.g., a few drops of HCl) or an oxidizing agent (e.g., 30% H₂O₂).[3]
-
Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography to yield 5-Bromo-benzothiazole-2-carbaldehyde.
Performance Comparison of Synthesis Methods
| Parameter | Method 1: Direct Bromination | Method 2: Vilsmeier-Haack Formylation | Method 3: Condensation/Cyclization |
| Starting Material | Benzothiazole-2-carbaldehyde | 5-Bromobenzothiazole | 2-Amino-4-bromothiophenol |
| Key Reagents | Molecular Bromine (Br₂) | POCl₃, DMF | Glyoxylic acid derivative, Oxidant |
| Temperature | Low (0 °C to RT)[4] | Elevated (Reflux) | Elevated (Reflux) |
| Reaction Time | Short (0.5 - 2 hours)[4] | Moderate (Several hours) | Moderate (Several hours) |
| Reported Yield | Generally Good to Excellent | Good | Variable, depends on oxidant/catalyst |
| Advantages | Direct, high atom economy, mild conditions | Excellent regioselectivity at C2 | Convergent, allows for diversity |
| Disadvantages | Risk of over-bromination, purification challenges | Harsh reagents, multi-step access to starting material | Stability/availability of aminothiophenol precursor |
Visualization of Synthetic Pathways
The following diagrams illustrate the described synthetic routes and a generalized laboratory workflow.
Caption: Comparative synthetic routes to 5-Bromo-benzothiazole-2-carbaldehyde.
Caption: Generalized experimental workflow for organic synthesis.
Conclusion and Outlook
The synthesis of 5-Bromo-benzothiazole-2-carbaldehyde can be successfully achieved through several distinct strategies.
-
Direct bromination stands out for its simplicity and efficiency, making it an excellent choice if the starting benzothiazole-2-carbaldehyde is readily available and regioselectivity can be adequately controlled.
-
The Vilsmeier-Haack formylation offers superior regiocontrol for the introduction of the aldehyde group, which is advantageous when the corresponding 5-bromobenzothiazole is the more accessible precursor.
-
Condensation/cyclization routes provide the most flexibility for creating analogues but are contingent on the availability of the requisite 2-amino-4-bromothiophenol, whose stability can be a concern.
The optimal method will ultimately depend on factors such as the availability and cost of starting materials, the scale of the reaction, the equipment available, and the desired purity of the final product. As green chemistry principles become increasingly important, future research may focus on developing more catalytic and environmentally benign versions of these classical transformations.[3]
References
- Benchchem. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1.
- Chem-Impex. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde.
- ResearchGate. (n.d.). The common synthetic routes for benzothiazoles.
- EvitaChem. (n.d.). Buy 5-Bromo-2-methylthiazole-4-carboxamide (EVT-8876954) | 936477-33-7.
- ResearchGate. (n.d.). Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole.
- RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- ResearchGate. (2025). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Benchchem. (2025). A Head-to-Head Comparison of Benzothiazole Synthesis Methods: A Guide for Researchers.
Sources
A Senior Application Scientist's Guide to the Cross-Validation of 5-Bromo-benzothiazole-2-carbaldehyde: Synthesis, Characterization, and Comparative Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of a Versatile Heterocyclic Aldehyde
In the landscape of medicinal chemistry and organic synthesis, 5-Bromo-benzothiazole-2-carbaldehyde (CAS No: 885279-64-1) stands out as a pivotal intermediate.[1][2] Its benzothiazole core is a privileged structure, frequently found in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The strategic placement of a bromine atom at the 5-position and a reactive carbaldehyde group at the 2-position makes this molecule a highly versatile building block for the synthesis of complex pharmaceuticals and functional materials like fluorescent probes.[1][5]
This guide provides an in-depth analysis of 5-Bromo-benzothiazole-2-carbaldehyde, moving beyond a simple datasheet to offer a practical framework for its synthesis, characterization, and experimental cross-validation. As senior scientists, we understand that robust and reproducible data is the bedrock of discovery. Therefore, every protocol and piece of data presented herein is framed within a self-validating system, ensuring the highest degree of scientific integrity.
Physicochemical Properties and Structural Validation
The first step in utilizing any chemical reagent is to confirm its identity and purity. Discrepancies in spectroscopic data can often be traced back to impurities or structural misidentification. Cross-validation using multiple analytical techniques is not just recommended; it is essential.
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information. Studies have shown that 5-Bromo-benzothiazole-2-carbaldehyde crystallizes in the monoclinic space group P2₁/c.[5] The benzothiazole core is planar, and the bromine atom at position 5 introduces specific steric and electronic effects that influence its reactivity.[5] This crystallographic data serves as the ultimate benchmark against which spectroscopic data should be compared.
| Property | Value | Source(s) |
| CAS Number | 885279-64-1 | [1] |
| Molecular Formula | C₈H₄BrNOS | [1] |
| Molecular Weight | 242.09 g/mol | [5] |
| Appearance | Yellow to light yellow powder | [1] |
| Melting Point | 147 ± 5 °C | [1] |
| Crystallographic System | Monoclinic | [5] |
| Space Group | P2₁/c | [5] |
| Unit Cell Parameters | a = 7.42 Å, b = 12.58 Å, c = 14.23 Å, β = 105.7° | [5] |
Table 1: Key Physicochemical and Crystallographic Parameters for 5-Bromo-benzothiazole-2-carbaldehyde.
Synthesis Protocol: Selective Bromination
The most direct and common method for preparing 5-Bromo-benzothiazole-2-carbaldehyde is the selective electrophilic bromination of benzothiazole-2-carbaldehyde.[5] The choice of reaction conditions is critical for achieving high yield and purity while minimizing over-bromination.
Experimental Rationale:
-
Solvent: Dichloromethane (DCM) is chosen for its inert nature and its ability to dissolve the starting material, while being a poor solvent for the product, often allowing for precipitation upon completion.
-
Temperature: The reaction is conducted at low temperatures (0 °C to room temperature) to control the rate of reaction and enhance the selectivity for mono-bromination at the electron-rich 5-position of the benzothiazole ring.
-
Stoichiometry: A slight excess of the brominating agent is typically used to ensure complete conversion of the starting material.
Caption: Workflow for the synthesis of 5-Bromo-benzothiazole-2-carbaldehyde.
Step-by-Step Protocol:
-
Preparation: Dissolve benzothiazole-2-carbaldehyde (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0 °C using an ice bath.
-
Bromination: Slowly add a solution of molecular bromine (Br₂, 1.1 equivalents) in DCM dropwise to the cooled solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-Bromo-benzothiazole-2-carbaldehyde.
Comparative Reactivity in Knoevenagel Condensation
The aldehyde functional group is a hub of reactivity, making this compound an excellent substrate for C-C bond-forming reactions. The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is a prime example.[6][7] The reactivity of 5-Bromo-benzothiazole-2-carbaldehyde can be benchmarked against other heterocyclic aldehydes.
| Aldehyde | Core Structure | Electronic Effect of Substituent | Steric Hindrance at C-2 | Expected Reactivity |
| 5-Bromo-benzothiazole-2-carbaldehyde | Benzothiazole | -I, +M (Br); -I, -M (Aldehyde) | Low | High |
| Benzothiazole-2-carbaldehyde | Benzothiazole | -I, -M (Aldehyde) | Low | Moderate to High |
| 5-Bromo-1H-indazole-3-carbaldehyde | Indazole | -I, +M (Br); -I, -M (Aldehyde) | Moderate | Moderate |
| 5-Bromo-1-benzofuran-2-carbaldehyde | Benzofuran | -I, +M (Br); -I, -M (Aldehyde) | Low | High |
Table 2: Comparative Analysis of Heterocyclic Aldehydes in Condensation Reactions.
The electron-withdrawing nature of the benzothiazole ring, coupled with the aldehyde group, makes the carbonyl carbon highly electrophilic and thus reactive. The bromine atom further modulates this electronic character. Compared to its non-brominated counterpart, the bromine atom's inductive effect (-I) can slightly enhance the electrophilicity of the carbonyl carbon.
Protocol: Knoevenagel Condensation
This protocol outlines a general, efficient procedure for the Knoevenagel condensation.[6][8]
Caption: Generalized workflow for the Knoevenagel condensation reaction.
-
Setup: In a flask, combine 5-Bromo-benzothiazole-2-carbaldehyde (1 mmol), the active methylene compound (e.g., malononitrile, 1 mmol), and a solvent such as ethanol (10 mL).
-
Catalysis: Add a catalytic amount of a base, such as piperidine (2-3 drops) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6] The base deprotonates the active methylene compound, generating the nucleophile.
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting aldehyde is consumed.
-
Isolation: Cool the reaction mixture in an ice bath. The solid product will often precipitate and can be collected by filtration, washed with cold ethanol, and dried.
A Workflow for Rigorous Data Cross-Validation
Ensuring the material you have synthesized is indeed the correct, pure compound is paramount. A multi-pronged analytical approach is the only way to achieve this with confidence.
References
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 5-Bromo-benzothiazole-2-carbaldehyde
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 5-Bromo-benzothiazole-2-carbaldehyde. This versatile intermediate is crucial in developing pharmaceuticals, particularly antimicrobial agents, and in creating fluorescent probes for biological imaging.[1][2] However, true mastery in the laboratory extends beyond discovery to encompass the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Mishandling chemical waste not only poses immediate safety risks but also carries significant environmental and regulatory consequences.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5-Bromo-benzothiazole-2-carbaldehyde. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, empowering your team to manage this compound with the highest degree of safety, confidence, and scientific integrity.
Part 1: Hazard Profile and Immediate Safety Protocols
Before any disposal procedure can begin, a thorough understanding of the compound's characteristics and associated hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste stream segregation.
Physicochemical and Hazard Data Summary
The following table summarizes the key properties of 5-Bromo-benzothiazole-2-carbaldehyde and its presumptive hazard classifications based on data from structurally similar halogenated thiazole and benzothiazole compounds.[3][4][5] It is crucial to treat this compound with the indicated level of caution.
| Property | Value | Source |
| Chemical Name | 5-Bromo-benzothiazole-2-carbaldehyde | [1][6][7] |
| CAS Number | 885279-64-1 | [1][6][7] |
| Molecular Formula | C₈H₄BrNOS | [1][6][7] |
| Molecular Weight | 242.1 g/mol | [1] |
| Appearance | Yellow to light yellow powder | [1] |
| Melting Point | 147 ± 5 °C | [1] |
| Hazard Classification (Presumptive) | GHS Hazard Statement | Rationale / Notes |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | Based on analogues like Benzothiazole and 5-Bromothiophene-2-carbaldehyde.[3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | A common hazard for functionalized aromatic compounds.[3][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Expected for aldehyde-containing compounds and supported by analogue data.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Dusts from the compound can irritate the respiratory tract.[3][5] |
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is risk mitigation. Each piece of equipment is chosen to block a specific route of exposure.
-
Eye Protection: Wear chemical safety goggles that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3] An aldehyde group can cause significant eye irritation.
-
Hand Protection: Wear nitrile or other chemical-resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A lab coat is required. For handling larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid powder should be done in a certified chemical fume hood to avoid inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is mandatory.[3]
Part 2: The Core Disposal Workflow: From Benchtop to Final Disposition
The fundamental principle governing the disposal of this compound is its identity as a halogenated organic compound .[8] This classification prohibits disposal via standard drains or in regular trash and mandates its entry into a specific hazardous waste stream.
Step-by-Step Disposal Protocol
-
Waste Segregation and Classification:
-
Rationale: Halogenated organic wastes require specific treatment methods, typically high-temperature incineration, to prevent the release of toxic byproducts and to neutralize acidic gases (like HBr) formed during combustion.[9][10] Mixing them with non-halogenated waste complicates and increases the cost of disposal.
-
Procedure: Designate a specific, dedicated waste container for "Halogenated Organic Solids." This compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels) must be placed in this container.
-
-
Containerization and Labeling:
-
Rationale: Proper containerization and labeling are critical for safety and regulatory compliance, ensuring waste handlers are aware of the contents and associated hazards.
-
Procedure:
-
Select a container made of a compatible material (e.g., HDPE - High-Density Polyethylene) with a secure, vapor-tight lid.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "5-Bromo-benzothiazole-2-carbaldehyde," and list all other components in the container.
-
Keep the container closed at all times except when adding waste.
-
-
-
Decontamination of Labware:
-
Rationale: Residual chemical on labware poses a risk of unintended exposure and cross-contamination of future experiments.
-
Procedure:
-
Rinse spatulas, glassware, and other contaminated equipment with a suitable organic solvent, such as acetone or ethanol.
-
This first rinse, known as the "rinseate," is considered hazardous waste. Collect it in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.
-
After the initial rinse, the labware can typically be washed using standard laboratory procedures.
-
-
-
Managing Spills:
-
Rationale: A prepared response minimizes the impact of an accidental release.
-
Procedure (for small, manageable spills):
-
Ensure the area is well-ventilated; if necessary, evacuate and restrict access.
-
Don the appropriate PPE as described in Part 1.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.
-
Carefully sweep the mixture into a dustpan and transfer it to your labeled "Halogenated Organic Solids" waste container.[3][11]
-
Decontaminate the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth in the solid waste container.
-
-
-
Storage and Final Disposal:
-
Rationale: Safe interim storage prevents accidents while awaiting collection. Final disposal must be handled by professionals to ensure environmental protection.
-
Procedure:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area.
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The ultimate disposal method for this waste is high-temperature incineration at a facility permitted to handle halogenated organic compounds.[12][13]
-
-
Disposal Process Visualization
The following workflow diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Bromo-benzothiazole-2-carbaldehyde.
Caption: Decision workflow for the safe disposal of 5-Bromo-benzothiazole-2-carbaldehyde.
References
-
What is bromine and what are the safe disposal and recycling methods?, Ideal Response, [Link]
-
Safety Data Sheet - Benzothiazole, Ibilab, [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, US Environmental Protection Agency, [Link]
-
5-Bromo-1,3-thiazole-2-carbaldehyde Safety and Hazards, PubChem - National Center for Biotechnology Information, [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials, US Environmental Protection Agency, [Link]
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites, US Environmental Protection Agency, [Link]
-
Bromine water - disposal, Chemtalk - #1 Science Forum For Lab Technicians, [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32, Electronic Code of Federal Regulations (eCFR), [Link]
-
Bromine in waste incineration: Partitioning and influence on metal volatilisation, ResearchGate, [Link]
-
Bromine Recycling in the Chemical Industry – An Example of Circular Economy, CHIMIA, [Link]
-
5-Bromobenzothiazole Safety and Hazards, PubChem - National Center for Biotechnology Information, [Link]
-
EPA HAZARDOUS WASTE CODES, [Link]
-
MATERIAL SAFETY DATA SHEET - 5-Bromo-benzothiazole-2-carbaldehyde, Chemcia Scientific, LLC., [Link]
-
EPA Hazardous Waste Codes, University of Georgia Environmental Safety Division, [Link]
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Navigating the Safe Handling of 5-Bromo-benzothiazole-2-carbaldehyde: A Guide for Laboratory Professionals
Immediate Safety and Personal Protective Equipment (PPE)
Given the presence of a bromine atom, a thiazole ring, and an aldehyde functional group, 5-Bromo-benzothiazole-2-carbaldehyde should be handled with the assumption that it is a hazardous substance. Data from the analogous compound, 5-Bromo-1,3-thiazole-2-carbaldehyde, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, a robust personal protective equipment (PPE) strategy is the first line of defense.
Recommended PPE Levels
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- Use of a chemical fume hood or ventilated balance enclosure is mandatory to avoid inhalation of fine particles. |
| In-Solution Handling (e.g., reaction setup, workup) | - Nitrile gloves- Chemical splash goggles- Lab coat- Work should be conducted within a certified chemical fume hood. |
| Large-Scale Operations or Potential for Splash | - Neoprene or butyl rubber gloves over nitrile gloves- Chemical splash goggles and a full-face shield- Chemical-resistant apron over a lab coat- Closed-toe, chemical-resistant footwear. |
Causality of PPE Choices:
-
Gloves: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a prudent measure to protect against undetected pinholes or rapid breakthrough. For more extensive handling, heavier-duty gloves like neoprene or butyl rubber are recommended.
-
Eye Protection: Chemical splash goggles are essential to prevent contact with the eyes, as aromatic aldehydes can be severe irritants[2]. A face shield provides an additional layer of protection against splashes, especially during transfers of solutions.
-
Respiratory Protection: Handling the solid material outside of a ventilated enclosure can lead to the inhalation of airborne particles, which may cause respiratory tract irritation. A chemical fume hood is the primary engineering control to mitigate this risk.
Operational Handling: A Step-by-Step Protocol
Adherence to a strict operational protocol is critical to minimize exposure and prevent contamination.
Preparation and Weighing:
-
Designated Area: All handling of 5-Bromo-benzothiazole-2-carbaldehyde should be performed in a designated area within a chemical fume hood.
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Weighing: To weigh the solid, use a ventilated balance enclosure or a chemical fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Aliquotting: If preparing stock solutions, do so immediately within the fume hood. Ensure the solvent is compatible and the container is appropriately labeled.
Reaction Setup and Monitoring:
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard techniques for maintaining an inert atmosphere (e.g., nitrogen or argon blanket).
-
Temperature Control: Be aware of any potential exothermic reactions. Use an ice bath for cooling as needed and monitor the reaction temperature closely.
-
Avoid Inhalation: Always keep the sash of the fume hood at the lowest practical height to maximize containment. Never put your head inside the fume hood[3].
Spill Management and Disposal Plan
Accidents can happen, and a well-defined spill and disposal plan is a critical component of laboratory safety.
Spill Response Workflow:
Caption: Workflow for handling a chemical spill.
Disposal of 5-Bromo-benzothiazole-2-carbaldehyde Waste:
Due to the presence of bromine, this compound is classified as a halogenated organic waste.
-
Segregation: Do not mix brominated waste with non-halogenated waste streams.
-
Containerization: Collect all waste containing 5-Bromo-benzothiazole-2-carbaldehyde (including contaminated gloves, weighing papers, and reaction residues) in a clearly labeled, sealed, and chemically resistant container. The label should include the full chemical name and associated hazards.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for detailed procedures. The recycling of bromine from waste streams is possible but typically occurs at specialized facilities[4].
Conclusion
While the lack of a specific SDS for 5-Bromo-benzothiazole-2-carbaldehyde necessitates a cautious approach, by leveraging data from analogous compounds and adhering to established best practices for handling hazardous chemicals, researchers can work with this compound safely and effectively. Always perform a risk assessment before beginning any new procedure and consult with your institution's safety professionals for guidance.
References
-
Alchem.Pharmtech. (n.d.). CAS 768-11-6 | 5-Bromobenzothiazole-2-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]
- Safety Data Sheet. (2024). 101630 - Benzothiazole.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-5-bromobenzaldehyde.
- Fisher Scientific. (2010). Safety Data Sheet: 2-Bromothiazole-5-carboxaldehyde.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,1,3-Benzothiadiazole-5-carbaldehyde.
-
Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
Environment, Health and Safety, University of Missouri. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]
-
Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
ANAB Blog. (n.d.). Handling Hazardous Chemicals In a Lab. Retrieved from [Link]
-
ResearchGate. (2025). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Retrieved from [Link]
-
ResearchGate. (2025). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers (Basel), 15(3), 721. Retrieved from [Link]
-
European Brominated Flame Retardant Industry Panel. (n.d.). Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
